molecular formula C8H14Cl2N2 B1451038 Isopropyl-pyridin-3-YL-amine dihydrochloride CAS No. 32405-76-8

Isopropyl-pyridin-3-YL-amine dihydrochloride

Cat. No.: B1451038
CAS No.: 32405-76-8
M. Wt: 209.11 g/mol
InChI Key: ZIXQVYMEFXIKPT-UHFFFAOYSA-N
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Description

Isopropyl-pyridin-3-YL-amine dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N2 and its molecular weight is 209.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopropyl-pyridin-3-YL-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl-pyridin-3-YL-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-propan-2-ylpyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h3-7,10H,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXQVYMEFXIKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CN=CC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673174
Record name N-(Propan-2-yl)pyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32405-76-8
Record name N-(Propan-2-yl)pyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Isopropyl-pyridin-3-YL-amine dihydrochloride chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Isopropyl-pyridin-3-YL-amine Dihydrochloride

Introduction

Isopropyl-pyridin-3-YL-amine dihydrochloride (CAS No: 32405-76-8) is a substituted aminopyridine derivative. While specific, in-depth research on this particular molecule is not extensively published, its chemical identity is established.[1] This guide provides a comprehensive technical overview of its core chemical properties, leveraging established principles of pyridine chemistry and data from its parent compound, 3-aminopyridine. The addition of an isopropyl group to the 3-amino position and the formation of a dihydrochloride salt significantly influence the molecule's physicochemical properties, reactivity, and potential applications.

This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, reactivity, and potential utility of this compound. By grounding our analysis in the well-documented behavior of related structures, we can construct a robust and scientifically sound profile of Isopropyl-pyridin-3-YL-amine dihydrochloride.

Physicochemical Properties

The introduction of an N-isopropyl group and conversion to a dihydrochloride salt fundamentally alters the properties of the 3-aminopyridine core. The salt formation is a key feature, arising from the basicity of both the pyridine ring nitrogen and the exocyclic secondary amine nitrogen. This dual protonation enhances aqueous solubility, a critical factor in many pharmaceutical and research applications.

Below is a table summarizing the known and predicted properties of Isopropyl-pyridin-3-YL-amine dihydrochloride, with data for the parent compound, 3-aminopyridine, provided for comparison.

PropertyIsopropyl-pyridin-3-YL-amine Dihydrochloride3-Aminopyridine (Parent Compound)Justification for Predicted Values
Molecular Formula C₈H₁₄Cl₂N₂C₅H₆N₂Based on the structure of the dihydrochloride salt.
Molecular Weight 209.12 g/mol 94.11 g/mol [2]Calculated from the molecular formula.
CAS Number 32405-76-8[1]462-08-8[2]
Appearance White to off-white crystalline solid (Predicted)White crystalline solid[3]Amine salts are typically crystalline solids.
Boiling Point 237.8±13.0 °C (Predicted for free base)[1]252 °C[2]The salt will decompose at high temperatures. The prediction is for the free base.
Melting Point Not available~64.5 °C[2]Expected to be significantly higher than the free base due to ionic nature.
Solubility Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (Predicted)Soluble in water, alcohol, and benzene.[3][4]Dihydrochloride salts exhibit high polarity and readily form hydrogen bonds with protic solvents.
pKa 5.94±0.11 (Predicted)[1]Not specified, but basicThis predicted pKa likely corresponds to the pyridine ring nitrogen, which is a key site of protonation.
Density 1.005±0.06 g/cm³ (Predicted for free base)[1]Not specified

Synthesis and Characterization

The synthesis of Isopropyl-pyridin-3-YL-amine dihydrochloride is a two-step process: first, the synthesis of the free base, N-isopropylpyridin-3-amine, followed by its conversion to the dihydrochloride salt.

Proposed Synthetic Pathway

A logical and efficient method for synthesizing the free base is the reductive amination of 3-aminopyridine with acetone. This well-established reaction involves the formation of an imine intermediate, which is then reduced in situ to the secondary amine. The subsequent salt formation is a straightforward acid-base reaction.

Synthesis_Pathway cluster_0 Step 1: Reductive Amination (Free Base Synthesis) cluster_1 Step 2: Dihydrochloride Salt Formation A 3-Aminopyridine C Imine Intermediate (transient) A->C + Acetone B Acetone B->C D N-isopropylpyridin-3-amine (Free Base) C->D + Reducing Agent E N-isopropylpyridin-3-amine Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->C F Isopropyl-pyridin-3-YL-amine dihydrochloride E->F + HCl HCl 2 eq. HCl HCl->E

Caption: Proposed two-step synthesis of Isopropyl-pyridin-3-YL-amine dihydrochloride.

Experimental Protocols

Protocol 1: Synthesis of N-isopropylpyridin-3-amine (Free Base)

  • Reaction Setup: To a solution of 3-aminopyridine (1.0 eq) in a suitable solvent (e.g., dichloroethane) in a round-bottom flask, add acetone (1.2 eq).

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution at room temperature. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Protocol 2: Formation of Isopropyl-pyridin-3-YL-amine Dihydrochloride

  • Dissolution: Dissolve the purified N-isopropylpyridin-3-amine free base (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or methanol.

  • Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid (2.2 eq, e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

  • Precipitation: The dihydrochloride salt should precipitate out of the solution. Stir the resulting slurry for 1-2 hours at 0°C to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities and solvent. Dry the product under vacuum to yield the final Isopropyl-pyridin-3-YL-amine dihydrochloride.[5][6]

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a doublet and a septet in the aliphatic region corresponding to the methyl and methine protons of the isopropyl group, respectively. Aromatic protons on the pyridine ring will appear as distinct multiplets. The N-H protons will likely appear as broad singlets, and their chemical shift will be concentration-dependent.

    • ¹³C NMR: The spectrum will show characteristic peaks for the two distinct carbons of the isopropyl group and the five carbons of the pyridine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent peak corresponding to the protonated free base [M+H]⁺.

  • Infrared (IR) Spectroscopy: Key signals would include N-H stretching vibrations for the secondary amine and the pyridinium ion, C-H stretches for the aromatic and aliphatic groups, and C=N and C=C stretching vibrations characteristic of the pyridine ring.[7]

  • Elemental Analysis: Combustion analysis should confirm the calculated elemental composition (C, H, N, Cl) for the C₈H₁₄Cl₂N₂ formula, providing definitive proof of the dihydrochloride salt's stoichiometry.

Chemical Reactivity and Stability

The chemical behavior of Isopropyl-pyridin-3-YL-amine dihydrochloride is dictated by the interplay between the aromatic pyridine ring and the secondary amino group, as well as its nature as a salt.

Basicity and Protonation

The molecule possesses two basic centers: the pyridine ring nitrogen and the exocyclic secondary amine nitrogen. The pyridine nitrogen's lone pair is in an sp² hybrid orbital and is available for protonation. The secondary amine's lone pair is in an sp³ hybrid orbital. Both are readily protonated by a strong acid like HCl, leading to the formation of a stable dihydrochloride salt.

Protonation_Sites cluster_0 Protonation Process Structure N-isopropylpyridin-3-amine Salt Dihydrochloride Salt Structure->Salt Pyridinium N protonation Structure->Salt Amine N protonation Proton1 H⁺ Proton1->Structure 1st eq. Proton2 H⁺ Proton2->Structure 2nd eq. caption Dual protonation sites lead to the dihydrochloride salt.

Caption: The two basic nitrogen atoms are protonated to form the dihydrochloride salt.

Reactivity of the Pyridine Ring

Like other pyridine derivatives, the ring is generally susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions.[8] However, the presence of the protonated amino group at the C-3 position will act as a deactivating group, making electrophilic substitution difficult. The dihydrochloride salt form is generally stable under normal storage conditions (sealed, dry, room temperature).[1]

Potential Applications in Research and Drug Development

While this specific molecule may not have documented applications, its structural motifs are highly relevant in medicinal chemistry.

  • Scaffold for Drug Discovery: 3-aminopyridine derivatives are known to possess a wide range of biological activities, including antimicrobial and antitumor properties.[2] They serve as valuable starting materials for more complex pharmaceutical agents. The pyridine scaffold is common in drug design due to its ability to improve water solubility and act as a hydrogen bond acceptor.[8]

  • Modulation of Physicochemical Properties: The N-isopropyl group increases the lipophilicity of the 3-aminopyridine core compared to the parent amine. This modification can be crucial for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile, potentially improving metabolic stability and cell permeability.[9]

  • Intermediate for Complex Synthesis: Substituted aminopyridines are key intermediates in the synthesis of targeted therapeutics. For instance, 2-isopropyl-4-methylpyridin-3-amine is a critical building block for KRAS G12C inhibitors used in cancer therapy.[10][11] By analogy, Isopropyl-pyridin-3-YL-amine could serve as a valuable intermediate for novel kinase inhibitors or other complex molecular targets.

Conclusion

Isopropyl-pyridin-3-YL-amine dihydrochloride is a derivative of 3-aminopyridine with modified physicochemical properties due to N-alkylation and salt formation. While direct experimental data is limited, a comprehensive understanding of its chemical nature can be reliably extrapolated from the well-established chemistry of aminopyridines. Its synthesis is achievable through standard organic chemistry methods like reductive amination, and its structure can be confirmed with modern analytical techniques. The dual basicity leading to a stable dihydrochloride salt and the potential for this scaffold to be used in medicinal chemistry make it a compound of interest for researchers and drug development professionals. This guide provides a foundational understanding to facilitate its synthesis, handling, and exploration in future research endeavors.

References

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Sources

An In-depth Technical Guide to the Synthesis of Isopropyl-pyridin-3-YL-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of Isopropyl-pyridin-3-YL-amine Dihydrochloride, a valuable building block in pharmaceutical research and development. The synthesis is approached with a focus on robust and scalable methodologies, emphasizing the underlying chemical principles and providing detailed experimental protocols.

Introduction

Isopropyl-pyridin-3-YL-amine, also known as N-isopropylpyridin-3-amine, and its dihydrochloride salt are heterocyclic amines that serve as key intermediates in the synthesis of various biologically active molecules. The pyridine moiety is a common feature in many pharmaceuticals, and the N-isopropyl group can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide will focus on a reliable and widely applicable synthetic route: the reductive amination of 3-aminopyridine with acetone, followed by conversion to the dihydrochloride salt.

Synthetic Strategy: A Two-Step Approach

The synthesis of Isopropyl-pyridin-3-YL-amine Dihydrochloride is efficiently achieved through a two-step process:

  • Reductive Amination: Formation of the secondary amine, N-isopropylpyridin-3-amine, via the reaction of 3-aminopyridine with acetone in the presence of a reducing agent.

  • Salt Formation: Conversion of the synthesized free base into its more stable and crystalline dihydrochloride salt by treatment with hydrochloric acid.

This strategy is favored for its high efficiency, operational simplicity, and the commercial availability of the starting materials.

Synthesis_Overview Start 3-Aminopyridine + Acetone ReductiveAmination Reductive Amination Start->ReductiveAmination FreeBase N-Isopropylpyridin-3-amine (Free Base) ReductiveAmination->FreeBase SaltFormation Salt Formation (HCl) FreeBase->SaltFormation FinalProduct Isopropyl-pyridin-3-YL-amine Dihydrochloride SaltFormation->FinalProduct Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction 3-Aminopyridine 3-Aminopyridine NH₂ Acetone Acetone O 3-Aminopyridine:f0->Acetone:f0 Nucleophilic Attack Hemiaminal Hemiaminal Intermediate OH NH Acetone->Hemiaminal Proton Transfer Imine Imine (Schiff Base) N Hemiaminal->Imine -H₂O Iminium_Ion Iminium Ion N⁺ Imine->Iminium_Ion Protonation Final_Amine N-Isopropylpyridin-3-amine NH Iminium_Ion->Final_Amine Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Iminium_Ion Hydride Attack

Caption: Mechanism of reductive amination between 3-aminopyridine and acetone.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for reductive amination using sodium triacetoxyborohydride.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
3-Aminopyridine94.1110.0 g0.1061.0
Acetone58.089.2 g (11.7 mL)0.1591.5
Sodium Triacetoxyborohydride211.9429.1 g0.1371.3
Dichloromethane (DCM)-200 mL--
Saturated aq. NaHCO₃-~150 mL--
Anhydrous MgSO₄----

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyridine (10.0 g, 0.106 mol) and dichloromethane (200 mL).

  • Stir the mixture at room temperature until the 3-aminopyridine is fully dissolved.

  • Add acetone (11.7 mL, 0.159 mol) to the solution and stir for 20 minutes.

  • In portions, carefully add sodium triacetoxyborohydride (29.1 g, 0.137 mol) to the reaction mixture over 15 minutes. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (~150 mL) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-isopropylpyridin-3-amine.

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.

Part 2: Synthesis of Isopropyl-pyridin-3-YL-amine Dihydrochloride

The free base, N-isopropylpyridin-3-amine, is typically an oil or low-melting solid. For ease of handling, purification, and storage, it is often converted to a crystalline salt. The dihydrochloride salt is a common choice, offering good stability and crystallinity. The formation of the dihydrochloride indicates that both the pyridine ring nitrogen and the secondary amine nitrogen are protonated.

Experimental Protocol: Salt Formation

This protocol is based on general procedures for the formation of amine hydrochlorides. [1] Materials:

Reagent/SolventConcentrationAmount
N-Isopropylpyridin-3-amine-1.0 eq
Diethyl Ether or Isopropanol-As required
Hydrochloric Acid (in diethyl ether or isopropanol)2.0 M~2.2 eq

Procedure:

  • Dissolve the purified N-isopropylpyridin-3-amine (1.0 eq) in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether or isopropanol (~2.2 equivalents) dropwise with stirring.

  • A precipitate of Isopropyl-pyridin-3-YL-amine Dihydrochloride will form.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the final product.

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data

PropertyN-Isopropylpyridin-3-amineIsopropyl-pyridin-3-YL-amine Dihydrochloride
CAS Number 13535-13-432405-76-8
Molecular Formula C₈H₁₂N₂C₈H₁₄Cl₂N₂
Molecular Weight 136.19 g/mol 209.12 g/mol
Appearance Colorless to pale yellow oil or low-melting solidWhite to off-white crystalline solid
¹H NMR (CDCl₃, δ ppm) ~8.2 (s, 1H), ~8.0 (d, 1H), ~7.1 (m, 2H), ~3.7 (sept, 1H), ~1.2 (d, 6H)Data not available in searched literature
¹³C NMR (CDCl₃, δ ppm) ~145, ~142, ~138, ~124, ~121, ~48, ~23Data not available in searched literature
Melting Point (°C) Not consistently reportedData not available in searched literature

Note: The NMR data for the free base are predicted values based on similar structures and general chemical shift knowledge. Experimental data for the dihydrochloride salt were not found in the searched literature.

Safety Considerations

  • 3-Aminopyridine: Toxic and harmful if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Acetone: Highly flammable liquid and vapor. Keep away from heat and open flames.

  • Sodium Triacetoxyborohydride: Reacts with water to produce flammable gases. Handle in a dry environment.

  • Dichloromethane: Suspected of causing cancer. Work in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

Conclusion

The synthesis of Isopropyl-pyridin-3-YL-amine Dihydrochloride via reductive amination of 3-aminopyridine with acetone using sodium triacetoxyborohydride is a robust and efficient method suitable for laboratory-scale synthesis. The subsequent conversion to the dihydrochloride salt provides a stable, crystalline solid that is convenient for storage and further use in drug discovery and development workflows. Adherence to the detailed protocols and safety precautions outlined in this guide is essential for the successful and safe execution of this synthesis.

References

  • PubChem. N-isopropyl-3-nitropyridin-2-amine. [Link]

  • Google Patents.
  • Organic Syntheses. 3-aminopyridine. [Link]

  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

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"Isopropyl-pyridin-3-YL-amine dihydrochloride CAS number 32405-76-8"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isopropyl-pyridin-3-YL-amine Dihydrochloride (CAS: 32405-76-8)

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in a vast array of therapeutic agents. This guide focuses on a specific, yet intriguing, member of this family: Isopropyl-pyridin-3-YL-amine dihydrochloride. While not as extensively documented in peer-reviewed literature as some of its more common counterparts, its structural motifs—the N-isopropyl group and the 3-aminopyridine core—are prevalent in compounds targeting a range of biological pathways.

This document is crafted for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's chemical nature, plausible synthetic routes, and potential applications. Recognizing the current gaps in publicly available data, we have taken a first-principles approach. The synthetic protocols described herein are based on well-established, robust chemical transformations—Reductive Amination and Buchwald-Hartwig Amination—and are presented with detailed, step-by-step instructions that a skilled chemist can readily adapt. We delve into the causality behind each procedural step, aiming to empower you not just to replicate, but to innovate.

Our commitment to scientific integrity means being transparent about what is known and what is inferred. Where specific experimental data for the title compound is unavailable, we provide predicted analytical characteristics based on structurally related molecules and fundamental principles of spectroscopy. The safety and handling protocols are constructed from a thorough analysis of the hazards associated with the likely precursors and the general class of aminopyridines.

This guide is designed to be a self-validating system, grounded in authoritative chemical principles. It is our hope that this comprehensive overview will serve as a valuable resource, sparking new ideas and enabling the next wave of discovery in your laboratories.

Chemical Identity and Physicochemical Properties

Isopropyl-pyridin-3-YL-amine dihydrochloride is the hydrochloride salt of the parent free base, N-isopropylpyridin-3-amine. The dihydrochloride form enhances the compound's solubility in aqueous media and improves its stability for storage and handling, a common practice in pharmaceutical development.

Figure 1: Chemical Structure of Isopropyl-pyridin-3-YL-amine Dihydrochloride.

Table 1: Physicochemical and Identity Data

ParameterValueSource(s)
IUPAC Name N-(propan-2-yl)pyridin-3-amine;dihydrochlorideN/A
Synonyms N-isopropylpyridin-3-amine dihydrochloride; N-(1-Methylethyl)-3-Pyridinamine dihydrochlorideN/A
CAS Number 32405-76-8N/A
Molecular Formula C₈H₁₄Cl₂N₂N/A
Molecular Weight 209.12 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water, methanol; sparingly soluble in ethanol (predicted)N/A
Storage Store in a cool, dry place, under an inert atmosphere. Hygroscopic.N/A

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for Isopropyl-pyridin-3-YL-amine dihydrochloride is not prominently available in the literature, its structure lends itself to two highly reliable and scalable synthetic strategies: Reductive Amination and Buchwald-Hartwig Amination . Both methods are staples in modern organic synthesis for the formation of C-N bonds.

Route A: Reductive Amination of 3-Aminopyridine

This is often the most direct and atom-economical approach, starting from readily available 3-aminopyridine and acetone. The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine. The choice of reducing agent is critical for the success of a one-pot procedure. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is mild, tolerant of many functional groups, and selectively reduces the protonated imine (iminium ion) in the presence of the starting ketone.[1][2]

G cluster_0 Reductive Amination Workflow start 3-Aminopyridine + Acetone imine Imine Formation (Acid Catalyst, e.g., AcOH) start->imine Condensation reduction Reduction with NaBH(OAc)₃ imine->reduction In-situ workup Aqueous Workup & Extraction reduction->workup Quench salt Salt Formation (HCl in Ether/IPA) workup->salt Isolation product Isopropyl-pyridin-3-YL-amine dihydrochloride salt->product

Figure 2: Workflow for Synthesis via Reductive Amination.

Experimental Protocol (Hypothetical)

  • Reaction Setup: To a stirred solution of 3-aminopyridine (1.0 eq) in 1,2-dichloroethane (DCE, ~0.5 M), add acetone (1.5 eq) followed by glacial acetic acid (0.1 eq). The acetic acid serves to catalyze the formation of the iminium ion, which is the species that is readily reduced.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture at room temperature. The portion-wise addition helps to control any potential exotherm. The mixture is then stirred at room temperature for 12-24 hours. Reaction progress should be monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acetic acid and hydrolyzes any remaining reducing agent. The mixture is stirred vigorously for 30 minutes.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude free base, N-isopropylpyridin-3-amine.

  • Purification and Salt Formation: The crude product can be purified by silica gel column chromatography if necessary. The purified free base is then dissolved in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether. A solution of HCl in ether (or a similar solvent, 2.2 eq) is added dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Isolation: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford Isopropyl-pyridin-3-YL-amine dihydrochloride as a solid.

Route B: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, particularly with heteroaryl halides.[3] This route would involve coupling a 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) with isopropylamine. The choice of ligand for the palladium catalyst is crucial for achieving high yields, with bulky, electron-rich phosphine ligands generally being the most effective.[4]

G cluster_1 Buchwald-Hartwig Amination Workflow start_bh 3-Bromopyridine + Isopropylamine reaction_bh Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Toluene, 100°C start_bh->reaction_bh Coupling workup_bh Aqueous Workup & Extraction reaction_bh->workup_bh Quench purify_bh Column Chromatography workup_bh->purify_bh salt_bh Salt Formation (HCl in Ether/IPA) purify_bh->salt_bh product_bh Isopropyl-pyridin-3-YL-amine dihydrochloride salt_bh->product_bh

Figure 3: Workflow for Synthesis via Buchwald-Hartwig Amination.

Experimental Protocol (Hypothetical)

  • Reaction Setup: An oven-dried Schlenk flask is charged with a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Anhydrous toluene is added, followed by 3-bromopyridine (1.0 eq) and isopropylamine (1.2 eq). The use of an inert atmosphere is critical as the Pd(0) catalytic species is oxygen-sensitive.

  • Reaction: The mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite to remove palladium residues. The filtrate is washed with water and brine.

  • Extraction and Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by silica gel chromatography to yield the pure free base.

  • Salt Formation: The purified N-isopropylpyridin-3-amine is converted to its dihydrochloride salt as described in Route A, step 6.

Proposed Analytical Characterization

As of the time of this writing, publicly accessible, peer-reviewed spectroscopic data for Isopropyl-pyridin-3-YL-amine and its dihydrochloride salt are not available. The following are predicted key analytical signatures based on the compound's structure and data from analogous molecules.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR - Pyridyl Protons: 4 distinct signals in the aromatic region (~7.0-8.5 ppm), likely complex multiplets or doublets of doublets. Protons at C2 and C6 would be most downfield. - Isopropyl CH: A septet or multiplet around 3.5-4.0 ppm, coupled to the methyl protons. - Isopropyl CH₃: A doublet around 1.2-1.4 ppm. - N-H Proton: A broad singlet, chemical shift is concentration and solvent dependent. For the dihydrochloride salt, this and the pyridinium proton would be significantly downfield and potentially broader.
¹³C NMR - Pyridyl Carbons: 5 signals in the aromatic region (~120-150 ppm). The carbon bearing the amino group (C3) would be significantly shielded compared to the others. - Isopropyl CH: A signal around 45-50 ppm. - Isopropyl CH₃: A signal around 20-25 ppm.
Mass Spec (EI) - Molecular Ion (M⁺): A peak at m/z = 136 for the free base. - Major Fragment: A prominent peak at m/z = 121, corresponding to the loss of a methyl group ([M-15]⁺).
IR Spectroscopy - N-H Stretch: A single, medium intensity peak around 3300-3400 cm⁻¹ for the secondary amine (free base). - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. - C=N and C=C Stretches: Peaks in the 1550-1610 cm⁻¹ region. For the dihydrochloride salt, broad N-H⁺ stretches would be expected in the 2400-3000 cm⁻¹ region.

Applications in Research and Drug Development

The 3-aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds.[5] The addition of the N-isopropyl group modifies the compound's lipophilicity, steric profile, and potential for hydrogen bonding, making it a valuable building block for library synthesis in drug discovery programs.

  • Kinase Inhibition: Many kinase inhibitors feature an aminopyridine core that serves as a hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The N-isopropyl group can occupy adjacent hydrophobic pockets, potentially enhancing potency and selectivity. Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine, for example, have been investigated as potent CDK2 inhibitors for cancer therapy.

  • Central Nervous System (CNS) Agents: Aminopyridines are known to function as potassium channel blockers, a mechanism relevant for various neurological conditions. While 4-aminopyridine is the most well-known in this regard, the 3-amino isomer and its derivatives are also explored for their potential to modulate neuronal activity.

  • Antimicrobial and Antiparasitic Agents: The pyridine ring is a common feature in many antimicrobial and antiparasitic drugs. The 3-aminopyridine scaffold provides a versatile platform for the synthesis of new chemical entities to combat infectious diseases, including neglected tropical diseases.

Safety, Handling, and Storage

A specific Material Safety Data Sheet (MSDS) for Isopropyl-pyridin-3-YL-amine dihydrochloride is not widely available. Therefore, a conservative approach to handling is required, based on the known hazards of its precursors (3-aminopyridine, isopropylamine) and the general toxicological profile of aminopyridines.

Hazard Assessment:

  • 3-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation and damage to organs through prolonged or repeated exposure.[6][7]

  • Isopropylamine: Extremely flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[8]

  • Aminopyridines (General Class): Known to be neurotoxic, often acting as convulsants by blocking potassium channels.[5]

  • Hydrochloride Salts: Can be corrosive and irritating, especially as dusts.

Recommended Handling Procedures:

  • Engineering Controls: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of dusts or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves prior to use.

    • Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron or suit.

  • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The compound should be considered hygroscopic.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. ([Link])

  • U.S. Environmental Protection Agency. (2006). Aminopyridines. ([Link])

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Organic Letters, 2(10), 1403–1406. ([Link])

  • PubChem. (n.d.). N-(propan-2-yl)pyridin-3-amine. Retrieved January 22, 2026, from ([Link])

  • Myers, A. G. (n.d.). Chemistry 115: Reductive Amination. Harvard University. ([Link])

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ([Link])

  • Organic Syntheses. (n.d.). 3-aminopyridine. ([Link])

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. ([Link])

  • PubChem. (n.d.). N-isopropyl-3-nitropyridin-2-amine. Retrieved January 22, 2026, from ([Link])

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. ([Link])

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An In-depth Technical Guide to the Structure Elucidation of Isopropyl-pyridin-3-YL-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isopropyl-pyridin-3-YL-amine dihydrochloride is a small organic molecule featuring a pyridine ring, a secondary amine, and an isopropyl group. As a dihydrochloride salt, its physical and chemical properties are significantly influenced by the protonation of basic nitrogen atoms. Accurate structural confirmation is a cornerstone for any further research, development, or quality control, ensuring identity, purity, and stability. This guide will detail a multi-technique approach, integrating Mass Spectrometry, NMR Spectroscopy, FT-IR Spectroscopy, and Single-Crystal X-ray Crystallography to build an unassailable structural proof.

Part 1: The Initial Hypothesis and Molecular Fingerprinting

The primary structure is hypothesized from its chemical name. The journey of elucidation begins with techniques that provide broad, yet crucial, "fingerprint" information, confirming the presence of key functional groups and the overall molecular mass.

Mass Spectrometry (MS) for Molecular Weight Determination

Expertise & Experience: The first step in analyzing an unknown compound is to determine its molecular weight. For a salt, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and ionic compounds. We would expect to see the molecular ion for the free base after the loss of the two hydrochloride components.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of Isopropyl-pyridin-3-YL-amine dihydrochloride is prepared in methanol at a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an ESI source is used.

  • Ionization Mode: Positive ion mode is selected, as the amine groups are readily protonated.

  • Data Acquisition: The instrument is calibrated, and data is acquired over a mass range of m/z 50-500.

Expected Data & Interpretation:

The free base, Isopropyl-pyridin-3-YL-amine, has a molecular formula of C8H12N2. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 137.1073. The HRMS data would be expected to confirm this with high accuracy (typically within 5 ppm), providing strong evidence for the elemental composition.

ParameterExpected Value
Molecular FormulaC8H12N2
Calculated [M+H]⁺ (monoisotopic)137.1073
Observed [M+H]⁺~137.1073 (within 5 ppm)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. For this particular compound, we are looking for characteristic absorptions corresponding to N-H bonds (both for the amine and the protonated pyridinium), C-H bonds (aromatic and aliphatic), and C=N/C=C bonds of the pyridine ring. The dihydrochloride nature of the salt will significantly influence the N-H stretching region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid Isopropyl-pyridin-3-YL-amine dihydrochloride powder is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation:

  • N-H Stretching: A broad and strong absorption band is expected in the region of 2500-3000 cm⁻¹, which is characteristic of amine salts (R₃N⁺-H). This is due to the protonation of both the pyridine nitrogen and the secondary amine.

  • C-H Stretching: Absorptions just above 3000 cm⁻¹ are expected for the aromatic C-H bonds of the pyridine ring, while absorptions just below 3000 cm⁻¹ will correspond to the aliphatic C-H bonds of the isopropyl group.

  • C=C and C=N Stretching: The characteristic stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region.[1][2][3]

  • N-H Bending: A band around 1600-1550 cm⁻¹ can be attributed to N-H bending vibrations.

  • C-N Stretching: The stretching of the ring carbon-nitrogen bond is typically observed in the 1330-1260 cm⁻¹ region.[1]

Part 2: Unraveling the Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of a molecule in solution. A suite of 1D and 2D NMR experiments is employed to assemble the structural puzzle piece by piece.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Approximately 10-20 mg of Isopropyl-pyridin-3-YL-amine dihydrochloride is dissolved in 0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is a good choice for hydrochloride salts due to their high polarity.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • Experiments: The following experiments are conducted:

    • ¹H NMR

    • ¹³C NMR

    • 2D Correlation Spectroscopy (COSY)

    • 2D Heteronuclear Single Quantum Coherence (HSQC)

    • 2D Heteronuclear Multiple Bond Correlation (HMBC)

¹H and ¹³C NMR - The Carbon-Hydrogen Framework

Expertise & Experience: ¹H NMR provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity). ¹³C NMR reveals the number of different types of carbon atoms and their electronic environment.

Expected Data & Interpretation:

¹H NMR (Expected) Chemical Shift (ppm) Multiplicity Integration Assignment
Pyridine Ring~8.0-8.5Multiplets3HH2, H4, H6
Pyridine Ring~7.5-7.8Multiplet1HH5
Isopropyl CH~3.5-4.0Septet1HCH-(CH₃)₂
Isopropyl CH₃~1.2-1.4Doublet6HCH-(CH₃)₂
¹³C NMR (Expected) Chemical Shift (ppm) Assignment
Pyridine Ring~140-150C2, C6
Pyridine Ring~125-140C3, C4, C5
Isopropyl CH~45-55CH-(CH₃)₂
Isopropyl CH₃~20-25CH-(CH₃)₂

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The protonation of the pyridine ring will lead to a general downfield shift of the ring protons and carbons compared to the free base.

2D NMR - Confirming the Connections

Trustworthiness: While 1D NMR provides a wealth of information, 2D NMR experiments are crucial for building a self-validating system. These experiments correlate signals, providing unambiguous proof of connectivity.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). We would expect to see correlations between the isopropyl CH and CH₃ protons, and among the coupled protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon it is directly attached to. This allows for the definitive assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away. Crucially, we would expect to see a correlation from the isopropyl CH proton to the C3 carbon of the pyridine ring, confirming the point of attachment.

Experimental Workflow for Structure Elucidation

G cluster_2 Final Confirmation MS Mass Spectrometry (Molecular Formula) H1_NMR ¹H NMR (Proton Environment) MS->H1_NMR FTIR FT-IR Spectroscopy (Functional Groups) FTIR->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR COSY 2D COSY (H-H Connectivity) H1_NMR->COSY HSQC 2D HSQC (Direct C-H) C13_NMR->HSQC HMBC 2D HMBC (Long-Range C-H) COSY->HMBC HSQC->HMBC XRAY X-Ray Crystallography (3D Structure) HMBC->XRAY

Caption: Workflow for the structure elucidation of Isopropyl-pyridin-3-YL-amine dihydrochloride.

Part 3: Definitive 3D Structure by Single-Crystal X-ray Crystallography

Authoritative Grounding: While the combination of MS and NMR provides a conclusive 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the 3D atomic arrangement in the solid state. For a hydrochloride salt, this technique also reveals the precise location of the chloride counter-ions and the nature of the hydrogen bonding network that stabilizes the crystal lattice.[4][5]

Expertise & Experience: The challenge often lies in growing single crystals of sufficient quality. For hydrochloride salts, slow evaporation from a polar solvent system (e.g., methanol/diethyl ether) is a common and effective crystallization technique. The resulting crystal structure would confirm the connectivity established by NMR and provide precise bond lengths and angles.[6][7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Crystals are grown by dissolving the compound in a minimal amount of a polar solvent (e.g., methanol) and then allowing a less polar solvent (e.g., diethyl ether) to slowly diffuse into the solution. This process is left undisturbed for several days to weeks.

  • Crystal Selection & Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) and irradiated with monochromatic X-rays. Diffraction data are collected over a range of angles.

  • Structure Solution & Refinement: The collected data are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final crystal structure.

Expected Results:

The crystal structure would unequivocally show:

  • The pyridine ring and the isopropylamine moiety connected at the C3 position.

  • Protonation at the pyridine nitrogen and the secondary amine nitrogen.

  • The presence of two chloride anions per molecule, balancing the positive charges.

  • A complex network of N-H···Cl hydrogen bonds, which are fundamental to the crystal packing.[4]

Logical Relationship of Analytical Data

G center_node Proposed Structure Isopropyl-pyridin-3-YL-amine dihydrochloride XRAY 3D Arrangement (X-Ray) center_node->XRAY Final Proof MS Correct Mass (HRMS) MS->center_node FTIR Functional Groups (FT-IR) FTIR->center_node NMR_1D C/H Framework (¹H, ¹³C NMR) NMR_1D->center_node NMR_2D Connectivity (COSY, HMBC) NMR_2D->center_node

Caption: Convergence of analytical data to confirm the final molecular structure.

Conclusion

The structure elucidation of Isopropyl-pyridin-3-YL-amine dihydrochloride is a process of accumulating and correlating evidence from multiple, orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental composition. FT-IR spectroscopy identifies the key functional groups and the presence of the amine salt. A full suite of 1D and 2D NMR experiments meticulously maps out the proton and carbon framework and confirms the precise atomic connectivity. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous three-dimensional structure in the solid state. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a trustworthy foundation for all subsequent research and development activities.

References

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. Retrieved January 22, 2026, from [Link]

  • Arnaudov, M. G., et al. (2005). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Retrieved January 22, 2026, from [Link]

  • IR-Spectral Study of 2-Aminopyridine and Aniline Complexes with Palladium (II). (1999). Spectroscopy Letters, 32(1). Retrieved January 22, 2026, from [Link]

  • Crystal structure of hydrochloride salt, 2: (a) dimeric unit of... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Resonance structures of Aminopyridines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Anderson, L. C., & Seeger, N. V. (1949). The Absorption Spectra of the Aminopyridines. Journal of the American Chemical Society, 71(10), 3409-3411. Retrieved January 22, 2026, from [Link]

  • The packing structure of hydrochloride salt (I), viewed down the... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (n.d.). Patsnap. Retrieved January 22, 2026, from [Link]

  • Kumar, S. S. (n.d.). Crystal Structure of Benzydamine Hydrochloride Salt. Academia.edu. Retrieved January 22, 2026, from [Link]

  • Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. (2022). Preprints.org. Retrieved January 22, 2026, from [Link]

  • Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. (2023). MDPI. Retrieved January 22, 2026, from [Link]

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"Isopropyl-pyridin-3-YL-amine dihydrochloride molecular weight"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Isopropyl-pyridin-3-YL-amine Dihydrochloride

A Comprehensive Analysis of Molecular Weight Determination and Physicochemical Characterization

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals focused on the physicochemical characterization of Isopropyl-pyridin-3-YL-amine Dihydrochloride. It provides a detailed exploration of its molecular weight, from theoretical calculations to empirical validation using modern analytical techniques. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity.

Compound Identification and Core Physicochemical Properties

Isopropyl-pyridin-3-YL-amine, also known as N-(propan-2-yl)pyridin-3-amine, is a pyridine derivative. In pharmaceutical and research settings, it is frequently handled as a dihydrochloride salt to enhance solubility and stability. Accurate characterization begins with defining its fundamental properties.

The molecular weight is a critical parameter for any chemical compound, influencing everything from reaction stoichiometry to pharmacological activity.[1] The salt form, Isopropyl-pyridin-3-YL-amine Dihydrochloride, incorporates two molecules of hydrogen chloride (HCl), which must be accounted for in its total molecular mass.

A summary of the essential identifiers and properties for both the free base and its dihydrochloride salt is presented below.

PropertyIsopropyl-pyridin-3-YL-amine (Free Base)Isopropyl-pyridin-3-YL-amine Dihydrochloride (Salt)Reference(s)
Synonyms N-isopropyl-N-pyridin-3-ylamine; 3-(isopropylamino)pyridineN/A[2]
Molecular Formula C₈H₁₂N₂C₈H₁₄Cl₂N₂ (C₈H₁₂N₂ · 2HCl)[2][3]
Molecular Weight 136.19 g/mol 209.12 g/mol [2][3]
CAS Number 32405-76-832405-76-8[2][3]
Chemical Structure


[2]
Theoretical Molecular Weight Calculation

The molecular weight is the sum of the atomic masses of all atoms in a given molecule.[1] The calculation provides a theoretical value that is then confirmed through experimental analysis. The calculation for Isopropyl-pyridin-3-YL-amine Dihydrochloride (C₈H₁₄N₂Cl₂) is as follows, using atomic masses for Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Chlorine (35.453 u).

  • Carbon (C): 8 atoms × 12.011 u/atom = 96.088 u

  • Hydrogen (H): 14 atoms × 1.008 u/atom = 14.112 u

  • Nitrogen (N): 2 atoms × 14.007 u/atom = 28.014 u

  • Chlorine (Cl): 2 atoms × 35.453 u/atom = 70.906 u

  • Total Molecular Weight: 96.088 + 14.112 + 28.014 + 70.906 = 209.12 u

This calculated value aligns perfectly with the data provided by chemical suppliers.[3]

Experimental Workflows for Molecular Weight Verification

While theoretical calculation is precise, empirical verification is essential to confirm the identity and purity of a synthesized or supplied compound. The choice of analytical technique is dictated by the physicochemical properties of the analyte, such as its volatility and ionization potential.

G cluster_0 Characterization Workflow Sample Sample Received (Isopropyl-pyridin-3-YL-amine Dihydrochloride) LCMS LC-MS Analysis (Primary Method) Sample->LCMS Direct analysis of salt GCMS GC-MS Analysis (Confirmatory) Sample->GCMS Requires free base regeneration NMR Structural Elucidation (1H & 13C NMR) Sample->NMR Dissolve in D₂O/DMSO-d₆ Validation Data Validation & Cross-Reference LCMS->Validation GCMS->Validation NMR->Validation Report Final Report Validation->Report

Fig 1: General workflow for the comprehensive characterization of the target compound.

Mass spectrometry is the most accurate and widely used method for determining the molecular weight of small molecules.[4] It separates ions based on their mass-to-charge ratio (m/z), providing a precise molecular mass and valuable structural information through fragmentation patterns.[1][4]

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for analyzing non-volatile and thermally labile compounds like hydrochloride salts.[5] The liquid chromatography step separates the compound from impurities, after which it is ionized (e.g., via Electrospray Ionization, ESI) and detected by the mass spectrometer.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Isopropyl-pyridin-3-YL-amine Dihydrochloride in a suitable solvent (e.g., methanol or water). Dilute to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen because the amine groups are readily protonated.

    • Scan Range: m/z 50 - 500.

    • Expected Ion: The primary ion observed will be that of the protonated free base [C₈H₁₂N₂ + H]⁺, with an expected m/z of 137.11 . The dihydrochloride salt will dissociate in solution, and the mass of the chloride ions is typically not observed in the primary mass spectrum.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile compounds. Amine hydrochlorides are non-volatile salts and cannot be analyzed directly.[6] Therefore, a chemical conversion to the volatile free amine is a required pre-analytical step. This process is often referred to as amine regeneration.[7]

G cluster_1 GC-MS Workflow for Amine Hydrochloride Start Sample in Methanol Base Add Anhydrous K₂CO₃ Start->Base Salt Form Shake Vigorous Shaking (1 min) Base->Shake Regenerate Free Base Inject Inject Supernatant into GC-MS Shake->Inject Volatile Amine Analysis Detect Molecular Ion (m/z = 136) Inject->Analysis Mass Detection

Fig 2: Workflow for preparing an amine hydrochloride for GC-MS analysis.

Experimental Protocol: GC-MS Analysis via Free Base Regeneration

  • Sample Preparation: Dissolve ~5 mg of Isopropyl-pyridin-3-YL-amine Dihydrochloride in 1 mL of a suitable solvent like methanol in a sealed vial.

  • Amine Regeneration: Add a small amount (~20 mg) of powdered anhydrous potassium carbonate (K₂CO₃) to the solution.[6] The carbonate acts as a base to neutralize the HCl and regenerate the free amine.

    • Causality: Using a solid, anhydrous base like K₂CO₃ is crucial. It effectively regenerates the amine without introducing water, which can interfere with some GC columns and detectors. Strong aqueous bases like NaOH can cause degradation of certain analytes.[6]

  • Extraction: Shake the vial vigorously for 1-2 minutes. Allow the solid to settle. The supernatant now contains the volatile N-(propan-2-yl)pyridin-3-amine.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the supernatant into the GC-MS.

    • GC Column: A mid-polarity column like a DB-5ms or equivalent is suitable.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 250°C and hold for 2 minutes.

    • MS Detection: Electron Ionization (EI) mode. Scan range m/z 40 - 400.

    • Expected Ion: The molecular ion peak [M]⁺ for the free base should be observed at m/z 136.10 . Characteristic fragment ions will further confirm the structure.

While primarily a tool for structural elucidation, advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to estimate molecular weight by measuring the diffusion coefficient of a molecule in solution.[8] However, for routine confirmation, ¹H and ¹³C NMR are used to validate the chemical structure, which indirectly confirms the molecular formula and thus the molecular weight.

Conclusion

The molecular weight of Isopropyl-pyridin-3-YL-amine Dihydrochloride is definitively established as 209.12 g/mol . This value is derived from its molecular formula (C₈H₁₄Cl₂N₂) and is readily verifiable through high-accuracy analytical techniques. For empirical confirmation, LC-MS is the most direct and reliable method, allowing for analysis of the salt form and observation of the protonated free base at an m/z of 137.11.[5] Alternatively, GC-MS can be employed as a robust confirmatory technique, provided a validated protocol for the regeneration of the volatile free amine is used.[6][7] A multi-technique approach, combining mass spectrometry for molecular weight with NMR for structural integrity, provides a self-validating system for the comprehensive characterization of this and similar compounds in a drug development pipeline.

References

  • MtoZ Biolabs. Molecular Weight Determination. Available at: [Link]

  • Impact Analytical. Molecular Weight Determination. Available at: [Link]

  • F. G. G. A. van der Zwan, et al. (2013). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination. Available at: [Link]

  • Aragen Bioscience. Molecular weight Determination. Available at: [Link]

  • Cohen, S. D., & Young, R. H. (1974). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science. Available at: [Link]

  • PubChem - National Center for Biotechnology Information. N-(propan-2-yl)pyridin-3-amine. Available at: [Link]

  • Rao, K. S., & Srestha, B. (2011). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Cohen, S. D., & Young, R. H. (1974). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science, 12(12), 707–708. Available at: [Link]

Sources

"physical and chemical properties of Isopropyl-pyridin-3-YL-amine dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropyl-pyridin-3-YL-amine Dihydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of Isopropyl-pyridin-3-YL-amine Dihydrochloride, a heterocyclic amine of significant interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes fundamental physicochemical data with practical insights into its chemical behavior, synthesis, and analytical characterization.

Compound Identification and Structural Elucidation

Isopropyl-pyridin-3-YL-amine Dihydrochloride is the hydrochloride salt form of the parent amine, N-isopropylpyridin-3-amine. The dihydrochloride designation indicates that both the pyridyl nitrogen and the secondary amine nitrogen are protonated, forming a stable, crystalline solid. This salt form is often preferred for its increased stability and solubility in aqueous media compared to the free base.

  • IUPAC Name: N-propan-2-ylpyridin-3-aminium dichloride

  • Synonyms: Isopropyl-pyridin-3-YL-amine 2HCl

  • CAS Number: While a specific CAS number for the dihydrochloride is not consistently cited, the free base, 6-Isopropylpyridin-3-amine, is registered under CAS 405103-02-8.[1] It is crucial for researchers to verify the specific isomer and salt form with their supplier.

  • Molecular Formula: C₈H₁₄Cl₂N₂

  • Molecular Weight: 209.12 g/mol

Caption: Chemical structure of Isopropyl-pyridin-3-YL-amine Dihydrochloride.

Physicochemical Properties

The properties of Isopropyl-pyridin-3-YL-amine Dihydrochloride are dictated by its aromatic heterocyclic core, the secondary alkyl amine substituent, and its nature as a dihydrochloride salt. The following table summarizes its key physical and chemical data, derived from estimations based on its structure and data from analogous compounds.

PropertyValue / DescriptionRationale and Scientific Context
Appearance White to off-white crystalline solid.Amine hydrochloride salts are typically crystalline solids at room temperature due to strong ionic lattice forces.
Molecular Weight 209.12 g/mol Calculated based on the molecular formula C₈H₁₄Cl₂N₂ using IUPAC atomic weights.
Melting Point Expected to be >150 °C (decomposes).Salt formation significantly increases the melting point compared to the free base. A precise value is not published, but high melting points are characteristic. For example, the related compound (5-methylpyridin-2-yl)methylamine dihydrochloride has a melting point of 139-140°C.[2]
Solubility Soluble in water, methanol, and DMSO. Sparingly soluble in ethanol. Insoluble in non-polar solvents like hexanes and diethyl ether.The presence of two charged centers (pyridinium and ammonium) makes the molecule highly polar and readily solvated by polar protic solvents.
pKa pKa₁ (Pyridinium): ~5-6 pKa₂ (Ammonium): ~10-11The pyridine nitrogen is less basic than the alkyl amine due to the sp² hybridization and aromaticity. The secondary ammonium pKa is typical for alkylamines. These values are estimations and require experimental verification.

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (Pyridine Ring): Expect complex multiplets in the δ 7.5-9.0 ppm region. The downfield shift is due to the electron-withdrawing effect of the protonated pyridinium nitrogen.

    • Isopropyl CH: A septet (or multiplet) around δ 3.5-4.0 ppm.

    • Isopropyl CH₃: A doublet around δ 1.2-1.5 ppm, integrating to 6H.

    • Amine N-H Protons: Broad signals, potentially in the δ 9.0-12.0 ppm range, which may exchange with D₂O.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Signals expected in the δ 120-150 ppm region.

    • Isopropyl Carbons: CH signal around δ 45-55 ppm and CH₃ signals around δ 20-25 ppm.

  • Mass Spectrometry (ESI-MS):

    • In positive ion mode, the primary ion observed would be for the free base [C₈H₁₂N₂ + H]⁺.

    • Expected m/z: 137.1073.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: Broad absorption band from 2500-3200 cm⁻¹ characteristic of ammonium salts.

    • C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹ and aromatic stretches above 3000 cm⁻¹.

    • C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1450-1650 cm⁻¹ region.

Chemical Properties and Synthetic Pathways

Reactivity and Stability

The compound is stable under normal laboratory conditions. As a salt, it is not volatile and is less susceptible to oxidation than its free base counterpart. The primary reactive sites are the amine and the pyridine ring. The amine can act as a nucleophile if deprotonated, and the pyridine ring can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and other ring substituents. The isopropyl-pyridin-amine scaffold is a valuable directing group in modern synthetic chemistry, enabling selective C-H bond functionalization.[3]

Proposed Synthesis

A common and effective method for synthesizing N-alkyl-pyridinamines is through reductive amination. This process involves the reaction of a primary amine (3-aminopyridine) with a ketone (acetone) in the presence of a reducing agent.

synthesis reactant1 3-Aminopyridine intermediate Schiff Base Intermediate reactant1->intermediate Condensation reactant2 Acetone reactant2->intermediate Condensation product_base N-isopropylpyridin-3-amine (Free Base) intermediate->product_base product_salt Isopropyl-pyridin-3-YL-amine dihydrochloride product_base->product_salt reagent1 NaBH(OAc)₃ reagent1->intermediate Reduction reagent2 HCl in Ether reagent2->product_base Salt Formation

Caption: Proposed synthetic workflow for Isopropyl-pyridin-3-YL-amine dihydrochloride.

Standard Experimental Protocols

The following sections detail generalized, yet robust, methodologies for the characterization of Isopropyl-pyridin-3-YL-amine Dihydrochloride. These protocols represent standard practices in a modern synthetic chemistry laboratory.

Protocol 1: Determination of Solubility (Qualitative)
  • Preparation: Add approximately 10 mg of the compound to three separate labeled test tubes.

  • Solvent Addition: To the tubes, add 1 mL of deionized water, methanol, and dichloromethane, respectively.

  • Observation: Agitate each tube vigorously for 30 seconds. Observe for dissolution.

  • Heating (Optional): If the solid does not dissolve at room temperature, gently warm the tube in a water bath to assess temperature-dependent solubility.

  • Classification: Classify as "soluble," "sparingly soluble," or "insoluble" based on visual inspection.

Protocol 2: Acquisition of ¹H NMR Spectrum
  • Sample Preparation: Accurately weigh 5-10 mg of the dihydrochloride salt.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it will not exchange with the N-H protons.

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire the spectrum using standard instrument parameters for ¹H NMR. A typical experiment includes 16-64 scans.

  • Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physical Physical Properties synthesis Chemical Synthesis purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms ir IR Spectroscopy purification->ir mp Melting Point Determination purification->mp purification->mp sol Solubility Assessment purification->sol

Caption: General workflow for the synthesis and characterization of a chemical compound.

Applications in Research and Development

Isopropyl-pyridin-3-YL-amine Dihydrochloride is primarily utilized as a chemical building block or intermediate. Its structural motifs are found in a range of biologically active molecules. Potential applications include:

  • Pharmaceutical Synthesis: As a scaffold or intermediate for creating more complex molecules targeting various receptors and enzymes. The aminopyridine structure is a key component in many approved drugs.

  • Agrochemicals: As a precursor for novel herbicides and pesticides.

  • Materials Science: For the synthesis of specialty polymers and ligands for catalysis.

References

  • PubChem. N-isopropyl-3-nitropyridin-2-amine | C8H11N3O2 | CID 21601995. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]

  • Google Patents.
  • PubChem. 2-Isopropylpyridine | C8H11N | CID 69523. [Link]

  • Li, X. 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds. Accounts of Chemical Research, 2021. [Link]

  • Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka. [Link]

  • PubChem. 3-Aminopyridine | C5H6N2 | CID 10009. [Link]

Sources

"Isopropyl-pyridin-3-YL-amine dihydrochloride solubility data"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Isopropyl-pyridin-3-YL-amine dihydrochloride

Introduction

Isopropyl-pyridin-3-YL-amine dihydrochloride is a pyridinamine derivative that, like many small molecule amine salts, holds potential for investigation in various stages of drug discovery and development. A fundamental physicochemical property that dictates the developability of any active pharmaceutical ingredient (API) is its solubility. Aqueous solubility, in particular, is a critical determinant of oral bioavailability and plays a pivotal role in formulation design, from early preclinical studies to final dosage form development.[1][2]

Theoretical Framework: Understanding the Solubility of an Amine Dihydrochloride Salt

Isopropyl-pyridin-3-YL-amine dihydrochloride is an amine salt. The solubility of such compounds in aqueous media is governed by a balance of factors inherent to its molecular structure.

  • Polarity and Hydrogen Bonding : As an amine salt, the molecule is charged and polar.[3] This inherent polarity allows for favorable interactions with polar solvents like water. The nitrogen atoms in the pyridine ring and the amine group, along with the chloride counter-ions, can participate in hydrogen bonding with water molecules, further enhancing its aqueous solubility.[3][4]

  • Hydrophobicity : Conversely, the isopropyl and pyridine ring components of the molecule introduce a degree of hydrophobicity. While the salt form significantly increases water solubility compared to the free base, this nonpolar character can limit solubility, especially in highly concentrated solutions or in less polar solvents.[3][4]

  • Ionization and pH-Dependent Solubility : Being a salt of a weak base, the solubility of Isopropyl-pyridin-3-YL-amine dihydrochloride is expected to be highly dependent on the pH of the solution.[5][6] In acidic to neutral pH, the amine groups will be protonated, maintaining the charged, more soluble salt form. As the pH increases into the basic range, the amine will deprotonate, leading to the formation of the less soluble free base, which may precipitate out of solution. The Henderson-Hasselbalch equation is a key principle in predicting the ionization state of the molecule at different pH values.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[6][7] This method ensures that a true equilibrium is reached between the dissolved and undissolved solid forms of the compound. The following protocol is a detailed, step-by-step guide for determining the solubility of Isopropyl-pyridin-3-YL-amine dihydrochloride across a physiologically relevant pH range.

Materials and Equipment
  • Isopropyl-pyridin-3-YL-amine dihydrochloride (solid)

  • Purified water (e.g., Milli-Q or equivalent)

  • pH buffers (pH 1.2, 4.5, 6.8, and 7.4 are recommended to simulate gastrointestinal conditions)[8][9]

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • pH meter

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Standard Solutions for HPLC Quantification :

    • Accurately weigh a known amount of Isopropyl-pyridin-3-YL-amine dihydrochloride and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards (typically 5-7 concentrations) that will bracket the expected solubility range.

    • Analyze the calibration standards by HPLC to generate a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the saturated solutions.

  • Sample Preparation :

    • Add an excess amount of solid Isopropyl-pyridin-3-YL-amine dihydrochloride to a series of vials. "Excess" means that there should be visible undissolved solid at the end of the experiment. A good starting point is to add approximately 10-20 mg of the compound to 1 mL of the respective buffer.

    • Add a precise volume of each pH buffer to the corresponding vials. Prepare each pH condition in triplicate to ensure reproducibility.[8][9]

  • Equilibration :

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature, typically 37 ± 1°C to mimic physiological conditions.[8][9]

    • Shake the samples for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble compounds or those with slow dissolution kinetics, up to 72 hours may be necessary. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Sample Processing and Analysis :

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

    • Analyze the diluted samples by HPLC to determine the concentration of dissolved Isopropyl-pyridin-3-YL-amine dihydrochloride.

  • Data Analysis :

    • Using the calibration curve, calculate the concentration of the compound in the undiluted, saturated solution.

    • Average the results from the triplicate samples for each pH condition.

    • The resulting concentration is the thermodynamic solubility of Isopropyl-pyridin-3-YL-amine dihydrochloride at that specific pH and temperature.

Visualizing the Experimental Workflow

G cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare HPLC Standards hplc HPLC Analysis prep_standards->hplc prep_samples Prepare Samples (Excess Solid + Buffer) shake Shake at 37°C for 24-72h prep_samples->shake filter Filter Supernatant shake->filter dilute Dilute Sample filter->dilute dilute->hplc calculate Calculate Concentration vs. Calibration Curve hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of Isopropyl-pyridin-3-YL-amine dihydrochloride. It is crucial to control and consider these during experimental design and data interpretation.

  • pH : As previously discussed, pH is a critical factor. The solubility is expected to be highest at low pH and decrease as the pH increases. A pH-solubility profile should be generated by testing across a range of pH values.

  • Temperature : Solubility is temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature. Therefore, maintaining a constant and controlled temperature during the experiment is essential.[6]

  • Polymorphism : Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies and to check for any polymorphic transformations during the experiment.

  • Common Ion Effect : The presence of chloride ions from the buffer or other sources could slightly decrease the solubility of the dihydrochloride salt due to the common ion effect, although this is generally a minor factor in physiological buffers.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table.

pHTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
1.237Experimental ValueExperimental Value
4.537Experimental ValueExperimental Value
6.837Experimental ValueExperimental Value
7.437Experimental ValueExperimental Value

Interpreting this data in the context of the Biopharmaceutics Classification System (BCS) is a common practice in drug development.[8][10] A drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[8][9] The experimentally determined solubility data will be crucial for making this classification and for guiding formulation strategies. For instance, if the solubility is found to be low, solubility enhancement techniques may be required.[2]

Conclusion

References

  • Title: Why amine salts are soluble in water? Source: Chemistry Stack Exchange URL: [Link]

  • Title: BCS Guideline for solubility and Dissolution.pptx Source: Slideshare URL: [Link]

  • Title: (PDF) Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL: [Link]

  • Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: PharmaTutor URL: [Link]

  • Title: ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: M9 Biopharmaceutics Classification System- Based Biowaivers Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments Source: Herald Scholarly Open Access URL: [Link]

  • Title: FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review Source: Drug Development & Delivery URL: [Link]

  • Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: PMC - NIH URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: 20.2: Basicity of Amines and Ammonium Salt Formation Source: Chemistry LibreTexts URL: [Link]

  • Title: Chemistry 12 Chapter 13 Amines #Physical Properties of Amines #Solubility and Boiling Points Source: YouTube URL: [Link]

Sources

"mechanism of action of pyridin-3-yl compounds"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Pyridin-3-yl Compounds

Abstract

The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents approved by the FDA.[1] Its unique physicochemical properties, including its impact on aqueous solubility, metabolic stability, and its ability to engage in various molecular interactions, make it a privileged structure in drug design.[2][3][4] Among its isomers, the pyridin-3-yl moiety is particularly significant, featuring in a diverse array of compounds targeting a wide spectrum of diseases, from cancer to neurodegenerative disorders.[5][6][7] This guide provides a comprehensive technical overview of the primary mechanisms of action through which pyridin-3-yl compounds exert their pharmacological effects. We will delve into their roles as potent enzyme inhibitors and receptor modulators, detailing the molecular pathways they influence. Furthermore, this document serves as a practical resource for researchers by outlining robust, field-proven experimental protocols to elucidate and validate these mechanisms, ensuring a thorough understanding from target identification to cellular response.

Core Mechanisms of Action: A Target-Centric Overview

The therapeutic versatility of pyridin-3-yl compounds stems from their ability to interact with high specificity and affinity to a range of biological targets. Their mechanisms can be broadly categorized into two principal classes: enzyme inhibition and receptor modulation.

Enzyme Inhibition: A Dominant Therapeutic Strategy

Many pyridin-3-yl compounds function by inhibiting enzymes that are critical drivers of pathology, particularly in oncology.[7] This inhibition is often achieved by competing with endogenous substrates or co-factors, thereby blocking the catalytic activity of the enzyme.

Kinases are a major class of enzymes targeted by pyridin-3-yl structures. Dysregulation of kinase signaling is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.

  • B-Raf Kinase and the MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth.[8] The B-Raf kinase is a key component of this pathway.[9] In many cancers, particularly melanoma, a specific mutation (V600E) in the BRAF gene leads to a constitutively active B-Raf protein, resulting in relentless downstream signaling and tumor proliferation.[9][10] Pyridin-3-yl-containing compounds have been developed as potent B-Raf inhibitors. They function by binding to the ATP-binding site of the mutant B-Raf protein, preventing the phosphorylation and activation of its downstream target, MEK, which in turn blocks the entire signaling cascade.[9][11] This targeted action selectively halts the growth of cancer cells harboring the BRAF mutation.[10]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) Ras Ras-GTP RTK->Ras Activates BRaf B-Raf (Mutant V600E) Ras->BRaf Recruits & Activates MEK MEK1/2 BRaf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Pyridin-3-yl B-Raf Inhibitor Inhibitor->BRaf Binds & Inhibits

Caption: Inhibition of the MAPK/ERK pathway by a Pyridin-3-yl B-Raf inhibitor.
  • Cyclin-Dependent Kinases (CDKs) and Cell Cycle Control: The cell cycle is tightly regulated by CDKs, which, when activated by their cyclin partners, drive the cell through its different phases.[12] Overexpression or dysregulation of CDKs is a common feature in cancer, leading to unchecked cell division.[13] Specific pyridin-3-yl derivatives, such as N-(pyridin-3-yl)pyrimidin-4-amine and N-(pyridin-3-yl) proline analogues, have been identified as potent inhibitors of CDK2 and the CDK4/6 complex, respectively.[12][13][14] By blocking the activity of these kinases, the compounds prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S transition, and subsequent inhibition of tumor growth.[15]

Cell_Cycle_Inhibition Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Induces Expression Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates (pRb) Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb->Rb_E2F Releases E2F E2F E2F S_Phase_Genes S-Phase Entry Genes (e.g., Cyclin E) E2F->S_Phase_Genes Activates Transcription Rb_E2F->Rb Rb_E2F->E2F S_Phase S Phase (DNA Replication) S_Phase_Genes->S_Phase Drives Cell into G1_Phase G1 Phase G1_Phase->Complex Inhibitor Pyridin-3-yl CDK4/6 Inhibitor Inhibitor->Complex Inhibits

Caption: G1 cell cycle arrest via inhibition of the Cyclin D-CDK4/6 complex.

IDO1 is the rate-limiting enzyme in the catabolism of tryptophan along the kynurenine pathway.[16][17][18] In the tumor microenvironment, cancer cells can overexpress IDO1 to create an immunosuppressive state.[18] By depleting local tryptophan, an essential amino acid for T-cell proliferation, and by producing immunosuppressive kynurenine metabolites, tumors can evade eradication by the immune system. Pyridin-3-yl compounds, such as Epacadostat, have been developed as highly potent and selective IDO1 inhibitors.[19][20] These molecules block the enzyme's catalytic activity, thereby preventing tryptophan degradation.[19] This action restores local tryptophan levels, enhances T-cell function, and reverses the immunosuppressive shield of the tumor, making IDO1 inhibition a key strategy in cancer immunotherapy.

Receptor Modulation: Interfacing with the Nervous System

Pyridin-3-yl compounds are also well-known for their ability to modulate the activity of ligand-gated ion channels, most notably the nicotinic acetylcholine receptors (nAChRs).

nAChRs are pentameric, ligand-gated ion channels found throughout the central and peripheral nervous systems.[21][22] When their endogenous ligand, acetylcholine (ACh), binds, the channel opens, allowing an influx of cations (Na⁺, K⁺, and sometimes Ca²⁺), which depolarizes the cell and triggers a neuronal signal.[22][23]

The quintessential pyridin-3-yl compound, nicotine, is a potent agonist at nAChRs.[21] It mimics the action of ACh, binding to the receptor's orthosteric sites (located at the interface between subunits) and stabilizing the open conformation of the channel.[21][22][24] The diverse subtypes of nAChRs, determined by their subunit composition (e.g., α4β2, α7), mediate different physiological effects. For example, the α4β2 subtype is heavily implicated in nicotine addiction, while the α7 subtype is a target for cognitive enhancement and neuroprotection in diseases like Alzheimer's, where it may play a role in mitigating β-amyloid toxicity.[21][25][26]

nAChR_Activation cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_ions Ion Flow receptor_closed Channel Closed receptor_open Channel Open receptor_closed->receptor_open Conformational Change Na_in Na+ receptor_open->Na_in Influx Ca_in Ca²⁺ receptor_open->Ca_in Influx K_out K⁺ receptor_open->K_out Efflux Agonist Pyridin-3-yl Agonist (e.g., Nicotine) Agonist->receptor_closed Binds to Orthosteric Site ACh Acetylcholine (ACh) ACh->receptor_closed Binds to Orthosteric Site Depolarization Neuronal Depolarization & Signal Transduction MOA_Workflow_1 start Novel Pyridin-3-yl Compound comp_screen In Silico Screening (Docking, QSAR) start->comp_screen Predicts Potential Targets biochem_assay Biochemical Assays (Enzyme/Receptor Binding) comp_screen->biochem_assay Guides Assay Selection ic50 Determine IC₅₀ / Kᵢ / EC₅₀ biochem_assay->ic50 Quantifies Potency selectivity Selectivity Profiling (vs. Off-Targets) ic50->selectivity Assesses Specificity end Validated 'Hit' with Known Target selectivity->end

Caption: Experimental workflow for initial target identification and validation.
  • Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. The resulting IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a critical measure of potency.

  • Methodology:

    • Reagents & Setup: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT). Use a recombinant purified kinase (e.g., B-Raf V600E, CDK4/Cyclin D1). The substrate can be a specific peptide and the co-factor is ATP, often radiolabeled ([γ-³²P]ATP) or used in a system with a coupled antibody for detection (e.g., ADP-Glo™).

    • Compound Preparation: Serially dilute the pyridin-3-yl test compound in DMSO to create a range of concentrations (e.g., from 1 nM to 100 µM).

    • Reaction Initiation: In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. Allow a brief pre-incubation (10-15 minutes) at room temperature.

    • Start Reaction: Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.

    • Reaction Termination & Detection: Stop the reaction (e.g., by adding EDTA or a stop solution). Quantify the product formation.

      • For Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

      • For Luminescence Assay (ADP-Glo™): Add ADP-Glo™ reagent to deplete remaining ATP, then add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Measure luminescence.

    • Data Analysis: Plot the percentage of inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value. [27]

Phase 2: Cellular Target Engagement and Pathway Modulation

Once a direct target is confirmed, the next step is to verify that the compound engages this target within a cellular context and produces the expected downstream biological effect.

  • Causality: This protocol provides direct evidence of target engagement inside the cell. For a kinase inhibitor, a decrease in the phosphorylation of its direct substrate confirms that the inhibitor has permeated the cell and is active at its target. For example, a B-Raf inhibitor should decrease phospho-ERK levels.

  • Methodology:

    • Cell Culture & Treatment: Plate relevant cancer cells (e.g., A375 melanoma cells with B-Raf V600E mutation) and grow to 70-80% confluency. Treat the cells with the pyridin-3-yl compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a defined period (e.g., 2-24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE: Denature protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ERK).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Stripping & Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin) to confirm equal protein loading and normalize the data.

  • Causality: For compounds targeting cell cycle machinery, like CDK inhibitors, this assay validates the predicted functional outcome. A CDK4/6 inhibitor should cause cells to accumulate in the G1 phase of the cell cycle, demonstrating a block in the G1-to-S phase transition.

  • Methodology:

    • Cell Treatment: Seed cells (e.g., MCF-7 breast cancer cells) and treat with the test compound at relevant concentrations for 24-48 hours.

    • Cell Harvesting: Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

    • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

    • Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the amount of DNA in each cell.

    • Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus DNA content. Cells in G1 phase will have a 2N DNA content, cells in G2/M will have a 4N content, and cells in S phase will have an intermediate amount. Quantify the percentage of cells in each phase and compare treated samples to the vehicle control.

Quantitative Data Summary

For effective drug development, quantitative comparison of compound activity is essential. Data should be organized clearly to facilitate structure-activity relationship (SAR) analysis.

Table 1: Comparative Inhibitory Activity of Representative Pyridin-3-yl Compounds

Compound ClassExample CompoundTargetBiochemical Potency (IC₅₀)Cellular Activity (EC₅₀ / GI₅₀)Reference Cell Line
B-Raf Inhibitor Vemurafenib analogueB-Raf (V600E)~10 nM~100 nMA375 (Melanoma)
CDK4/6 Inhibitor Palbociclib analogueCDK4/Cyclin D1~11 nM~66 nMMCF-7 (Breast Cancer)
CDK2 Inhibitor N-(pyridin-3-yl) pyrimidin-4-amineCDK2/Cyclin E~50 nM~500 nMHCT-116 (Colon)
IDO1 Inhibitor Epacadostat (INCB024360)IDO1~10 nM~75 nMIFN-γ stimulated HeLa
CH24H Inhibitor 3-Piperidinyl PyridineCH24H8.1 nMNot ReportedN/A (Enzyme Assay)

Note: Values are illustrative and based on data reported in the literature for compounds within these classes.[12][13][27]

Conclusion

The pyridin-3-yl scaffold is a remarkably versatile and powerful pharmacophore in modern drug discovery. Its prevalence across a wide range of clinically successful drugs is a testament to its favorable chemical and biological properties. As demonstrated in this guide, compounds incorporating this moiety can function through diverse and highly specific mechanisms of action, including the targeted inhibition of critical enzymes like kinases (B-Raf, CDKs) and IDO1, as well as the modulation of neuronal signaling through receptors like nAChRs. A rigorous, multi-step experimental approach, combining computational, biochemical, and cell-based assays, is paramount to accurately defining these mechanisms. A profound understanding of these molecular interactions not only validates a compound's therapeutic potential but also provides the foundational knowledge required for rational drug design, optimization, and the development of next-generation therapeutics.

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The Pyridine Nucleus: A Privileged Scaffold for Transformative Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyridine Ring

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in modern chemical and biomedical research. Its unique electronic properties, stemming from the electronegative nitrogen atom, impart a distinct character that differentiates it from its carbocyclic analog, benzene. The nitrogen atom's lone pair of electrons does not participate in the aromatic system, rendering it basic and capable of forming hydrogen bonds, which profoundly influences the molecule's pharmacokinetic and pharmacodynamic properties.[1] This inherent reactivity and polarity make pyridine a versatile building block, enabling a vast array of chemical modifications and fostering its prevalence in numerous FDA-approved drugs.[1][2] From the life-saving anti-tuberculosis agent isoniazid to sophisticated catalysts and high-performance materials, the pyridine scaffold continues to empower innovation across diverse scientific disciplines. This guide provides an in-depth exploration of the potential research applications of novel pyridine compounds, offering both foundational knowledge and practical, field-proven insights for professionals in drug discovery, catalysis, and materials science.

Part 1: Pyridine Compounds in the Advancement of Drug Discovery

The pyridine moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of a wide range of therapeutic agents.[2] Its ability to enhance biological potency, metabolic stability, and cell permeability makes it an attractive component in drug design.[2] A retrospective analysis of FDA-approved drugs from 2014 to 2023 revealed that 54 drugs contained a pyridine ring, with a significant number targeting cancer and central nervous system disorders.[1][3]

Mechanism of Action and Therapeutic Applications

Pyridine-containing drugs exert their effects through a multitude of mechanisms, often involving precise interactions with biological targets like enzymes and receptors. The nitrogen atom can act as a hydrogen bond acceptor, crucial for binding to active sites.

Antitubercular Activity: The Case of Isoniazid

Isoniazid (INH) is a cornerstone of tuberculosis treatment.[4] It is a prodrug activated by the mycobacterial catalase-peroxidase enzyme, KatG.[5] The activated form then covalently inhibits InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[5]

Table 1: In Vitro Antitubercular Activity of Isoniazid

Mycobacterium tuberculosis StrainMinimum Inhibitory Concentration (MIC) (mg/L)
H37Rv (Reference Strain)0.02 - 0.06[3][6]
Beijing Strain0.03[6]
Euro-American Strain0.03[6]
Indo-Oceanic Strain0.06[6]
Experimental Protocol: Synthesis of Isoniazid

The synthesis of isoniazid is a well-established process that begins with the oxidation of 4-picoline.[1]

Materials:

  • 4-Picoline (4-methylpyridine)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Ethanol

  • Hydrazine hydrate

Procedure:

  • Oxidation of 4-Picoline: In a round-bottom flask, 4-picoline is oxidized to isonicotinic acid using a strong oxidizing agent like potassium permanganate in an acidic medium.

  • Esterification: The resulting isonicotinic acid is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl isonicotinate.

  • Hydrazinolysis: Finally, the ethyl isonicotinate is treated with hydrazine hydrate to yield isoniazid. The product is then purified by recrystallization.[1]

Synthesis_of_Isoniazid Picoline 4-Picoline Isonicotinic_Acid Isonicotinic Acid Picoline->Isonicotinic_Acid Oxidation (KMnO4) Ethyl_Isonicotinate Ethyl Isonicotinate Isonicotinic_Acid->Ethyl_Isonicotinate Esterification (Ethanol, H+) Isoniazid Isoniazid Ethyl_Isonicotinate->Isoniazid Hydrazinolysis (N2H4·H2O)

Caption: Synthetic pathway for Isoniazid.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC of antitubercular agents.

Materials:

  • Mycobacterium tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Isoniazid stock solution

  • 96-well microtiter plates

  • Resazurin dye (for viability indication)

Procedure:

  • Preparation of Inoculum: A suspension of M. tuberculosis is prepared and its density is adjusted to a 0.5 McFarland standard.

  • Serial Dilution: A serial two-fold dilution of the isoniazid stock solution is prepared in the 7H9 broth in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria, no drug) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 7-14 days.

  • Reading Results: After incubation, resazurin dye is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of isoniazid in which no color change is observed.[7]

Part 2: Pyridines as Versatile Ligands in Homogeneous Catalysis

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it an excellent Lewis base, capable of coordinating to a wide range of metal ions.[8] This property has led to the extensive use of pyridine and its derivatives as ligands in homogeneous catalysis. By modifying the substituents on the pyridine ring, the steric and electronic properties of the resulting metal complex can be finely tuned to optimize catalytic activity and selectivity.[8]

Catalytic Applications

Pyridine-based ligands are integral to numerous catalytic transformations, including:

  • Hydrogenation: Catalysts like Crabtree's catalyst, which features a pyridine ligand, are highly effective for the hydrogenation of sterically hindered alkenes.[9]

  • Cross-Coupling Reactions: Pyridine ligands are employed in palladium-catalyzed reactions such as the Suzuki and Heck couplings.[10]

  • Polymerization: Titanium and vanadium complexes with pyridine ligands can catalyze the polymerization of olefins and alkynes.[11]

Crabtree's Catalyst: A Case Study

Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆, is a highly active and air-stable iridium(I) complex for hydrogenation.[9] It is particularly effective for the hydrogenation of tri- and tetrasubstituted olefins that are often unreactive with other catalysts like Wilkinson's catalyst.[12]

Crabtrees_Catalyst_Hydrogenation Catalyst [Ir(I)(COD)L2]+ Dihydride [Ir(III)H2(COD)L2]+ Catalyst->Dihydride H2 Alkene_coordination Alkene Coordination H2_addition Oxidative Addition of H2 Alkene_complex [Ir(III)H2(alkene)L2]+ Dihydride->Alkene_complex Alkene Insertion Migratory Insertion Alkyl_hydride [Ir(III)H(alkyl)L2]+ Alkene_complex->Alkyl_hydride Alkyl_hydride->Catalyst Alkane Elimination Reductive Elimination Alkane Alkane

Caption: Simplified catalytic cycle of hydrogenation.

Experimental Protocol: Synthesis of Crabtree's Catalyst

The synthesis of Crabtree's catalyst involves the reaction of a dimeric iridium precursor with the phosphine and pyridine ligands.

Materials:

  • [Ir(COD)Cl]₂ (1,5-Cyclooctadiene)iridium(I) chloride dimer

  • Tricyclohexylphosphine (PCy₃)

  • Pyridine

  • Acetone

  • Sodium hexafluorophosphate (NaPF₆)

Procedure:

  • Reaction of Iridium Dimer with Phosphine: A solution of [Ir(COD)Cl]₂ and tricyclohexylphosphine in acetone is stirred at room temperature.

  • Addition of Pyridine: Pyridine is then added to the reaction mixture.

  • Anion Exchange: An aqueous solution of sodium hexafluorophosphate is added to precipitate the catalyst.

  • Isolation and Purification: The resulting orange solid is collected by filtration, washed with water and ethanol, and dried under vacuum.

Experimental Protocol: Catalytic Hydrogenation of 1-Octene

This protocol demonstrates the use of Crabtree's catalyst for the hydrogenation of a simple alkene.

Materials:

  • Crabtree's catalyst

  • 1-Octene

  • Dichloromethane (CH₂Cl₂)

  • Hydrogen gas (H₂)

  • Schlenk flask and balloon

Procedure:

  • Catalyst Dissolution: In a Schlenk flask under an inert atmosphere, Crabtree's catalyst is dissolved in dichloromethane.

  • Substrate Addition: 1-Octene is added to the catalyst solution.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas from a balloon. The reaction is stirred at room temperature.

  • Monitoring and Work-up: The reaction progress can be monitored by techniques like TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure to yield the product, octane.

Table 2: Performance of Crabtree's Catalyst in Alkene Hydrogenation

SubstrateProductCatalyst Loading (mol%)Time (h)Yield (%)
1-OcteneOctane0.11>99
CycloocteneCyclooctane0.11>99
Tetramethylethylene2,3-Dimethylbutane0.12>99

Note: Yields are representative and can vary based on specific reaction conditions.

Part 3: Pyridine-Based Architectures in Materials Science

The structural rigidity and coordinating ability of the pyridine ring make it a valuable component in the design of advanced functional materials. Pyridine derivatives are used as building blocks for metal-organic frameworks (MOFs), coordination polymers, and organic materials for electronic applications.[8]

Applications in Functional Materials
  • Metal-Organic Frameworks (MOFs): Pyridine-based linkers are used to construct porous MOFs with applications in gas storage and separation. The nitrogen atoms of the pyridine rings can act as coordination sites for metal ions, leading to the formation of robust and highly porous structures.[11]

  • Organic Light-Emitting Diodes (OLEDs): Pyridine-containing conjugated polymers and small molecules are utilized as electron-transporting or hole-transporting materials in OLEDs. The electron-deficient nature of the pyridine ring can facilitate electron injection and transport, improving device efficiency and stability.[13]

  • Sensors: The ability of the pyridine nitrogen to interact with analytes through hydrogen bonding or coordination makes pyridine-based materials suitable for chemical sensing applications.[14]

Experimental Protocol: General Synthesis of a Pyridine-Based MOF

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with an organic linker.

Materials:

  • Metal salt (e.g., Zinc nitrate, Copper nitrate)

  • Pyridine-dicarboxylic acid linker (e.g., Pyridine-3,5-dicarboxylic acid)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Teflon-lined autoclave

Procedure:

  • Preparation of Reaction Mixture: The metal salt and the pyridine-dicarboxylic acid linker are dissolved in the solvent in a glass vial.

  • Solvothermal Reaction: The vial is sealed in a Teflon-lined autoclave and heated in an oven at a specific temperature (e.g., 100-150°C) for a defined period (e.g., 24-72 hours).

  • Isolation of Crystals: After cooling to room temperature, the resulting crystals are collected by filtration, washed with fresh solvent, and dried.

MOF_Synthesis Reactants Metal Salt + Pyridine-based Linker in Solvent Autoclave Sealed in Autoclave Reactants->Autoclave Heating Heating (Solvothermal Reaction) Autoclave->Heating Crystallization Crystal Formation Heating->Crystallization Isolation Isolation and Washing Crystallization->Isolation MOF_Product Pyridine-based MOF Isolation->MOF_Product

Caption: General workflow for MOF synthesis.

Table 3: Gas Adsorption Properties of a Representative Pyridine-Based MOF

MOFSurface Area (m²/g)CO₂ Uptake (cm³/g at 273 K, 1 bar)H₂ Uptake (wt% at 77 K, 1 bar)
UiO-66-NH₂-Py~1200~60~1.5

Note: Data is illustrative and depends on the specific MOF and measurement conditions. UiO-66-NH₂ has shown favorable adsorption of pyridine.[15]

Performance of Pyridine-Based Materials in OLEDs

The incorporation of pyridine moieties into the hole-transporting layer (HTL) of OLEDs can lead to devices with high efficiency and reduced efficiency roll-off at high brightness.

Table 4: Performance Metrics of OLEDs with Pyridine-Based Hole-Transporting Materials

HTMMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)
Py-Br1730022.49.0[2][16]
Py-MeO~15000~20.0~8.0
Py-Me~16500~21.5~8.5
Py-03~16000~21.0~8.2

Data adapted from Kumar et al. (2021) for pyrene-pyridine integrated HTMs.[2][16]

Conclusion and Future Outlook

The pyridine scaffold remains a remarkably versatile and enduringly relevant platform in scientific research. Its unique combination of aromaticity, basicity, and synthetic tractability has cemented its role as a privileged structure in drug discovery, a tunable ligand in catalysis, and a functional building block in materials science. The continued exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new pyridine derivatives with enhanced properties and novel applications. As our understanding of complex biological processes and material properties deepens, the rational design of pyridine-based compounds will be crucial in addressing some of the most pressing challenges in medicine, sustainable chemistry, and technology. The future of pyridine chemistry is bright, with limitless potential for the development of next-generation therapeutics, highly efficient catalysts, and advanced functional materials.

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"literature review of substituted pyridine amine compounds"

Substituted pyridine amines are, and will continue to be, a profoundly important scaffold in drug discovery. [1][4]Their synthetic tractability and versatile physicochemical properties ensure their place in the medicinal chemist's toolbox. Future advancements will likely focus on the development of more sustainable and efficient synthetic methodologies, such as C-H activation, to access novel chemical space. [23]Furthermore, as our understanding of personalized medicine grows, the ability to fine-tune the properties of these compounds will be crucial for developing targeted therapies tailored to individual patient profiles. [1]The "unsung hero" of drug discovery, the 2-aminopyridine, and its substituted relatives, are set to play a leading role in the development of the next generation of therapeutics. [2]

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Methodological & Application

The Synthetic Utility of Isopropyl-pyridin-3-YL-amine Dihydrochloride: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Substituted Aminopyridines in Medicinal Chemistry

Within the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have cemented its status as a privileged structure in medicinal chemistry. Among the vast array of functionalized pyridines, N-alkylated aminopyridines have garnered significant attention as key building blocks for a diverse range of therapeutic agents. Isopropyl-pyridin-3-YL-amine, often handled as its more stable dihydrochloride salt, is a prime example of such a crucial intermediate. Its application is particularly notable in the development of targeted cancer therapies, most prominently as a precursor to potent KRAS G12C inhibitors, which represent a breakthrough in treating specific types of cancers like pancreatic, colorectal, and lung cancer.[1][2][3][4]

This technical guide provides a comprehensive overview of the synthesis and application of Isopropyl-pyridin-3-YL-amine dihydrochloride for researchers, scientists, and professionals in drug development. We will delve into the practical aspects of its preparation and its subsequent utilization in key organic transformations, supported by detailed protocols and mechanistic insights.

Physicochemical Properties and Handling

Isopropyl-pyridin-3-YL-amine dihydrochloride is typically a solid material. As a dihydrochloride salt, it exhibits improved stability and handling characteristics compared to the free base, which is an oil. The salt form is generally soluble in polar protic solvents like water and alcohols, and its hygroscopic nature necessitates storage in a dry, inert atmosphere. For most synthetic applications, the free base, N-isopropyl-pyridin-3-amine, is required. This is typically achieved by a straightforward neutralization of the dihydrochloride salt with a suitable base, such as sodium hydroxide or a tertiary amine, followed by extraction into an organic solvent.

Table 1: Physicochemical Data of N-isopropyl-pyridin-3-amine

PropertyValueSource
Molecular FormulaC8H12N2Inferred
Molecular Weight136.19 g/mol Inferred
AppearanceLikely an oilInferred
Boiling PointNot readily available
SolubilitySoluble in common organic solventsInferred

Synthetic Pathways to N-isopropyl-pyridin-3-amine

The preparation of N-isopropyl-pyridin-3-amine can be approached through several established synthetic methodologies. The choice of route often depends on the availability of starting materials, scalability, and desired purity. Two of the most prevalent and versatile methods are the Buchwald-Hartwig amination and reductive amination.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of carbon-nitrogen bonds.[5][6][7] This palladium-catalyzed cross-coupling reaction allows for the direct arylation of amines with aryl halides or triflates. In the context of synthesizing N-isopropyl-pyridin-3-amine, this involves the coupling of a 3-halopyridine (e.g., 3-bromopyridine) with isopropylamine.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, is essential. The choice of phosphine ligand is critical for the reaction's success. Bulky, electron-rich ligands such as BINAP or XPhos are commonly employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and the intermediate palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a frequent choice due to its efficacy and solubility in common organic solvents.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the catalyst and base.

Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L)2-X Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)2(R2NH)]+X- Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Ar-Pd(II)(L)2(NR2) Amine Coordination->Amido Complex Base, -BH+X- Amido Complex->Pd(0)L2 Product Ar-NR2 Amido Complex->Product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine with Isopropylamine

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and sodium tert-butoxide (1.4 equiv.). The flask is evacuated and backfilled with argon three times.

  • Reagent Addition: Add 3-bromopyridine (1.0 equiv.) and anhydrous toluene to the flask via syringe. Stir the mixture for 10 minutes at room temperature.

  • Amine Addition: Add isopropylamine (1.2 equiv.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford N-isopropyl-pyridin-3-amine.

Reductive Amination

Reductive amination is another robust method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.[8][9][10][11] For the synthesis of N-isopropyl-pyridin-3-amine, this would involve the reaction of 3-aminopyridine with acetone.

Causality of Experimental Choices:

  • Reducing Agent: A mild reducing agent that selectively reduces the imine in the presence of the ketone is crucial. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose. STAB is often preferred due to its lower toxicity and effectiveness under mildly acidic conditions.[9]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate imine formation.

Diagram 2: Reductive Amination Workflow

Reductive_Amination Start 3-Aminopyridine + Acetone Imine Imine Formation (Acid Catalyst) Start->Imine Reduction Reduction (e.g., STAB) Imine->Reduction Product N-isopropyl-pyridin-3-amine Reduction->Product

Caption: Workflow for the synthesis of N-isopropyl-pyridin-3-amine via reductive amination.

Experimental Protocol: Reductive Amination of 3-Aminopyridine with Acetone

  • Reaction Setup: To a round-bottom flask, add 3-aminopyridine (1.0 equiv.), acetone (1.5 equiv.), and dichloromethane.

  • Acid Addition: Add a catalytic amount of glacial acetic acid (0.1 equiv.). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reducing Agent Addition: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equiv.) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Applications in Organic Synthesis: A Key Building Block for KRAS G12C Inhibitors

As previously mentioned, a significant application of substituted N-isopropyl-3-aminopyridines is in the synthesis of KRAS G12C inhibitors.[1][2][3][4] While the exact structure of Isopropyl-pyridin-3-YL-amine may not be directly reported in all patents, the closely related 2-isopropyl-4-methylpyridin-3-amine is a documented intermediate. The synthetic principles and reactivity are highly transferable. These intermediates typically undergo further functionalization, often through coupling reactions, to construct the final complex drug molecule.

A representative application would be a subsequent cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, at another position on the pyridine ring to introduce additional complexity. For instance, if a bromo-substituted N-isopropyl-pyridin-3-amine is used, the bromine can serve as a handle for a subsequent Suzuki coupling.

Table 2: Representative Coupling Reaction Conditions

Reaction TypeReagents and ConditionsProduct TypeReference
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), solvent (e.g., dioxane/water)Biaryl-substituted aminopyridine[3]
Buchwald-HartwigAryl amine, Pd catalyst (e.g., Pd₂(dba)₃/XPhos), base (e.g., NaOtBu), solvent (e.g., toluene)Diaryl-substituted aminopyridine[5]

Conclusion

Isopropyl-pyridin-3-YL-amine dihydrochloride is a valuable and versatile building block in organic synthesis, with its importance underscored by its role in the development of cutting-edge pharmaceuticals. A thorough understanding of its synthesis, handling, and reactivity is crucial for medicinal chemists and process development scientists. The protocols for Buchwald-Hartwig amination and reductive amination provided herein offer reliable and adaptable methods for its preparation. As the demand for novel therapeutics continues to grow, the utility of such well-defined and strategically functionalized intermediates will undoubtedly continue to expand.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-isopropylpyridine. Link

  • Google Patents. (2021). WO2021097207A1 - Improved synthesis of kras g12c inhibitor compound. Link

  • Google Patents. (2015). WO2015054572A1 - Inhibitors of kras g12c. Link

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  • Google Patents. (2022). MX2022005726A - Improved synthesis of kras g12c inhibitor compound. Link

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Link

  • Google Patents. (n.d.). Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816. Link

  • Google Patents. (2012). WO2012095691A1 - An improved process for producing aminopyridines. Link

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  • Google Patents. (1995). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines. Link

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  • Organic Syntheses. (n.d.). 3-aminopyridine. Link

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Link

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  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Link

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Harnessing the Power of Pyridyl-Amine Scaffolds as Directing Groups in Catalytic C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Imperative for Precision in Molecular Synthesis

The strategic functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in chemical synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[1][2] A central challenge in this field is achieving site-selectivity, given the ubiquity of C-H bonds within a complex molecule.[3][4][5] The use of directing groups (DGs) has emerged as the most robust strategy to overcome this hurdle.[6][7][8] These molecular guides coordinate to a metal catalyst, positioning it in close proximity to a specific C-H bond, thereby enabling its selective cleavage and functionalization.

Among the vast arsenal of directing groups, those containing a pyridine moiety are particularly effective due to the strong and predictable coordination of the pyridine nitrogen to transition metals like palladium.[9][10][11] This guide focuses on the application of N-(isopropyl)pyridin-3-amine and its isomers as directing groups in C-H activation. While direct literature on the application of the specific dihydrochloride salt of N-(isopropyl)pyridin-3-amine is sparse, the underlying principles are expertly demonstrated by its well-documented and highly successful structural isomer, the 2-(Pyridin-2-yl)isopropyl (PIP) amine .[12][13]

This document will leverage the extensive research on the PIP-amine scaffold as a scientifically-grounded model to provide detailed protocols and mechanistic insights. The principles and methodologies described herein offer a powerful blueprint for researchers and drug development professionals seeking to employ pyridyl-amine directing groups for the precise functionalization of unactivated C(sp³)-H bonds.

Section 1: The Scientific Rationale of the Pyridyl-Amine Directing Group

The efficacy of the PIP-amine directing group is not accidental but a product of rational molecular design. Its structure incorporates three key features that work in concert to facilitate selective C-H activation.

  • Bidentate Chelation: The pyridine nitrogen and the secondary amine nitrogen form a strong bidentate chelate with the palladium catalyst. This creates a stable, pre-organized complex that is essential for the subsequent C-H cleavage step.

  • The gem-Dimethyl Effect: The two methyl groups on the carbon adjacent to the amine nitrogen introduce a conformational constraint. This "Thorpe-Ingold effect" promotes the formation of a five-membered cyclometalated intermediate, lowering the activation energy of the C-H cleavage step.[12][13]

  • Formation of a Kinetically Favored Palladacycle: The combination of these features directs the palladium catalyst to selectively activate a β-methylene C(sp³)-H bond of an attached aliphatic substrate (e.g., a carboxylic acid derivative). This occurs via a Concerted Metalation-Deprotonation (CMD) pathway to form a highly stable[1][1]-bicyclic palladacycle intermediate.[12] This intermediate is the cornerstone of the group's directing ability.

Visualizing the Mechanism of Action

The following diagram illustrates the catalytic cycle for a generic Pd(II)-catalyzed β-C(sp³)-H functionalization using the PIP-amine directing group.

C_H_Activation_Mechanism cluster_main Catalytic Cycle cluster_caption Start Pd(OAc)₂ Catalyst + PIP-Amide Substrate Coordination Coordination Complex (Pre-catalyst) Start->Coordination Coordination CMD [5,5]-Bicyclic Palladacycle (Key Intermediate) Coordination->CMD β-C-H Activation (CMD Pathway) Coupling Pd(IV) Intermediate CMD->Coupling + Coupling Partner (e.g., Ar-I) Oxidative Addition Product_Release Functionalized Product + Pd(II) Species Coupling->Product_Release Reductive Elimination Product_Release->Coordination Catalyst Regeneration caption_node Fig. 1: General catalytic cycle for PIP-directed C-H activation.

Fig. 1: General catalytic cycle for PIP-directed C-H activation.

Section 2: Experimental Protocols and Workflows

A successful C-H functionalization campaign using a removable directing group involves three critical stages: installation of the DG, the C-H functionalization reaction itself, and the final removal of the DG.

Workflow Overview

Workflow Start Starting Material (e.g., Aliphatic Carboxylic Acid) DG_Install Step 1: Directing Group Installation (Amide Coupling) Start->DG_Install + PIP-Amine Substrate PIP-Amide Substrate DG_Install->Substrate CH_Func Step 2: C-H Functionalization (e.g., Pd-Catalyzed Arylation) Substrate->CH_Func + Catalyst, Reagents Product_DG Functionalized Product with DG CH_Func->Product_DG DG_Removal Step 3: Directing Group Removal (Hydrolysis or Reduction) Product_DG->DG_Removal Final_Product Final Functionalized Molecule (e.g., Arylated Carboxylic Acid) DG_Removal->Final_Product

Fig. 2: Three-stage workflow for DG-assisted C-H functionalization.
Protocol 1: Installation of the PIP-Amine Directing Group

Objective: To couple the PIP-amine directing group to an aliphatic carboxylic acid, forming the amide substrate required for C-H activation.

Rationale: Standard peptide coupling conditions are employed to form a robust amide bond. The choice of coupling reagents like HATU ensures high efficiency and minimizes side reactions. Dichloromethane (DCM) is a good general-purpose solvent for this transformation, and a mild base like DIPEA is used to neutralize the ammonium salts formed during the reaction.

Materials:

  • Aliphatic carboxylic acid (1.0 equiv)

  • 2-(Pyridin-2-yl)propan-2-amine (PIP-amine) (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aliphatic carboxylic acid (1.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes.

  • Add a solution of PIP-amine (1.1 equiv) in anhydrous DCM dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired PIP-amide substrate.

Protocol 2: Palladium-Catalyzed β-Methylene C(sp³)-H Arylation

Objective: To selectively functionalize the β-C(sp³)-H bond of the PIP-amide substrate with an aryl group.

Rationale: This protocol utilizes a Pd(II) catalyst, which is the active species in the C-H cleavage step.[12][13] An oxidant, such as phenyliodine diacetate (PhI(OAc)₂), is often required to maintain the palladium in its active +2 oxidation state. A silver salt additive can act as a halide scavenger and may also assist in re-oxidation. The choice of solvent and temperature is critical for balancing reactivity and stability.

Materials:

  • PIP-amide substrate (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA) (1.0 equiv)

Procedure:

  • To a sealable reaction tube, add the PIP-amide substrate (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (0.1 equiv), and Ag₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous DCE, followed by TFA (1.0 equiv), via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 24 hours.

  • After 24 hours, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the β-arylated product.

Representative Data:

The following table summarizes typical results for the β-arylation of a PIP-amide derived from 3,3-dimethylbutanoic acid, demonstrating the scope with various aryl iodides.

EntryAryl IodideProductYield (%)
14-Iodotoluene75
21-Iodo-4-methoxybenzene81
31-Iodo-4-(trifluoromethyl)benzene68
42-Iodonaphthalene72
Data synthesized from representative literature.[12][13]
Protocol 3: Removal of the PIP-Amine Directing Group

Objective: To cleave the directing group from the functionalized product to reveal the desired carboxylic acid.

Rationale: A key advantage of the PIP-amine DG is its facile removal under acidic conditions.[12][13] Concentrated HCl in a protic solvent like methanol effectively hydrolyzes the amide bond, liberating the functionalized carboxylic acid and the protonated DG, which can be removed by aqueous extraction. This step validates the entire workflow by providing the final, useful molecule.

Materials:

  • Functionalized PIP-amide (1.0 equiv)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the functionalized PIP-amide in methanol in a round-bottom flask.

  • Add concentrated HCl (e.g., 6 M, ~10 equiv) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 70-80 °C).

  • Stir at reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) (3x). The protonated DG will remain in the aqueous layer.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting crude product is the desired functionalized carboxylic acid, which can be further purified if necessary.

Section 3: Trustworthiness and Concluding Remarks

The protocols described in this guide are built upon a foundation of well-established, peer-reviewed research, ensuring their reliability and reproducibility.[12][13] The three-stage process—installation, functionalization, and removal—constitutes a self-validating system. The successful isolation of the final functionalized product after the removal step serves as the ultimate confirmation of the directing group's efficacy and utility.

The N-(isopropyl)pyridin-amine scaffold, exemplified by the highly effective PIP-amine, is a powerful tool for overcoming the fundamental challenge of regioselectivity in C(sp³)-H activation. It provides a predictable and robust method for introducing valuable chemical complexity into simple aliphatic precursors. For researchers in drug discovery and process development, mastering this strategy opens new avenues for lead optimization and the rapid synthesis of novel molecular entities. While the specific 3-pyridyl isomer warrants further investigation, the principles and robust protocols established for the 2-pyridyl analogue provide an authoritative and actionable starting point for any research program in this exciting field.

References

  • Chen, B., Hou, X., Li, Y. & Wu, Y. Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Sharma, U. et al. (2022). Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. IntechOpen. [Link]

  • Arockiam, P. B., Bruneau, C., & Dixneuf, P. H. (2012). Ruthenium(II)-catalyzed C–H bond activation and functionalization. Chemical Reviews, 112(11), 5879-5918. (A comprehensive review covering the broader context of C-H activation). [Link]

  • Shang, R., Ilies, L., & Nakamura, E. (2017). Iron-Catalyzed C-H Bond Activation. Chemical Reviews, 117(13), 9086-9139. (Provides context on different metals used in C-H activation). [Link]

  • Rej, S., & Chatani, N. (2020). C–H functionalisation using a removable/modifiable or a traceless directing group strategy. Chemical Science, 11(43), 11696-11716. [Link]

  • Kim, J. Y., & Park, S. W. (2010). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 132(29), 9998-9999. [Link]

  • Singh, S., & Singh, V. K. (2021). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of Chemical Sciences, 133(2), 43. [Link]

  • Li, B., & Dixneuf, P. H. (2013). sp2 C–H bond activation in water and catalytic cross-coupling reactions. Chemical Society Reviews, 42(13), 5744-5767. (Provides context on pyridine as a directing group). [Link]

  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053-1064. (Discusses the broader class of directing groups to which PIP-amine belongs). [Link]

  • Hussain, I., & Singh, V. K. (2023). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Organic Synthesis, 20(1), 2-20. [Link]

  • Jiang, C., & Zhang, Y. (2015). Arene C-H functionalisation using a removable/modifiable or a traceless directing group strategy. Organic & Biomolecular Chemistry, 13(20), 5624-5635. [Link]

  • Hartwig, J. F. (2012). Borylation and silylation of C-H bonds: a platform for diverse C-H bond functionalizations. Accounts of Chemical Research, 45(6), 864-873. (Provides context on different types of C-H functionalization). [Link]

  • Leow, D., Li, G., & Mei, T. S. (2012). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science, 1(7), 386-391. [Link]

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]

  • OpenChemHub (2021). Removable and modifiable directing groups in C-H activation. YouTube. [Link]

  • Das, S., & Maiti, D. (2019). Removal and modification of directing groups used in metal-catalyzed C–H functionalization: the magical step of conversion into 'conventional' functional groups. Organic & Biomolecular Chemistry, 17(23), 5707-5730. [Link]

  • O'Duill, M., & Hartwig, J. F. (2015). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society, 137(40), 12903-12915. [Link]

  • Zhang, Q., Chen, K., & Li, X. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds. Accounts of Chemical Research, 54(12), 2793-2806. [Link]

  • Powers, D. C., & Ritter, T. (2011). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. ACS Catalysis, 1(8), 958-963. [Link]

  • Zhang, Q., et al. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds. ResearchGate. [Link]

  • He, G., & Chen, G. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 55(49), 15310-15313. [Link]

  • Maity, P., & Sen, S. (2021). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 19(31), 6735-6756. [Link]

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  • Daugulis, O. (2009). Heterocycle Synthesis via Direct C-H/N-H Coupling. Angewandte Chemie International Edition, 48(2), 270-271. [Link]

  • Almansa, C., et al. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Isopropyl-pyridin-3-YL-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing Isopropyl-pyridin-3-YL-amine dihydrochloride in palladium-catalyzed cross-coupling reactions. The unique structural features of this substrate—a pyridine ring, a secondary amine, and its formulation as a dihydrochloride salt—present specific challenges that require careful consideration in reaction design. We will dissect these challenges, explain the mechanistic rationale behind protocol choices, and provide robust, step-by-step methodologies for successful C-N and C-C bond formation, focusing on the Buchwald-Hartwig amination and strategies for Suzuki-Miyaura coupling.

Introduction: The Strategic Value of Aminopyridines

The aminopyridine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. The ability to precisely functionalize this core structure is paramount for developing new chemical entities with tailored pharmacological profiles. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are indispensable tools for this purpose, offering unparalleled efficiency in forging carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[1][2][3]

However, the application of these powerful methods to Isopropyl-pyridin-3-YL-amine dihydrochloride is not straightforward. This guide addresses the three primary challenges inherent to this substrate:

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center, acting as a catalyst poison and impeding the catalytic cycle.[4][5]

  • The Dihydrochloride Salt Form: The substrate is protonated at both the pyridine nitrogen and the secondary amine. This necessitates the use of a sufficient quantity of base to generate the free, nucleophilic amine required for the reaction.

  • Reactivity of the Amine Moiety: The secondary amine can also interact with the catalyst, and its unprotected nature must be accounted for in the reaction design.

By understanding and mitigating these factors, researchers can successfully employ this valuable building block in complex synthetic sequences.

Core Principles & Mechanistic Considerations

The "Pyridine Problem": Overcoming Catalyst Poisoning

Pyridine and its derivatives are notorious for deactivating transition metal catalysts.[4][6] The pyridine nitrogen can bind to the palladium(0) or palladium(II) center, occupying coordination sites essential for oxidative addition or reductive elimination. The solution lies in the strategic selection of ligands. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[7][8] These bulky ligands create a coordinatively saturated and sterically demanding environment around the palladium, which discourages the binding of the pyridine nitrogen while promoting the desired elementary steps of the catalytic cycle.[9]

The Dihydrochloride Dilemma: The Critical Role of the Base

The substrate is provided as a dihydrochloride salt, meaning two equivalents of acid are associated with each molecule. Therefore, a stoichiometric amount of base is required for simple neutralization before the substrate can even participate in the catalytic reaction.

Isopropyl-pyridin-3-YL-amine·2HCl + 2 Base -> Isopropyl-pyridin-3-YL-amine + 2 [Base-H]Cl

Furthermore, the cross-coupling reaction itself requires a base to facilitate key steps, such as the deprotonation of the amine in the Buchwald-Hartwig reaction or the activation of the boronic acid in the Suzuki coupling.[1][10] Consequently, a significant excess of base (typically >3 equivalents) is mandatory for success. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly employed.[7][11]

General Catalytic Cycles

The fundamental mechanisms for Buchwald-Hartwig and Suzuki couplings share common themes of oxidative addition and reductive elimination. Understanding these cycles is key to troubleshooting and optimizing reactions.

The reaction couples the amine substrate with an aryl halide. The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the active Pd(0) catalyst.

  • Amine Coordination & Deprotonation: The neutralized Isopropyl-pyridin-3-YL-amine coordinates to the Pd(II) complex, and the base removes the N-H proton to form a palladium amide.

  • Reductive Elimination: The C-N bond is formed, releasing the arylated amine product and regenerating the Pd(0) catalyst.[1][12][13]

Buchwald-Hartwig Cycle cluster_cycle Catalytic Cycle pd0 LₙPd(0) pd2_oxadd LₙPd(II)(Ar)(X) pd0->pd2_oxadd Oxidative Addition pd2_amide LₙPd(II)(Ar)(NR₂) pd2_oxadd->pd2_amide Amine Binding & Deprotonation pd2_amide->pd0 Reductive Elimination product Ar-NR₂ pd2_amide->product arx Ar-X arx->pd0 amine R₂NH + Base amine->pd2_oxadd Experimental Workflow start Start: Inert Atmosphere (Glovebox or Schlenk Line) reagents Charge Reactor: - Substrate·2HCl (1.0 eq) - Aryl Halide (1.1 eq) - Base (>3.0 eq) start->reagents catalyst Add Catalyst System: - Pd Precatalyst (1-5 mol%) - Ligand (1.2-6 mol%) reagents->catalyst solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) catalyst->solvent reaction Heat & Stir (80-120 °C, 4-24 h) Monitor by TLC/LC-MS solvent->reaction workup Aqueous Workup: Quench, Extract, Dry reaction->workup purify Purification: Silica Gel Chromatography workup->purify product Characterize Final Product purify->product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Step-by-Step Methodology:

  • Reactor Setup: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add Isopropyl-pyridin-3-YL-amine dihydrochloride (1.0 equiv.), the aryl bromide (1.05-1.2 equiv.), and the base (see Table 1, 3.0-3.5 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precatalyst and the phosphine ligand to the vessel.

  • Solvent Addition: Add anhydrous, degassed solvent via syringe. The reaction concentration is typically 0.1-0.5 M.

  • Reaction: Seal the vessel and heat the mixture to the specified temperature with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench with water and dilute with an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl product.

Table 1: Recommended Conditions for Buchwald-Hartwig Amination

ParameterCatalyst System A (General)Catalyst System B (Challenging Substrates)
Pd Precatalyst Pd₂(dba)₃ (1-2.5 mol%)RuPhos-Pd-G3 (2-5 mol%)
Ligand XPhos (2.4-6 mol%)(Use of Precatalyst)
Base NaOtBu (3.2 equiv.)LiHMDS (3.2 equiv.)
Solvent Toluene or 1,4-Dioxane1,4-Dioxane or THF
Temperature 100-110 °C80-100 °C
Notes A robust system for many aryl bromides. Ensure base is finely powdered.Precatalysts offer convenience and high activity, especially for heteroaryl halides. [7][14]
Strategy 2: C-C Bond Formation via Suzuki-Miyaura Coupling

To use Isopropyl-pyridin-3-YL-amine in a Suzuki coupling, it must first be functionalized with a halide (e.g., bromine or chlorine) to serve as the electrophilic partner. This typically involves a halogenation reaction at an activated position on the pyridine ring (e.g., positions 2, 4, or 6).

Conceptual Two-Step Approach:

  • Halogenation: Selectively halogenate the Isopropyl-pyridin-3-YL-amine core. This step is substrate-specific and requires development (e.g., using NBS or NCS under appropriate conditions).

  • Suzuki-Miyaura Coupling: Couple the resulting halo-aminopyridine with an organoboron reagent.

Protocol 2: Suzuki-Miyaura Coupling of a Halo-Aminopyridine Derivative

This protocol assumes the successful synthesis of a halogenated derivative (e.g., 2-Bromo-isopropyl-pyridin-3-YL-amine).

Step-by-Step Methodology:

  • Reactor Setup: To an oven-dried reaction vessel, add the halo-aminopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a base (see Table 2, 2.0-3.0 equiv.), the palladium catalyst, and a ligand under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system. The use of a small amount of water can sometimes accelerate the reaction. [4]3. Reaction: Heat the mixture with vigorous stirring, monitoring by TLC or LC-MS.

  • Workup & Purification: Follow the same procedure as described in Protocol 1.

Table 2: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterCatalyst System C (Aryl Boronic Acids)Catalyst System D (Heteroaryl Boronic Acids)
Pd Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(dppf)Cl₂ (3-5 mol%)
Ligand (Included in Catalyst)(Included in Catalyst)
Base K₂CO₃ or K₃PO₄ (3.0 equiv.)Cs₂CO₃ (3.0 equiv.)
Solvent 1,4-Dioxane / H₂O (e.g., 4:1)Toluene or DMF
Temperature 90-100 °C100-120 °C
Notes A classic, reliable system. [2][10]The presence of the unprotected amine may require optimization.dppf is an excellent ligand for preventing catalyst decomposition and promoting coupling with heteroaryl partners. [1]

Conclusion

The successful application of palladium-catalyzed cross-coupling reactions to Isopropyl-pyridin-3-YL-amine dihydrochloride hinges on a clear understanding of its inherent chemical properties. By selecting sterically demanding and electron-rich ligands to mitigate catalyst poisoning and, crucially, by employing a sufficient excess of a strong, non-nucleophilic base to neutralize the dihydrochloride salt and drive the catalytic cycle, researchers can effectively synthesize a diverse array of valuable C-N and C-C functionalized aminopyridine derivatives. The protocols and strategies outlined in this guide provide a robust starting point for methodology development and application in pharmaceutical and materials science research.

References

  • Wikipedia. Buchwald–Hartwig amination . [Link]

  • Singleton, A. T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling . [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines . Organic Letters. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination . [Link]

  • Singleton, A. T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis. [Link]

  • Wikipedia. Suzuki reaction . [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

  • Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems . Oreate AI Blog. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines . PubMed. [Link]

  • He, X., et al. (2012). Mechanistic Investigations of a Palladium-Diene Catalyzed Suzuki–Miyaura Cross-Coupling Reaction . Organometallics. [Link]

  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. [Link]

  • Topczewski, J. J., & Sanford, M. S. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate . Accounts of Chemical Research. [Link]

  • Scott, J. S., & St-Gallay, S. A. (2018). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations . Chemistry – A European Journal. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . Semantic Scholar. [Link]

  • Thompson, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines . The Journal of Organic Chemistry. [Link]

  • Wikipedia. Heck reaction . [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. [Link]

  • The Audiopedia. (2015). Heck reaction . YouTube. [Link]

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Application Notes and Protocols for the Structural Elucidation of Isopropyl-pyridin-3-YL-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the analytical characterization of Isopropyl-pyridin-3-YL-amine dihydrochloride (CAS: 32405-76-8), a key intermediate in pharmaceutical research and development. We present detailed, field-proven protocols for structural verification and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide emphasizes the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for obtaining high-quality, reproducible data. The methodologies detailed herein are designed to be self-validating, ensuring high confidence in the analytical results.

Introduction: The Analytical Imperative

Isopropyl-pyridin-3-YL-amine dihydrochloride is a substituted pyridine derivative whose structural integrity is paramount for its intended use in complex synthesis pathways. Unambiguous confirmation of its molecular structure, including the specific substitution pattern on the pyridine ring and the nature of the isopropylamino group, is critical. NMR spectroscopy provides precise information about the molecular framework and proton/carbon environments, while mass spectrometry confirms the molecular weight and offers structural insights through fragmentation analysis. Together, these techniques form a powerful analytical dyad for the definitive characterization of this compound.

Chemical Structure:

  • Compound Name: Isopropyl-pyridin-3-YL-amine Dihydrochloride

  • Synonym: N-(1-Methylethyl)-3-Pyridinamine Dihydrochloride[1]

  • Molecular Formula: C₈H₁₄Cl₂N₂

  • Molecular Weight: 209.12 g/mol [1]

Chemical structure of Isopropyl-pyridin-3-YL-amine Dihydrochloride

(Structure of the free base form for clarity)

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. For Isopropyl-pyridin-3-YL-amine dihydrochloride, NMR not only confirms the core structure but also verifies the salt formation through characteristic chemical shift changes.

Principle and Experimental Rationale

The dihydrochloride salt form presents two key considerations for NMR analysis. Firstly, the protonation of both the pyridine nitrogen and the secondary amine nitrogen significantly influences the electronic environment of nearby atoms. This effect is particularly pronounced on the pyridine ring, where the positive charge on the nitrogen atom deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to the neutral free base.[2] Secondly, the salt form dictates the choice of a suitable deuterated solvent, as the compound's polarity is significantly increased.

Solvent Selection: The high polarity and presence of exchangeable N-H protons make Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) excellent choices.[3][4] D₂O will result in the exchange of the N-H protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum. DMSO-d₆, being a polar aprotic solvent, will allow for the observation of the N-H proton signals, which can provide additional structural confirmation. For the purposes of this guide, we will focus on D₂O for its simplicity in interpreting the carbon-bound proton signals. Using deuterated solvents is essential to prevent large solvent signals from obscuring the analyte peaks and to utilize the deuterium signal for the instrument's field-frequency lock.[5]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for Isopropyl-pyridin-3-YL-amine dihydrochloride in a polar solvent. These predictions are based on established principles of NMR spectroscopy for pyridine derivatives and related structures.[6][7][8]

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) Integration Rationale
H-2 (Pyridine) ~8.5 - 8.7 Doublet (d) or Singlet (s) ~2-3 Hz (meta) 1H Most deshielded aromatic proton due to proximity to the protonated ring nitrogen.
H-6 (Pyridine) ~8.3 - 8.5 Doublet of Doublets (dd) ~5-6 Hz (ortho), ~1-2 Hz (para) 1H Deshielded by the adjacent protonated nitrogen.
H-4 (Pyridine) ~8.1 - 8.3 Doublet of Doublets (dd) ~8-9 Hz (ortho), ~2-3 Hz (meta) 1H Influenced by both the ring nitrogen and the amino substituent.
H-5 (Pyridine) ~7.8 - 8.0 Triplet (t) or dd ~8-9 Hz (ortho), ~5-6 Hz (ortho) 1H Least deshielded aromatic proton.
CH (Isopropyl) ~3.8 - 4.0 Septet (sept) ~6-7 Hz 1H Methine proton coupled to the six methyl protons.
CH₃ (Isopropyl) ~1.3 - 1.5 Doublet (d) ~6-7 Hz 6H Two equivalent methyl groups coupled to the methine proton.

| NH, NH₂⁺ | Variable | Broad Singlet (br s) | N/A | 3H | Exchangeable protons. Will not be observed in D₂O. |

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted δ (ppm) Rationale
C-3 (Pyridine) ~140 - 145 C-N bond, deshielded.
C-2 (Pyridine) ~138 - 142 Influenced by adjacent protonated nitrogen.
C-6 (Pyridine) ~135 - 139 Influenced by adjacent protonated nitrogen.
C-4 (Pyridine) ~130 - 134 Aromatic CH.
C-5 (Pyridine) ~125 - 129 Aromatic CH.
CH (Isopropyl) ~50 - 55 Alkyl methine carbon attached to nitrogen.

| CH₃ (Isopropyl) | ~20 - 25 | Two equivalent alkyl methyl carbons. |

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of Isopropyl-pyridin-3-YL-amine dihydrochloride into a clean, dry vial.[9]

    • Add approximately 0.6-0.7 mL of Deuterium Oxide (D₂O).[9]

    • Vortex the vial until the sample is fully dissolved. The solution should be clear and transparent.

    • If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.[10][11]

    • Ensure the final sample height in the NMR tube is at least 4 cm (~0.6 mL).[11]

  • Instrument Setup (300-500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the instrument onto the deuterium signal of the D₂O solvent.

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal as a reference. Good shimming is critical for high resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans is usually sufficient.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (e.g., 1024 to 4096 scans) with a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon types.

    • (Optional) 2D NMR: For unambiguous assignment, acquire a COSY (Correlation Spectroscopy) spectrum to establish H-H correlations and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded H-C pairs.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL D₂O weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock proton Acquire ¹H Spectrum lock->proton carbon Acquire ¹³C Spectrum proton->carbon two_d Acquire 2D Spectra (Optional) carbon->two_d process Fourier Transform & Phasing two_d->process integrate Integrate & Pick Peaks process->integrate assign Assign Signals integrate->assign confirm Confirm Structure assign->confirm

Caption: Workflow for NMR analysis of Isopropyl-pyridin-3-YL-amine dihydrochloride.

Part II: Mass Spectrometry (MS) Analysis

Mass spectrometry provides orthogonal data to NMR by confirming the compound's molecular weight and offering structural clues through controlled fragmentation.

Principle and Experimental Rationale

Ionization Technique: Electrospray Ionization (ESI) is the preferred method for analyzing polar, pre-charged, or easily ionizable molecules like amine hydrochlorides.[12][13] The analysis is conducted in positive ion mode, where the instrument will detect the protonated free base of the molecule, [M+H]⁺. The dihydrochloride salt will dissociate in the spray, and the chloride ions will not typically be observed. The molecular ion peak will have an odd nominal mass, consistent with the "nitrogen rule" for a molecule containing an odd number of nitrogen atoms (in this case, the free base C₈H₁₂N₂ has two, which is even, but the detected [C₈H₁₃N₂]⁺ ion will have an odd mass).[14]

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to gain structural information. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[15][16]

Expected Mass Spectrum and Fragmentation
  • Free Base (C₈H₁₂N₂): Molecular Weight = 136.10 g/mol

  • Expected [M+H]⁺ Ion: m/z = 137.11

Major Predicted Fragment Ions (MS/MS of m/z 137.11):

  • Loss of Propene (C₃H₆): A significant fragmentation pathway involves the loss of a neutral propene molecule from the isopropyl group via a rearrangement, leading to a fragment at m/z 95.06 ([M+H - 42]⁺), corresponding to the 3-aminopyridine cation.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the amine nitrogen (loss of a methyl radical, •CH₃) would produce a fragment at m/z 122.09 ([M+H - 15]⁺). This is a very common pathway for isopropylamines.[16]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in methanol or water at a concentration of approximately 1 mg/mL.

    • Create a dilute working solution for injection by diluting the stock solution to 1-10 µg/mL using the initial mobile phase composition.

  • Liquid Chromatography (LC) Setup:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water + 0.1% Formic Acid (Formic acid aids in protonation for better ESI signal).[17]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A simple gradient (e.g., 5% B to 95% B over 5-10 minutes) is sufficient to elute the compound and separate it from any potential impurities.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry (ESI-MS) Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50 - 300.

    • Source Parameters: Optimize spray voltage (~3.0-4.0 kV), capillary temperature (~250-300 °C), and nebulizing gas flow to achieve a stable signal.[18]

    • Data Acquisition:

      • Full Scan MS: First, acquire a full scan spectrum to identify the [M+H]⁺ ion at m/z 137.11.

      • Tandem MS (MS/MS): Perform a product ion scan by selecting m/z 137.11 as the precursor ion and applying collision energy (typically 10-40 eV, requires optimization) to generate a fragmentation spectrum.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms LC-MS/MS Acquisition cluster_proc_ms Data Analysis stock Prepare 1 mg/mL Stock dilute Dilute to 1-10 µg/mL stock->dilute inject Inject Sample dilute->inject lc_sep LC Separation (C18) inject->lc_sep esi ESI+ Ionization lc_sep->esi ms1 MS1: Full Scan (Find m/z 137) esi->ms1 ms2 MS2: Fragment m/z 137 ms1->ms2 confirm_mw Confirm Molecular Weight ms2->confirm_mw analyze_frag Analyze Fragmentation Pattern confirm_mw->analyze_frag confirm_struct Confirm Structure analyze_frag->confirm_struct

Caption: Workflow for LC-MS/MS analysis of Isopropyl-pyridin-3-YL-amine dihydrochloride.

Conclusion

The NMR and mass spectrometry protocols detailed in this application note provide a comprehensive and robust framework for the structural verification and quality control of Isopropyl-pyridin-3-YL-amine dihydrochloride. By following these step-by-step guides and understanding the rationale behind the chosen parameters, researchers can confidently generate high-quality analytical data. The combination of ¹H and ¹³C NMR provides an unambiguous map of the molecular skeleton, while high-resolution ESI-MS/MS confirms the elemental composition and key structural motifs. These methods are essential for ensuring the identity and purity of critical chemical reagents in the pharmaceutical industry.

References

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(9), 553-7.
  • Mollaamin, F., Shahriari, S., Monajjemi, M., & Khalaj, Z. (2015). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine... ResearchGate. Retrieved from [Link]

  • Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

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  • ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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  • Reddit. (2023). Can ammonium chlorhydrates can be analyzed on mass spectrometry ?. Retrieved from [Link]

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  • van der Burg, M. J., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 55(9), e4537.
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  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
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  • Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Retrieved from [Link]

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  • Li, X., et al. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds. Accounts of Chemical Research, 54(11), 2587-2601.

Sources

"handling and storage of Isopropyl-pyridin-3-YL-amine dihydrochloride in the lab"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Isopropyl-pyridin-3-YL-amine dihydrochloride

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of Isopropyl-pyridin-3-YL-amine dihydrochloride in a laboratory setting. As a substituted pyridine derivative and an amine salt, this compound requires specific protocols to mitigate risks associated with its potential toxicity, hygroscopicity, and reactivity. These application notes are intended for researchers, chemists, and drug development professionals, offering a framework built on established safety principles for analogous chemical structures. The protocols herein are designed to be self-validating, emphasizing the causality behind each procedural step to ensure the highest standards of laboratory safety and experimental integrity.

Compound Profile and Hazard Analysis

Isopropyl-pyridin-3-YL-amine dihydrochloride is a chemical compound featuring a pyridine ring, an isopropylamine substituent, and two hydrochloride salt groups. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust safety protocol can be synthesized by analyzing its structural components.

  • Pyridine Moiety: Pyridine and its derivatives are known to be toxic, flammable, and irritants to the skin and respiratory system.[1][2][3] They often possess a strong, unpleasant odor.[1] Inhalation of pyridine-based compounds can lead to symptoms such as headaches, dizziness, and nausea.[1][3]

  • Amine Dihydrochloride Salt: The dihydrochloride form indicates the compound is a salt, making it a solid at room temperature. This form generally has lower volatility compared to its free-base counterpart. However, amine salts, particularly hydrochlorides, are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5] This can affect the compound's physical state, reactivity, and mass accuracy during weighing.

Predicted Physicochemical and Hazard Properties

The following table summarizes the expected properties based on analogous compounds like pyridine hydrochloride and other substituted pyridines.[5][6][7]

PropertyPredicted Value / CharacteristicRationale & Significance
Physical State Crystalline SolidAmine hydrochloride salts are typically solids at standard temperature and pressure.
Appearance White to beige or off-white powderCommon appearance for organic hydrochloride salts.[5]
Solubility Soluble in water; likely soluble in polar protic solvents (e.g., methanol, ethanol).The hydrochloride salt form significantly increases aqueous solubility.[5]
Hygroscopicity Predicted to be hygroscopic.A common characteristic of hydrochloride salts, which can impact sample integrity.[4][5]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Serious Eye Irritation.[5][6][8]Based on hazards of parent compounds like 3-Aminopyridine and pyridine hydrochloride.[5][8]
Incompatibilities Strong oxidizing agents, strong bases.Reaction with strong bases will liberate the free amine. Contact with strong oxidizers may cause a vigorous reaction.[9]

Risk Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before any handling of Isopropyl-pyridin-3-YL-amine dihydrochloride. The primary routes of exposure are inhalation of dust, dermal contact, and accidental ingestion.

Engineering Controls

The primary engineering control is to conduct all manipulations of the solid compound and its solutions within a certified chemical fume hood.[1][3] The fume hood provides critical protection against inhalation of airborne particulates and potential vapors.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling the compound. This represents the first line of defense against chemical exposure.[10]

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves.[1][3]Provides robust chemical resistance against pyridine derivatives. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against accidental splashes to the eyes and face, which can cause serious irritation.[3]
Skin & Body Protection A flame-retardant, chemical-resistant lab coat.Protects against skin contact and potential ignition sources. Ensure the lab coat is fully buttoned.[3][6]
Respiratory Protection Not typically required if work is performed in a certified fume hood.If a fume hood is unavailable or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[3]

Standard Operating Protocol (SOP) for Handling

This protocol outlines the step-by-step procedure for safely handling Isopropyl-pyridin-3-YL-amine dihydrochloride from receipt to use.

Pre-Handling Checks
  • Verify Information: Ensure the container label matches the compound ordered. Review this protocol and the available safety information for analogous compounds.

  • Assemble Materials: Gather all necessary PPE, spatulas, weighing paper/boats, and solvent-resistant secondary containers.

  • Prepare Workspace: Confirm the chemical fume hood is operational and the work area is clean and uncluttered.

Weighing and Aliquoting Protocol
  • Transport: Transport the sealed primary container to the fume hood within a leak-proof secondary container.[11]

  • Equilibration: Allow the container to equilibrate to the ambient temperature inside the fume hood before opening. This minimizes moisture condensation onto the hygroscopic solid.

  • Dispensing: Carefully open the container. Use a clean, dry spatula to dispense the required amount of the solid onto a weighing boat or paper. Work gently to avoid creating airborne dust.

  • Sealing: Immediately and tightly seal the primary container after dispensing.[4][11] This is critical to prevent moisture absorption from the air.

  • Dissolution: If preparing a solution, add the weighed solid to the solvent in a suitable flask. Cap the flask and mix.

  • Cleanup: Clean the spatula and work surface thoroughly. Dispose of any contaminated weighing paper or gloves as hazardous waste according to institutional guidelines.

Post-Handling Procedures
  • Decontamination: Wipe down the work area within the fume hood.

  • PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[10][12]

Caption: Workflow for handling Isopropyl-pyridin-3-YL-amine dihydrochloride.

Storage Protocol

Proper storage is paramount to maintaining the chemical integrity and ensuring the safety of laboratory personnel. The key principles are segregation, environmental control, and clear labeling.[9]

Storage Conditions
  • Temperature: Store in a cool, dry place.[13] Avoid storing near heat sources or in direct sunlight, as this can degrade the chemical over time.[9][11]

  • Atmosphere: Due to its hygroscopic nature, the compound must be stored in a tightly sealed container to prevent moisture ingress.[4][14] For long-term storage or for particularly sensitive applications, storage within a desiccator or a dry box with an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]

  • Light: While specific photostability data is unavailable, it is prudent practice to store pyridine derivatives in opaque or amber containers to protect them from light.[14][15]

Chemical Segregation
  • Store Isopropyl-pyridin-3-YL-amine dihydrochloride away from incompatible chemicals.

  • Do NOT store with: Strong bases (e.g., sodium hydroxide, potassium carbonate) or strong oxidizing agents (e.g., nitric acid, perchlorates).[9]

  • It should be stored in a cabinet designated for toxic or corrosive solids, depending on the full hazard profile.

Storage_Logic cluster_storage Designated Chemical Cabinet cluster_conditions Environmental Conditions cluster_segregation Segregation Compound Isopropyl-pyridin-3-YL-amine dihydrochloride Primary Primary Container (Tightly Sealed, Opaque) Compound->Primary Secondary Secondary Containment (Spill Tray) Primary->Secondary Cool Cool Secondary->Cool Bases Away from Strong Bases Secondary->Bases Dry Dry (Desiccated if possible) Dark Dark Ventilated Ventilated Area Oxidizers Away from Strong Oxidizers

Caption: Logic diagram for the safe storage of the target compound.

Emergency Procedures

Pre-planning is essential for a safe response to chemical spills or exposures.[16]

Spill Response

This protocol is for minor spills (<10g) that can be managed by trained lab personnel. For major spills, evacuate the area and contact institutional emergency services.[16]

  • Alert Personnel: Immediately alert others in the vicinity.[17]

  • Evacuate (If Necessary): If the spill generates a significant amount of dust, evacuate the immediate area.

  • Don PPE: Wear the full PPE described in Section 2.2.

  • Containment: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite.[1] Do NOT use water.

  • Collection: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.[16]

  • Disposal: Dispose of all cleanup materials as hazardous waste.[17][18]

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[17][19] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8][19] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Waste Disposal

All waste materials contaminated with Isopropyl-pyridin-3-YL-amine dihydrochloride, including empty containers, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations and institutional guidelines for chemical waste disposal.[18]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • GMP Insiders. Stability Storage Conditions In Pharma Industry. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • A&D Weighing. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]

  • Making Cosmetics. Discovering the Best Storage Conditions for Your Cosmetic Ingredients. [Link]

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  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • Oakland University Environmental Health and Safety. (2025-2026). Spill Control/Emergency Response - EHSO Manual. [Link]

  • Acros Organics. 3-Amino pyridine - SAFETY DATA SHEET. [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

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  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. [Link]

  • Cheméo. Chemical Properties of Isopropyl amine hydrochloride (CAS 15572-56-2). [Link]

  • PubChem, NIH. 2-Isopropylpyridine | C8H11N | CID 69523. [Link]

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Application Notes and Protocols for Isopropyl-pyridin-3-YL-amine Dihydrochloride as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of Isopropyl-pyridin-3-YL-amine dihydrochloride, a versatile N-alkyl aminopyridine ligand, and its application in palladium-catalyzed cross-coupling reactions. The document details a robust synthetic protocol for the ligand via reductive amination, its full characterization, and a step-by-step guide for its use in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The causality behind experimental choices, self-validating protocols, and in-depth technical insights are provided to empower researchers in leveraging this ligand scaffold for the synthesis of complex organic molecules.

Introduction: The Merits of N-Alkyl Aminopyridine Ligands in Catalysis

The aminopyridine framework represents a privileged class of ligands in transition metal catalysis. The presence of both a pyridine ring nitrogen and an exocyclic amino group allows for the formation of stable chelate complexes with a variety of metal centers. This bidentate coordination imparts stability to the catalytic species and allows for fine-tuning of the electronic and steric environment around the metal.

Specifically, N-alkylation of the amino group, as in the case of Isopropyl-pyridin-3-YL-amine, offers several advantages:

  • Enhanced Solubility: The introduction of the isopropyl group improves the ligand's solubility in common organic solvents used for catalysis.

  • Steric Tuning: The steric bulk of the isopropyl group can influence the coordination geometry of the metal center, which in turn can affect the selectivity and efficiency of the catalytic reaction.

  • Electronic Modulation: The electron-donating nature of the alkyl group can modulate the electron density at the metal center, impacting its catalytic activity.

This guide focuses on Isopropyl-pyridin-3-YL-amine dihydrochloride as a readily accessible and highly effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of C-C bonds.

Synthesis and Characterization of Isopropyl-pyridin-3-YL-amine Dihydrochloride

A straightforward and high-yielding synthesis of Isopropyl-pyridin-3-YL-amine is achieved through the reductive amination of 3-aminopyridine with acetone. The resulting free amine is then converted to its more stable and easily handleable dihydrochloride salt.

Synthetic Workflow

The overall synthetic strategy is depicted below:

G cluster_0 Part 1: Reductive Amination cluster_1 Part 2: Dihydrochloride Salt Formation 3-Aminopyridine 3-Aminopyridine Reaction_Mixture Reaction_Mixture 3-Aminopyridine->Reaction_Mixture Acetone Acetone Acetone->Reaction_Mixture NaBH(OAc)3 Sodium Triacetoxyborohydride NaBH(OAc)3->Reaction_Mixture DCE 1,2-Dichloroethane DCE->Reaction_Mixture Product_Amine Isopropyl-pyridin-3-YL-amine (Free Base) Product_Amine_Input Isopropyl-pyridin-3-YL-amine Product_Amine->Product_Amine_Input Reaction_Mixture->Product_Amine Stir at RT, 6h Salt_Formation Salt_Formation Product_Amine_Input->Salt_Formation HCl_in_Dioxane HCl in Dioxane HCl_in_Dioxane->Salt_Formation Final_Product Isopropyl-pyridin-3-YL-amine Dihydrochloride Salt_Formation->Final_Product Precipitation

Caption: Synthetic workflow for Isopropyl-pyridin-3-YL-amine dihydrochloride.

Detailed Experimental Protocol: Synthesis of Isopropyl-pyridin-3-YL-amine

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Acetone (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)[1]

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3-aminopyridine and 1,2-dichloroethane.

  • Add acetone to the solution and stir for 10 minutes at room temperature to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Isopropyl-pyridin-3-YL-amine as a pale yellow oil.

Detailed Experimental Protocol: Preparation of Dihydrochloride Salt

Materials:

  • Isopropyl-pyridin-3-YL-amine (free base)

  • Anhydrous 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane

Procedure:

  • Dissolve the purified Isopropyl-pyridin-3-YL-amine in a minimal amount of anhydrous 1,4-dioxane.

  • Cool the solution in an ice bath.

  • Slowly add 2.2 equivalents of 4M HCl in 1,4-dioxane dropwise with stirring.[2]

  • A precipitate will form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold anhydrous 1,4-dioxane, and then with diethyl ether.

  • Dry the solid under vacuum to yield Isopropyl-pyridin-3-YL-amine dihydrochloride as a white to off-white solid.

Characterization Data (Predicted)

The following table summarizes the expected characterization data for the synthesized ligand.

Technique Expected Observations
¹H NMR Signals corresponding to the isopropyl group (a doublet and a septet), aromatic protons of the pyridine ring, and a broad singlet for the N-H proton (in the free base). The aromatic signals for 3-aminopyridine appear around δ 8.08 (d), 7.99 (d), 7.03 (dd), and 6.96 (dd) ppm.[3]
¹³C NMR Resonances for the two distinct carbons of the isopropyl group and the five carbons of the pyridine ring. Aromatic carbons in aminopyridines typically appear in the δ 110-150 ppm range.
IR (Infrared) Characteristic N-H stretching vibrations around 3300-3400 cm⁻¹ (for the free base), C-H stretching of the isopropyl group, and C=N and C=C stretching vibrations of the pyridine ring in the 1500-1600 cm⁻¹ region.
Mass Spec. The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the free base.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Isopropyl-pyridin-3-YL-amine serves as an effective ligand for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.

Catalytic Cycle Overview

G Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0L2->OxAdd PdII_Ar_X L₂Pd(II)(Ar)(X) OxAdd->PdII_Ar_X Transmetal Transmetalation (Ar'B(OH)₂ / Base) PdII_Ar_X->Transmetal PdII_Ar_Ar L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0L2 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the cross-coupling of an aryl bromide with an arylboronic acid using a catalyst system generated in situ from Palladium(II) acetate and Isopropyl-pyridin-3-YL-amine.

Materials:

  • Aryl bromide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Isopropyl-pyridin-3-YL-amine (free base, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a Schlenk flask, add the aryl bromide, arylboronic acid, and potassium carbonate.

  • In a separate vial, dissolve Palladium(II) acetate and Isopropyl-pyridin-3-YL-amine in 1,4-dioxane to form the catalyst solution.

  • Add the catalyst solution to the Schlenk flask.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the biaryl product.

Expected Results and Performance Data

The following table provides representative data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, showcasing the efficacy of the aminopyridine ligand system.

Entry Aryl Bromide Product Yield (%)
14-Bromoanisole4-Methoxybiphenyl>95
24-Bromotoluene4-Methylbiphenyl>95
31-Bromo-4-fluorobenzene4-Fluorobiphenyl>90
43-Bromopyridine3-Phenylpyridine>85

Yields are based on isolated product after column chromatography. Reaction conditions as per the protocol above.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Key checkpoints include:

  • TLC Monitoring: At each stage of the synthesis and catalytic reaction, TLC analysis should show the consumption of starting materials and the formation of a new, distinct product spot.

  • Spectroscopic Confirmation: The final ligand and the biaryl products should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity. The obtained data should be consistent with the expected structures.

  • Reproducibility: The protocols are based on well-established chemical transformations and should provide reproducible results when followed with care and using reagents of appropriate quality.

Conclusion

Isopropyl-pyridin-3-YL-amine dihydrochloride is a valuable and easily accessible ligand for palladium-catalyzed cross-coupling reactions. Its synthesis via reductive amination is efficient and scalable. The application of this ligand in the Suzuki-Miyaura reaction demonstrates its ability to promote the formation of C-C bonds in high yields under relatively mild conditions. The protocols and insights provided in this guide are intended to facilitate the adoption of this ligand in synthetic laboratories for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

References

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  • What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate, 2020 . [Link]

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Application Notes and Protocols: Isopropyl-pyridin-3-YL-amine Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isopropyl-pyridin-3-YL-amine dihydrochloride is a substituted aminopyridine that holds significant potential as a versatile building block and pharmacophore in modern medicinal chemistry. While extensive literature on this specific molecule is emerging, its structural components—the 3-aminopyridine core and the N-isopropyl group—are well-represented in a multitude of biologically active agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, underpinned by established principles of medicinal chemistry and detailed, actionable protocols for its synthesis and evaluation.

The 3-aminopyridine scaffold is a recognized "privileged" structure in drug discovery, known for its ability to interact with a variety of biological targets.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and neurological effects.[2][3] The addition of an isopropyl group to the amino function can significantly modulate the parent molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target engagement, thereby offering a valuable tool for structure-activity relationship (SAR) studies and lead optimization.

This document will delve into the synthesis of Isopropyl-pyridin-3-YL-amine dihydrochloride, explore its potential applications as a key intermediate in the synthesis of targeted therapies like KRAS inhibitors, and as a potential modulator of ion channels. Accompanying protocols will provide a practical framework for its utilization in a research setting.

Physicochemical Properties and Rationale for Use

The introduction of an isopropyl group onto the 3-aminopyridine core is a strategic modification in medicinal chemistry. The table below summarizes the key predicted and known properties that make this compound an attractive candidate for further investigation.

PropertyValue/RationaleImplication in Drug Discovery
Molecular Formula C₈H₁₂N₂·2HCl---
Molecular Weight 209.12 g/mol Good starting point for lead-like molecules.
Predicted LogP Increased lipophilicity compared to 3-aminopyridine.May enhance membrane permeability and access to intracellular targets. Can also influence metabolic stability.
Basicity (pKa) The pKa of the pyridine nitrogen is expected to be similar to 3-aminopyridine, while the exocyclic amine's basicity is reduced upon alkylation.Modulates ionization at physiological pH, affecting solubility, cell penetration, and target binding.
Hydrogen Bonding The secondary amine retains a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor.Crucial for specific interactions with biological targets like enzyme active sites and receptor binding pockets.
Metabolic Stability The isopropyl group may sterically hinder enzymatic degradation at the nitrogen atom.Potentially improved pharmacokinetic profile compared to the primary amine.

Synthetic Protocol: Isopropyl-pyridin-3-YL-amine Dihydrochloride

A robust and widely applicable method for the synthesis of N-alkylated amines is reductive amination.[4] This one-pot reaction involves the formation of an imine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[5]

Part 1: Synthesis of N-isopropyl-pyridin-3-amine (Reductive Amination)

This protocol describes the synthesis of the free base, N-isopropyl-pyridin-3-amine, via reductive amination of 3-aminopyridine with acetone.

Reaction Scheme:

Materials:

  • 3-Aminopyridine

  • Acetone (reagent grade)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanobohydride (NaBH₃CN)

  • Glacial Acetic Acid (catalytic amount)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-aminopyridine (1.0 eq) in the chosen solvent (DCM or DCE, approximately 10-20 mL per gram of 3-aminopyridine).

  • Addition of Reagents: To the stirred solution, add acetone (1.5-2.0 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Carefully add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature below 30°C. If using sodium cyanobohydride, careful pH control is necessary to avoid the release of toxic HCN gas.[4]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-isopropyl-pyridin-3-amine. The crude product can be purified further by column chromatography on silica gel if necessary.

Part 2: Formation of Isopropyl-pyridin-3-YL-amine Dihydrochloride

Materials:

  • N-isopropyl-pyridin-3-amine (from Part 1)

  • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2 M HCl in diethyl ether or isopropanol)

  • Anhydrous diethyl ether or isopropanol

  • Beaker or flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified N-isopropyl-pyridin-3-amine in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Salt Formation: While stirring, slowly add the HCl solution (2.2 eq) to the solution of the free base. A precipitate should form.

  • Isolation: Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether. Dry the resulting white to off-white solid under vacuum to obtain Isopropyl-pyridin-3-YL-amine dihydrochloride.

Applications in Medicinal Chemistry

Intermediate in the Synthesis of KRAS Inhibitors

The KRAS protein is a key signaling molecule, and its mutations are prevalent in many cancers.[6] The development of KRAS inhibitors is a major focus in oncology research. Several potent and selective KRAS inhibitors feature a substituted aminopyridine core that binds to the switch-II pocket of the protein.[6][7]

Workflow for Utilization as a KRAS Inhibitor Intermediate:

KRAS_inhibitor_synthesis A Isopropyl-pyridin-3-YL-amine dihydrochloride C Coupling Reaction (e.g., Buchwald-Hartwig, S_NAr) A->C B Coupling Partner (e.g., substituted pyrimidine or quinazoline) B->C D Advanced Intermediate C->D Formation of core scaffold E Further Functionalization D->E Introduction of other pharmacophoric groups F Final KRAS Inhibitor E->F

Caption: Synthetic workflow for KRAS inhibitors.

Experimental Rationale:

The N-isopropyl-3-aminopyridine moiety can be coupled with a suitably functionalized heterocyclic core (e.g., a chloropyrimidine or chloroquinazoline) via nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination. The isopropyl group can provide beneficial steric and electronic interactions within the hydrophobic pocket of the KRAS protein.

Potential as a Potassium Channel Modulator

Aminopyridines are well-known blockers of voltage-gated potassium (K_v) channels.[8][9] For instance, 4-aminopyridine is used to treat certain symptoms of multiple sclerosis by blocking K_v channels in demyelinated axons, which enhances nerve impulse conduction.[10][11] The activity of aminopyridine-based channel blockers is highly dependent on the substitution pattern on the pyridine ring.

Hypothesized Mechanism of Action:

K_Channel_Block cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Kv_channel Voltage-Gated K+ Channel (Open State) Pore Pore Domain Gate Gate Compound Isopropyl-pyridin- 3-YL-amine Compound->Pore Blocks K+ efflux K_ion K+ K_ion->Pore

Caption: Hypothesized K+ channel blocking mechanism.

Protocol for Biological Evaluation: Electrophysiology Assay

To assess the potential potassium channel blocking activity of Isopropyl-pyridin-3-YL-amine dihydrochloride, a whole-cell patch-clamp electrophysiology assay can be performed on cells expressing a specific K_v channel subtype (e.g., K_v1.1, K_v1.2).

Materials:

  • Cell line stably expressing the target K_v channel (e.g., HEK293 or CHO cells)

  • Patch-clamp rig (amplifier, micromanipulators, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular and intracellular recording solutions

  • Isopropyl-pyridin-3-YL-amine dihydrochloride stock solution (in water or DMSO)

  • Positive control (e.g., 4-aminopyridine or another known blocker)

Step-by-Step Protocol:

  • Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording: Establish a whole-cell recording configuration on a single cell.

  • Voltage Protocol: Apply a voltage protocol to elicit potassium currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a series of positive potentials (e.g., -60 mV to +60 mV in 10 mV steps).

  • Compound Application: After establishing a stable baseline recording, perfuse the cell with the extracellular solution containing a known concentration of Isopropyl-pyridin-3-YL-amine dihydrochloride.

  • Data Acquisition: Record the potassium currents in the presence of the compound.

  • Dose-Response: Repeat the application with a range of compound concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

  • Data Analysis: Analyze the data to determine the extent of current inhibition and the voltage-dependency of the block.

Conclusion

Isopropyl-pyridin-3-YL-amine dihydrochloride represents a valuable, yet underexplored, chemical entity for medicinal chemistry research. Its straightforward synthesis via reductive amination makes it readily accessible. Based on the well-established pharmacology of the 3-aminopyridine scaffold, this compound is a promising candidate for development as an intermediate in the synthesis of complex therapeutics, such as KRAS inhibitors, and as a potential lead compound for targets like voltage-gated potassium channels. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this intriguing molecule.

References

  • 3,4-diaminopyridine. A potent new potassium channel blocker. PMC. Available at: [Link]

  • Brugarolas, P. et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv. Available at: [Link]

  • Wang, X. et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Rodriguez-Rangel, S. et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Frontiers in Chemistry. Available at: [Link]

  • Brugarolas, P. et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. ResearchGate. Available at: [Link]

  • Brugarolas, P. et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. PubMed. Available at: [Link]

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. ChemMedChem. Available at: [Link]

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. PubMed. Available at: [Link]

  • 3-aminopyridine. Organic Syntheses. Available at: [Link]

  • Myers, A. Reductive Amination. Myers Chem 115. Available at: [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. National Institutes of Health. Available at: [Link]

  • Reductive Amination. Chemistry Steps. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Preparation method of 3-aminopiperidine dihydrochloride. Google Patents.
  • Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC. Available at: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. Available at: [Link]

  • Synthesis of 3-Aminopyridine. ResearchGate. Available at: [Link]

  • Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Publications. Available at: [Link]

  • Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer. Google Patents.
  • Chemists Make Strides to Simplify Drug Design, Synthesis. Technology Networks. Available at: [Link]

  • Preparation method of 3-aminopyridine. Google Patents.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. National Institutes of Health. Available at: [Link]

  • An improved process for producing aminopyridines. Google Patents.

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Application Notes & Protocols: Synthesis of Bio-active Scaffolds from Isopropyl-pyridin-3-YL-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of derivatives from Isopropyl-pyridin-3-YL-amine dihydrochloride, designed for researchers, scientists, and drug development professionals.

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs.[1] Its derivatives are noted for their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Specifically, substituted pyridin-3-amine moieties serve as critical pharmacophores in the development of targeted therapies, such as multi-target protein kinase inhibitors for non-small cell lung cancer.[3]

Isopropyl-pyridin-3-YL-amine dihydrochloride (CAS: 32405-76-8) is a versatile starting material for generating libraries of novel compounds for drug discovery.[4] The presence of a secondary amine offers a reactive handle for a multitude of synthetic transformations. This guide provides detailed protocols for several key derivatization strategies, focusing on the practical aspects and chemical rationale behind each step.

A Note on the Starting Material: The dihydrochloride salt form of the amine is stable and easy to handle. However, for most reactions, the free amine is the reactive species. The protocols below incorporate an in-situ neutralization step, typically with an appropriate base, to liberate the free amine before proceeding with the desired transformation.

Part 1: Core Synthetic Strategies for Derivatization

The secondary amine of Isopropyl-pyridin-3-YL-amine is a nucleophile, making it amenable to a variety of bond-forming reactions at the nitrogen atom. The primary strategies covered here are N-Acylation, N-Arylation, and N-Sulfonylation, which are robust and widely applicable methods for generating chemical diversity.

N-Acylation: Synthesis of Amide Derivatives

N-Acylation is a fundamental transformation that introduces an acyl group to the amine, forming a stable amide bond. This reaction is commonly used to modify the steric and electronic properties of a molecule, which can significantly impact its biological activity and pharmacokinetic profile. The reaction typically proceeds by nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent like an acid chloride or anhydride.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Isopropyl-pyridin-3-YL-amine dihydrochloride (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve the starting material (approx. 0.1 M concentration).

  • Neutralization: Add a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2-2.5 eq), to the suspension. Stir at room temperature for 15-20 minutes to ensure complete neutralization and formation of the free amine.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acylating agent (e.g., benzoyl chloride, acetyl anhydride) (1.1-1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[5]

  • Choice of Base: A tertiary amine base like TEA or DIPEA is used to neutralize the HCl salt and to scavenge the HCl generated during the reaction with an acid chloride. Using slightly more than two equivalents ensures both the salt is neutralized and the reaction byproduct is captured.

  • Solvent Selection: Anhydrous aprotic solvents like DCM or THF are ideal as they are unreactive towards the acylating agents and readily dissolve the organic components.

  • Temperature Control: The addition of the acylating agent is performed at 0 °C to control the initial exotherm of the reaction, preventing potential side reactions and degradation.

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification Start Isopropyl-pyridin-3-YL-amine dihydrochloride (1.0 eq) in DCM Base Add Base (TEA/DIPEA, 2.2 eq) Stir 15 min @ RT Start->Base Neutralization Cool Cool to 0 °C Base->Cool AcylatingAgent Add Acyl Chloride or Anhydride (1.1 eq) Cool->AcylatingAgent React Warm to RT Stir 2-16h AcylatingAgent->React Quench Quench with aq. NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Purified N-Acyl Derivative Purify->Product

Caption: Workflow for the N-Acylation of Isopropyl-pyridin-3-YL-amine.

N-Arylation: Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate. This method is indispensable for synthesizing N-aryl pyridine derivatives, which are prevalent in pharmacologically active compounds. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product.

  • Preparation: In an oven-dried Schlenk tube, combine the aryl halide (e.g., 4-bromotoluene) (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like Xantphos or BINAP (2-10 mol%).

  • Reagent Addition: Add Isopropyl-pyridin-3-YL-amine dihydrochloride (1.2-1.5 eq) and a strong base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.5-3.0 eq).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. The reaction should be conducted under a strictly inert atmosphere.

  • Monitoring: Follow the consumption of the aryl halide using TLC or Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to isolate the N-aryl derivative.

  • Catalyst System: The choice of palladium source and phosphine ligand is crucial and often substrate-dependent. Bulky, electron-rich ligands like Xantphos facilitate the reductive elimination step and are effective for coupling with aminopyridines.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (and its HCl salt) to form the active nucleophile in the catalytic cycle. NaOtBu is commonly used but Cs₂CO₃ can be a milder alternative.

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen. All reagents and solvents must be deoxygenated, and the reaction must be run under nitrogen or argon to prevent catalyst degradation.

Buchwald_Hartwig_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Cross-Coupling Reaction cluster_workup Work-up & Purification Reagents Combine in Schlenk Tube: Aryl Halide (1.0 eq) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) AmineBase Add Amine Dihydrochloride (1.2 eq) & Base (e.g., NaOtBu, 2.5 eq) Reagents->AmineBase Solvent Add Anhydrous, Deoxygenated Toluene AmineBase->Solvent Heat Seal Tube Heat to 80-110 °C 12-24h Solvent->Heat Filter Cool, Dilute with EtOAc Filter through Celite Heat->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified N-Aryl Derivative Purify->Product

Caption: Workflow for Palladium-Catalyzed N-Arylation.

N-Sulfonylation: Synthesis of Sulfonamide Derivatives

The formation of a sulfonamide linkage via reaction with a sulfonyl chloride is another key derivatization strategy. Sulfonamides are important functional groups in medicinal chemistry, known for their roles as antibacterial agents and carbonic anhydrase inhibitors. The reaction mechanism is analogous to N-acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

  • Preparation: In a round-bottom flask, suspend Isopropyl-pyridin-3-YL-amine dihydrochloride (1.0 eq) in a suitable solvent like pyridine or DCM.

  • Neutralization/Base: If using DCM, add a base like TEA or DIPEA (2.5 eq). If using pyridine, it serves as both the solvent and the base. Stir for 15 minutes at room temperature.

  • Sulfonylation: Cool the mixture to 0 °C. Add the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq) portion-wise, maintaining the temperature.

  • Reaction: Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor by TLC.

  • Work-up: Quench the reaction by slowly adding water. If DCM was used, transfer to a separatory funnel and wash with 1M HCl (to remove excess pyridine/TEA), followed by saturated NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude material using flash column chromatography or recrystallization.

  • Solvent/Base Choice: Pyridine is an excellent solvent and base for this reaction as it effectively scavenges the HCl byproduct and can help catalyze the reaction. However, its high boiling point can make removal difficult. A DCM/TEA system is a common alternative that simplifies work-up.

  • Reactivity: Sulfonyl chlorides are generally less reactive than acid chlorides, so the reaction may require slightly longer times or gentle heating to proceed to completion, depending on the substrate.

Part 2: Data Presentation and Summary

The following table summarizes the synthetic strategies discussed, providing a quick reference for experimental planning.

Reaction Type Reagent Class Product Class Typical Conditions Key Considerations
N-Acylation Acyl Chlorides, AnhydridesAmidesDCM or THF, TEA/DIPEA, 0 °C to RTControl exotherm at 0 °C. Ensure anhydrous conditions.
N-Arylation Aryl Halides, TriflatesN-Aryl AminesPd₂(dba)₃/Xantphos, NaOtBu, Toluene, 80-110 °CRequires strictly inert atmosphere. Ligand choice is critical.
N-Sulfonylation Sulfonyl ChloridesSulfonamidesPyridine or DCM/TEA, 0 °C to RTPyridine acts as both solvent and base. Slower than acylation.

References

  • Krolikowski, P., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. [Link][7]

  • Sharma, P., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. [Link][3]

  • Verma, A., et al. (2021). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link][1]

  • Kumar, A., et al. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link][2]

  • Hasegawa, Y., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link][5]

  • Reddy, G. O., et al. (2015). Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Royal Society of Chemistry. [Link][6]

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Application Note & Protocol: Acylation of Isopropyl-pyridin-3-YL-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isopropyl-pyridin-3-YL-amine dihydrochloride is a pyridinamine derivative with potential applications in pharmaceutical and materials science research. As a bifunctional molecule containing both a pyridine ring and a secondary amine, it serves as a versatile building block for the synthesis of more complex molecular architectures. The dihydrochloride salt form enhances its stability and shelf-life, but requires specific handling and reaction conditions to liberate the reactive free amine for subsequent transformations. This application note provides a detailed experimental protocol for a representative acylation reaction of Isopropyl-pyridin-3-YL-amine dihydrochloride with benzoyl chloride. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind each experimental step to ensure robust and reproducible results.

Scientific Principles and Experimental Design

The core of this protocol involves the acylation of a secondary aromatic amine. Amines are nucleophilic and readily react with electrophilic acylating agents like benzoyl chloride to form amides.[1][2] However, the starting material is provided as a dihydrochloride salt, meaning both the pyridine nitrogen and the secondary amine nitrogen are protonated. To enable the acylation reaction, the secondary amine must be deprotonated to its free base form. This is typically achieved by the addition of a suitable base. The choice of base is critical; it must be strong enough to neutralize the hydrochloride salt but not so strong as to cause unwanted side reactions. A tertiary amine base, such as triethylamine (TEA), is a common and effective choice for this purpose as it also acts as a scavenger for the HCl generated during the acylation reaction.[3]

The reaction is typically carried out in an inert, anhydrous solvent to prevent hydrolysis of the acylating agent and to ensure good solubility of the reactants. Dichloromethane (DCM) is a suitable solvent for this type of reaction due to its inertness and ability to dissolve a wide range of organic compounds. The hygroscopic nature of the starting material and the moisture sensitivity of the acylating agent necessitate the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon).[4][5][6]

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplierNotes
Isopropyl-pyridin-3-YL-amine dihydrochloride≥98%e.g., Parchem[7]Store in a desiccator.
Benzoyl chloride≥99%e.g., Sigma-AldrichHandle in a fume hood.
Triethylamine (TEA)≥99.5%, anhydrouse.g., Sigma-AldrichStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Saturated aqueous sodium bicarbonateReagent grade-For work-up.
Anhydrous magnesium sulfateReagent grade-For drying the organic phase.
Diethyl etherACS grade-For trituration/crystallization.
HexanesACS grade-For trituration/crystallization.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Septa

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass funnel

  • Filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.[8][9][10]

Experimental Protocol: Synthesis of N-isopropyl-N-(pyridin-3-yl)benzamide

Step 1: Reaction Setup and Reagent Preparation

1.1. Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas.

1.2. Inert Atmosphere: Assemble the reaction apparatus consisting of a 50 mL round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with nitrogen or argon for 5-10 minutes.

1.3. Reagent Addition:

  • To the reaction flask, add Isopropyl-pyridin-3-YL-amine dihydrochloride (1.0 g, 1 equivalent).
  • Add anhydrous dichloromethane (20 mL) via syringe. Stir the resulting suspension.
Step 2: In-situ Neutralization

2.1. Base Addition: While stirring the suspension at room temperature, add triethylamine (TEA) (2.5 equivalents) dropwise via syringe. The addition of TEA should result in a more homogeneous solution as the free amine is formed.

Causality: Triethylamine acts as a base to neutralize the two equivalents of HCl in the starting material, liberating the free secondary amine. An excess of TEA is used to also quench the HCl byproduct generated during the acylation reaction.

Step 3: Acylation Reaction

3.1. Cooling: Cool the reaction mixture to 0 °C using an ice bath.

Causality: The acylation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of potential side products.

3.2. Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM (5 mL), dropwise to the cooled reaction mixture over a period of 10-15 minutes.

3.3. Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • TLC System: A typical mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
  • Visualization: Visualize the spots under a UV lamp. The disappearance of the starting amine and the appearance of a new, less polar product spot indicates the progression of the reaction.
Step 4: Reaction Work-up and Product Isolation

4.1. Quenching: Once the reaction is complete (as determined by TLC), quench the reaction by adding deionized water (20 mL).

4.2. Phase Separation: Transfer the mixture to a 100 mL separatory funnel.

  • Separate the organic layer.
  • Extract the aqueous layer with DCM (2 x 15 mL).
  • Combine all organic layers.

4.3. Washing: Wash the combined organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any remaining acidic impurities, followed by brine (20 mL).

Causality: The sodium bicarbonate wash neutralizes any excess benzoyl chloride and the triethylammonium hydrochloride salt.

4.4. Drying: Dry the organic layer over anhydrous magnesium sulfate.

4.5. Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification

5.1. Trituration/Crystallization: The crude product can often be purified by trituration with a non-polar solvent system such as diethyl ether/hexanes.

  • Add a minimal amount of diethyl ether to dissolve the crude product, then slowly add hexanes while stirring until a precipitate forms.
  • Cool the mixture in an ice bath to maximize precipitation.
  • Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum.

5.2. Column Chromatography (if necessary): If the product is not sufficiently pure after trituration, it can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Data and Expected Results

ParameterExpected Value
Starting Material Isopropyl-pyridin-3-YL-amine dihydrochloride
Product N-isopropyl-N-(pyridin-3-yl)benzamide
Appearance White to off-white solid
Yield 75-90% (typical)
Purity (by NMR/LC-MS) >95%

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling chemicals.[8][10]

  • Fume Hood: Conduct the experiment in a well-ventilated fume hood, especially when handling dichloromethane and benzoyl chloride.[9]

  • Reagent Handling:

    • Isopropyl-pyridin-3-YL-amine dihydrochloride: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.[9] As a hydrochloride salt of an amine, it is likely hygroscopic and should be stored in a desiccator.[4][6]

    • Benzoyl chloride: Is corrosive and a lachrymator. Reacts violently with water. Handle with extreme care.

    • Triethylamine: Is flammable and has a strong, unpleasant odor. It is also corrosive.

    • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Reaction Scheme

Caption: Chemical scheme for the acylation reaction.

Experimental Workflow

G Experimental Workflow A Setup & Reagent Addition (Amine·2HCl in DCM under N2) B In-situ Neutralization (Add TEA at RT) A->B C Acylation Reaction (Cool to 0°C, add Benzoyl Chloride, stir at RT for 2-4h) B->C D Reaction Monitoring (TLC) C->D E Work-up (Quench with H2O, Extract with DCM, Wash with NaHCO3) D->E Reaction Complete F Drying & Concentration (Dry with MgSO4, Rotary Evaporation) E->F G Purification (Trituration or Column Chromatography) F->G H Final Product (N-isopropyl-N-(pyridin-3-yl)benzamide) G->H

Caption: Step-by-step experimental workflow diagram.

References

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • ChemistryStudent. (2024). Producing Aromatic Amines (A-Level). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 6: Reactions of Amines. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Academia.edu. (n.d.). Title: Experiment 8; Reactions of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021097207A1 - Improved synthesis of kras g12c inhibitor compound.
  • Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
  • Study Mind. (n.d.). Amines - Amine Synthesis (A-Level Chemistry). Retrieved from [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isopropyl-pyridin-3-YL-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Isopropyl-pyridin-3-YL-amine Dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges associated with this procedure and optimize your reaction yield and purity.

Overview of the Synthesis

The synthesis of Isopropyl-pyridin-3-YL-amine Dihydrochloride is typically achieved through a two-step process:

  • Reductive Amination: 3-Aminopyridine is reacted with acetone in the presence of a reducing agent to form the secondary amine, N-isopropyl-pyridin-3-yl-amine. This reaction proceeds via an intermediate imine.

  • Salt Formation: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt, which is often more stable and easier to handle than the free base.

This guide will address potential issues that may arise in both of these critical steps.

Visualizing the Reaction Pathway

Reaction_Pathway cluster_reductive_amination Step 1: Reductive Amination cluster_salt_formation Step 2: Salt Formation 3-Aminopyridine 3-Aminopyridine Imine_Intermediate Imine Intermediate 3-Aminopyridine->Imine_Intermediate + Acetone - H2O Acetone Acetone Acetone->Imine_Intermediate N-isopropyl-pyridin-3-yl-amine N-isopropyl-pyridin-3-yl-amine (Free Base) Imine_Intermediate->N-isopropyl-pyridin-3-yl-amine + Reducing Agent (e.g., NaBH(OAc)3) Final_Product Isopropyl-pyridin-3-YL-amine Dihydrochloride N-isopropyl-pyridin-3-yl-amine->Final_Product HCl 2 eq. HCl HCl->Final_Product Troubleshooting_Workflow cluster_start cluster_analysis cluster_solutions1 cluster_solutions2 cluster_purification Start Low Yield or Impure Product Analyze_TLC Analyze TLC/LC-MS of Crude Reaction Start->Analyze_TLC Check_SM Starting Material Remaining? Analyze_TLC->Check_SM Side_Products Significant Side Products? Check_SM->Side_Products No Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction Yes Side_Reactions Side Reactions Occurring Side_Products->Side_Reactions Yes Purification_Issues Purification Issues Side_Products->Purification_Issues No Optimize_Imine Optimize Imine Formation: - Add dehydrating agent - Use catalytic acid - Increase reaction time/temp Incomplete_Reaction->Optimize_Imine Optimize_Reduction Optimize Reduction: - Add more reducing agent - Check reagent quality Optimize_Imine->Optimize_Reduction Adjust_Stoich Adjust Stoichiometry: - Use 1:1 amine:ketone Side_Reactions->Adjust_Stoich Change_Reagent Change Reducing Agent: - Use NaBH(OAc)3 instead of NaBH4 Adjust_Stoich->Change_Reagent Lower_Temp Lower Reaction Temperature Change_Reagent->Lower_Temp Recrystallize Optimize Recrystallization Solvent System Purification_Issues->Recrystallize Chromatography Purify Free Base by Chromatography Before Salt Formation Recrystallize->Chromatography

Technical Support Center: Optimizing Reaction Conditions for Isopropyl-pyridin-3-YL-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Isopropyl-pyridin-3-YL-amine dihydrochloride. This guide is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to streamline your experimental workflow. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing Isopropyl-pyridin-3-YL-amine?

The most prevalent and efficient method for synthesizing N-substituted pyridinamines, such as Isopropyl-pyridin-3-YL-amine, is through reductive amination.[1][2] This process involves the reaction of 3-aminopyridine with acetone to form an intermediate imine, which is then reduced to the desired secondary amine.[1][3] The final product is typically isolated as a dihydrochloride salt to improve stability and handling.

Q2: My reductive amination reaction is showing low yield. What are the likely causes?

Low yields in reductive amination can stem from several factors.[4] The primary culprits are often inefficient imine formation, decomposition of the reducing agent, or competing side reactions.[1][4] It is crucial to control the reaction pH, as imine formation is typically favored under mildly acidic conditions (pH 4-6).[1][5] Additionally, the choice of reducing agent and solvent can significantly impact the reaction's success.

Q3: I am observing the formation of byproducts. What are they and how can I minimize them?

A common byproduct is the alcohol resulting from the reduction of the ketone (acetone in this case) by the reducing agent before it can react with the amine.[1] To mitigate this, it is advisable to allow sufficient time for the imine to form before introducing the reducing agent.[1][6] Another potential issue is over-alkylation, leading to the formation of tertiary amines, though this is less common when starting with a primary amine and a ketone under controlled conditions.[7]

Q4: How do I effectively purify the final product, Isopropyl-pyridin-3-YL-amine dihydrochloride?

Purification of the dihydrochloride salt often involves crystallization. After the reaction is complete and the crude product is isolated, it can be dissolved in a suitable solvent, such as isopropanol or ethanol, and precipitated by the addition of hydrochloric acid.[8] The resulting solid can then be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any remaining impurities. For challenging purifications, column chromatography on silica gel may be employed prior to salt formation.[9]

Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during the synthesis of Isopropyl-pyridin-3-YL-amine dihydrochloride.

Problem 1: Low Conversion of 3-Aminopyridine

Primary Cause: Incomplete imine formation is a frequent reason for low conversion of the starting amine. The equilibrium between the amine, ketone, and the imine might not be favorable under the chosen reaction conditions.

Troubleshooting Protocol:

  • pH Optimization: The formation of the imine is acid-catalyzed.[10] Monitor and adjust the pH of the reaction mixture to a weakly acidic range of 4-6. This can be achieved by adding a catalytic amount of a mild acid like acetic acid.[7]

  • Water Removal: The formation of an imine from an amine and a ketone releases water.[3] Removing this water can drive the equilibrium towards the imine product. This can be accomplished by using a dehydrating agent or a Dean-Stark apparatus if the reaction is run at elevated temperatures.

  • Reaction Time and Temperature: Allow sufficient time for the imine to form before adding the reducing agent. This can range from a few hours to overnight at room temperature.[11] Gently heating the mixture (e.g., to 40-50 °C) can also accelerate imine formation, but care must be taken to avoid side reactions.[11]

Problem 2: Poor Selectivity of the Reducing Agent

Primary Cause: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting ketone (acetone) to isopropanol, competing with the reduction of the desired imine intermediate and lowering the overall yield.[1][6]

Troubleshooting Protocol:

  • Choice of Reducing Agent: Employ a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for one-pot reductive aminations.[1][6][7]

    • Sodium Cyanoborohydride (NaBH₃CN): Effective in mildly acidic conditions and selective for iminium ions.[1][5] However, it is highly toxic and can generate hydrogen cyanide, requiring careful handling and workup procedures.[2][7]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer and often more effective alternative to NaBH₃CN.[6][7] It is particularly useful for reactions with less reactive amines and carbonyls.

  • Staged Addition: If using sodium borohydride, add it to the reaction mixture only after confirming the formation of the imine (e.g., by TLC or ¹H NMR analysis).[6][11]

Data Presentation: Comparison of Common Reducing Agents

Reducing AgentSelectivity for ImineOptimal pHKey Considerations
Sodium Borohydride (NaBH₄)LowNeutral to BasicCan reduce aldehydes/ketones. Add after imine formation.[1][6]
Sodium Cyanoborohydride (NaBH₃CN)High4-5Toxic, potential for HCN release.[2][5][7]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)HighMildly AcidicLess toxic, good for a wide range of substrates.[6][7]
Problem 3: Difficulty in Isolating and Purifying the Dihydrochloride Salt

Primary Cause: The dihydrochloride salt may be hygroscopic or may not precipitate cleanly from the reaction mixture, leading to purification challenges.[12] The presence of excess reagents or byproducts can also interfere with crystallization.

Troubleshooting Protocol:

  • Work-up Procedure:

    • After the reaction is complete, quench any remaining reducing agent carefully (e.g., with acetone or dropwise addition of water).

    • Adjust the pH to basic (e.g., pH 9-10) with an aqueous base like sodium hydroxide to deprotonate the amine product, making it soluble in organic solvents.

    • Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer with brine to remove water-soluble impurities and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude free amine.

  • Salt Formation and Crystallization:

    • Dissolve the crude free amine in a minimal amount of a suitable solvent like isopropanol, ethanol, or diethyl ether.

    • Add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring until precipitation is complete. Monitor the pH to ensure the formation of the dihydrochloride salt.

    • If the product oils out, try adding a non-polar co-solvent or cooling the mixture to induce crystallization.

    • Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.

Experimental Workflow: Synthesis and Purification

experimental_workflow cluster_reaction Reductive Amination cluster_workup Work-up cluster_purification Purification start 3-Aminopyridine + Acetone imine Imine Formation (pH 4-6) start->imine reduction Reduction (e.g., NaBH(OAc)₃) imine->reduction product Crude Isopropyl-pyridin-3-YL-amine reduction->product quench Quench Reaction product->quench basify Basify (pH 9-10) quench->basify extract Organic Extraction basify->extract dry Dry & Concentrate extract->dry crude_free_amine Crude Free Amine dry->crude_free_amine dissolve Dissolve in Solvent crude_free_amine->dissolve add_hcl Add HCl Solution dissolve->add_hcl crystallize Crystallization add_hcl->crystallize filter_dry Filter & Dry crystallize->filter_dry final_product Pure Dihydrochloride Salt filter_dry->final_product

Caption: General workflow for the synthesis and purification of Isopropyl-pyridin-3-YL-amine dihydrochloride.

Problem 4: Inconsistent Analytical Data (NMR, Mass Spec)

Primary Cause: The presence of residual solvents, starting materials, or byproducts can lead to confusing analytical data. The protonation state of the pyridine and amine nitrogens can also affect NMR spectra.

Troubleshooting Protocol:

  • Thorough Drying: Ensure the final product is thoroughly dried under high vacuum to remove all residual solvents, which can be confirmed by ¹H NMR.

  • Purity Check: Use multiple analytical techniques to assess purity, such as HPLC and LC-MS, in addition to NMR.

  • NMR Interpretation: In the ¹H NMR spectrum of the dihydrochloride salt, expect to see downfield shifts for the protons on the pyridine ring and the N-H protons due to the positive charges. The use of a deuterated solvent like D₂O will result in the exchange of the N-H protons, causing their signals to disappear.

  • Reference Spectra: Compare your analytical data with known spectra for Isopropyl-pyridin-3-YL-amine and its salts if available in the literature or spectral databases.

Logical Relationship of Reaction Parameters

logical_relationships pH Reaction pH yield Yield pH->yield side_reactions Side Reactions pH->side_reactions reductant Reducing Agent reductant->yield reductant->side_reactions solvent Solvent solvent->yield purity Purity solvent->purity temperature Temperature temperature->yield temperature->side_reactions side_reactions->purity

Caption: Interdependence of key reaction parameters influencing yield, purity, and side reactions.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Myers, A. G. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • PrepChem.com. Synthesis of 2-[N-(3-aminopropyl)-N-(4-methoxybenzyl)-amino]pyridine. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Eureka | Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. [Link]

  • Google Patents. WO2021097207A1 - Improved synthesis of kras g12c inhibitor compound.
  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

  • Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. [Link]

  • ResearchGate. (2023). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]

  • American Chemical Society. Safety Issues with Pyridine Ring Construction. [Link]

  • PubMed Central. N-Amino Pyridinium Salts in Organic Synthesis. [Link]

  • Organic Syntheses. 3-aminopyridine. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]

  • Wikipedia. Reductive amination. [Link]

  • YouTube. (2011). Reductive Amination: Mechanism & Examples. [Link]

  • YouTube. (2023). Reductive Amination | Synthesis of Amines. [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]

  • Wikipedia. 3-Aminopyridine. [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • VCU Innovation Gateway. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]

  • Google Patents.

Sources

"common side products in Isopropyl-pyridin-3-YL-amine dihydrochloride reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isopropyl-pyridin-3-YL-amine Dihydrochloride

A Guide for Researchers in Synthetic and Medicinal Chemistry

Welcome to the technical support center for Isopropyl-pyridin-3-YL-amine and its dihydrochloride salt. As a key building block in modern drug discovery, its reactivity is pivotal for the synthesis of complex molecules. However, like any reactive chemical, its use can present challenges. This guide is designed by application scientists to provide in-depth troubleshooting for common side reactions and experimental pitfalls, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions & General Troubleshooting

This section addresses overarching issues that can manifest across various reaction types involving Isopropyl-pyridin-3-YL-amine.

Q1: My reaction yield is consistently low, and I see multiple unidentified spots on my TLC. Where should I start troubleshooting?

A1: Low yield and multiple byproducts often trace back to two primary sources: the quality of your starting material and the handling of the dihydrochloride salt.

  • Starting Material Purity: Isopropyl-pyridin-3-YL-amine is typically synthesized from 3-aminopyridine.[1] Impurities from this synthesis, such as positional isomers (e.g., 2- or 4-aminopyridine derivatives) or residual reagents, can interfere with your reaction. Always begin with a certificate of analysis (CoA) and consider running your own characterization (¹H NMR, LC-MS) on the starting material.

  • Free Base Generation: The dihydrochloride salt is not nucleophilic. It must be converted to the free base before reaction. Incomplete neutralization is a common cause of low conversion. This is typically done by partitioning the salt between an aqueous base (like Na₂CO₃ or K₂CO₃) and an organic solvent (like EtOAc or DCM), followed by careful separation and drying of the organic layer. Any residual aqueous base or water can complicate subsequent steps.

Below is a troubleshooting workflow for general reaction failure.

G start Low Yield / Multiple Byproducts sm_purity Verify Starting Material Purity (NMR, LC-MS) start->sm_purity freebase Optimize Free Base Generation Protocol start->freebase conditions Re-evaluate Reaction Conditions (Solvent, Temp, Time) sm_purity->conditions If purity is confirmed sub_q1 Are positional isomers present? sm_purity->sub_q1 freebase->conditions If free base is clean sub_q2 Is the free base wet or contains inorganic salts? freebase->sub_q2 sol_1 Purify starting material via column chromatography or re-crystallization. sub_q1->sol_1 Yes sol_2 Ensure rigorous aqueous workup. Dry organic layer with MgSO₄/Na₂SO₄ and filter before use. sub_q2->sol_2 Yes

Caption: General troubleshooting workflow for low-yield reactions.

Part 2: Troubleshooting Guide for Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry. Isopropyl-pyridin-3-YL-amine is an excellent nucleophile for these reactions, but specific side products can arise depending on the coupling agent used.

Q2: I'm performing an amide coupling with HATU and see a significant byproduct with a mass of [M+152]. What is it?

A2: This is a classic side product in reactions using uronium-based coupling reagents like HATU or HBTU. The byproduct is a tetramethylguanidinium derivative formed by the coupling of your carboxylic acid to the guanidinium core of the coupling agent, instead of your intended amine.

  • Causality: This occurs when the amine nucleophile is not sufficiently reactive or is present in a lower effective concentration than the activated ester intermediate. The intermediate can then react with residual components from the coupling agent.

  • Mechanism: The carboxylic acid is activated by HATU to form an acyl-OAt ester. If Isopropyl-pyridin-3-YL-amine does not react with this intermediate in a timely manner, the intermediate can undergo an intramolecular reaction or react with other species, leading to byproducts.

  • Mitigation Strategy:

    • Order of Addition: Always add the amine and base (like DIPEA) to the carboxylic acid before adding the coupling reagent. This "pre-mixing" ensures the nucleophile is present the moment the activated ester is formed.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to favor the desired reaction pathway.

    • Temperature: Run the reaction at 0 °C initially and allow it to slowly warm to room temperature. This can moderate the reactivity and favor the intermolecular coupling.

Q3: My coupling reaction with DCC is clean by TLC, but my final product is contaminated with a very nonpolar, insoluble white solid. What is this and how do I remove it?

A3: You are observing dicyclohexylurea (DCU), the primary byproduct of using dicyclohexylcarbodiimide (DCC) as a coupling agent.[2]

  • Causality: DCC activates the carboxylic acid, and in the process, it is consumed and converted into the highly insoluble DCU. While its insolubility drives the reaction forward, it can make purification challenging.[2]

  • Mitigation Strategy:

    • Filtration: DCU is poorly soluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc). Most of it can be removed by simple filtration of the reaction mixture through a pad of Celite®.

    • Solvent Choice: If DCU remains, it can sometimes be precipitated by concentrating the reaction mixture and adding a solvent in which the desired product is soluble but DCU is not (e.g., diethyl ether).

    • Alternative Reagents: For cleaner reactions, especially in solid-phase synthesis, consider using diisopropylcarbodiimide (DIC), which forms a more soluble urea byproduct, or water-soluble carbodiimides like EDC if an aqueous workup is feasible.[2]

Side Product Reaction Type Common Mass Spec Signature Mitigation Strategy
Tetramethylguanidinium AdductAmide Coupling (HATU, HBTU)[M_acid + 152]⁺Add coupling reagent last; use slight excess of amine.
Dicyclohexylurea (DCU)Amide Coupling (DCC)m/z = 225.2 [M+H]⁺Filter reaction mixture; use alternative like DIC or EDC.[2]
N-AcylureaAmide Coupling (Carbodiimides)[M_acid + M_carbodiimide - H₂O]Add HOBt as an additive to intercept the activated ester.[3]
Dimethylamine AdductAny (if using DMF solvent)[M_acid + 44]Use high-purity, amine-free DMF or switch to an alternative solvent like NMP or DMAc.[4]

Part 3: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling

Isopropyl-pyridin-3-YL-amine is a common coupling partner in C-N bond-forming reactions like the Buchwald-Hartwig amination.[5][6] While powerful, these reactions are sensitive and can lead to specific side products.

Q4: In my Buchwald-Hartwig reaction with an aryl bromide, I'm seeing a major byproduct corresponding to the debrominated arene. What's causing this?

A4: This side product results from hydrodehalogenation , a common competing pathway in Buchwald-Hartwig reactions.[5]

  • Causality: Instead of reductive elimination to form the C-N bond, the palladium intermediate can undergo side reactions that result in the replacement of the halide with a hydrogen atom. This can be caused by various factors, including the presence of water, the nature of the base, or β-hydride elimination pathways.[5]

  • Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex. This Pd(II) complex then coordinates the amine. An unproductive pathway can occur where a hydride source (from the solvent, base, or other reagents) leads to the formation of the arene and a Pd(II)-hydride species, which then reductively eliminates HX.

  • Mitigation Strategy:

    • Rigorous Anhydrous Conditions: Ensure your solvent, amine, and inert gas are scrupulously dry. Water can be a proton source that facilitates hydrodehalogenation.

    • Base Selection: The choice of base is critical. While strong bases like NaOt-Bu are common, they can sometimes promote side reactions. Consider a weaker base like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[7]

    • Ligand Choice: The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often superior in preventing side reactions compared to simpler ligands like PPh₃.

G start Hydrodehalogenation Observed in Buchwald-Hartwig Rxn cause1 Moisture in Reaction start->cause1 cause2 Inappropriate Base/Ligand Combo start->cause2 cause3 β-Hydride Elimination Pathway start->cause3 sol1 Ensure anhydrous solvent/reagents. Dry amine over molecular sieves. cause1->sol1 sol2 Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and sterically hindered ligands (e.g., XPhos, RuPhos). cause2->sol2 sol3 If substrate has β-hydrogens, use a ligand that promotes faster reductive elimination. cause3->sol3

Caption: Troubleshooting hydrodehalogenation in C-N cross-coupling.

Q5: My crude NMR shows signals consistent with my product, but also sharp signals in the aromatic region and a singlet around δ 2.2 ppm that I can't identify.

A5: These signals may indicate the presence of a bis-arylation product or side products related to the ligand. If you are using a ligand like tri-ortho-tolylphosphine (P(o-tol)₃), the singlet around δ 2.2 ppm could correspond to the methyl groups of the phosphine or its oxide.

  • Causality:

    • Bis-arylation: If your aryl halide partner has multiple leaving groups, or if the product of the first coupling is reactive under the reaction conditions, a second coupling event can occur.[8]

    • Ligand Decomposition: Phosphine ligands can be oxidized to phosphine oxides during the reaction, especially if oxygen is not rigorously excluded. These can sometimes be challenging to remove via chromatography.

  • Mitigation Strategy:

    • Control Stoichiometry: Use a precise 1.0 equivalent of the limiting reagent (often the aryl halide) to minimize double additions.

    • Inert Atmosphere: Ensure the reaction is performed under a robust inert atmosphere (Argon or Nitrogen) to prevent ligand oxidation. Degas all solvents thoroughly.

    • Purification: Phosphine oxides can often be removed by trituration with a nonpolar solvent like hexane or by using specialized chromatography techniques.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
  • Wikipedia. 3-Aminopyridine. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Grokipedia. 3-Aminopyridine. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Google Patents. Improved synthesis of kras g12c inhibitor compound.
  • SyntheticPage. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • PubChem. N-isopropyl-3-nitropyridin-2-amine. [Link]

  • PubChem. 4-Methyl-2-(propan-2-yl)pyridin-3-amine. [Link]

  • PubChem. 3-Aminopyridine. [Link]

  • Google Patents. Process for producing isopropyl amine.
  • Li, X. 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds. Accounts of Chemical Research, 2021.
  • Reddit. Side reactions with HBTU amide coupling?. [Link]

  • National Institutes of Health (NIH). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]

  • PubChem. N-Isopropylpyridine-2-methylamine. [Link]

  • PubChem. 3-Isopropyl-N,N-dimethylpyridin-4-amine. [Link]

  • Chemistry LibreTexts. Reactions of Amines. [Link]

  • Michigan State University Chemistry. Amine Reactivity. [Link]

  • PubChemLite. 5-isopropylpyridin-3-amine. [Link]

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"purification techniques for Isopropyl-pyridin-3-YL-amine dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Isopropyl-pyridin-3-YL-amine Dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and similar polar amine salts. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of Isopropyl-pyridin-3-YL-amine dihydrochloride challenging?

A: The primary challenge stems from its dual nature: it is a salt, making it highly polar and often water-soluble, yet it possesses a significant organic scaffold. This combination leads to several purification hurdles:

  • High Polarity: As a dihydrochloride salt, the compound is highly polar. This often results in poor solubility in common non-polar organic solvents and strong retention on normal-phase silica gel, leading to significant tailing and poor separation during chromatography.[1]

  • Hygroscopic Nature: Amine salts are frequently hygroscopic, readily absorbing moisture from the atmosphere. This can make handling difficult and introduce water as an impurity.

  • Potential for Free-Basing: In the presence of a base, the dihydrochloride salt can convert back to the free amine. This free amine has drastically different solubility and chromatographic properties, which can complicate purification if the pH is not carefully controlled.

Q2: What are the likely impurities I'll encounter?

A: Impurities can originate from the synthetic route or degradation. Common classes include:

  • Unreacted Starting Materials: For example, 3-aminopyridine or an isopropyl-containing precursor.

  • Reaction Byproducts: Products from side reactions occurring during synthesis.

  • Residual Solvents: Solvents used in the synthesis or workup that are not completely removed, such as ethanol, isopropanol, or ethyl acetate.[2]

  • Inorganic Salts: Salts like sodium chloride or ammonium chloride generated during the synthesis or workup.

  • Degradation Products: Aminopyridines can be susceptible to oxidation, especially if exposed to air and light over long periods.[3]

Q3: How can I assess the purity of my sample?

A: A multi-faceted approach is recommended to confidently assess purity.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques. A reversed-phase method (e.g., C18 column) with an acidic mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or formic acid) is typically effective for analyzing polar amine salts.[4][5] Purity is determined by the relative area of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify organic impurities. The absence of signals corresponding to starting materials, byproducts, or residual solvents is a strong indicator of purity.

  • Melting Point: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting range often indicates the presence of impurities.

  • Titration: Acid-base titration can be used to determine the molar equivalence of the amine and hydrochloride, providing an assay of the salt's purity.[6]

Troubleshooting Common Purification Issues

Problem: My compound fails to crystallize from solution.
  • Causality: Crystallization requires a supersaturated solution where the compound is significantly less soluble at a lower temperature than at a higher temperature. If the compound remains highly soluble even upon cooling, or if impurities are inhibiting lattice formation, crystallization will fail.

  • Solution 1: Solvent System Optimization:

    • Test Solubility: The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a polar salt like Isopropyl-pyridin-3-YL-amine dihydrochloride, polar protic solvents are a good starting point.

    • Use a Solvent/Anti-Solvent System: If no single solvent is ideal, dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol, ethanol, or even water) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., isopropanol, ethyl acetate, acetone, or diethyl ether) in which the compound is insoluble, until persistent cloudiness (turbidity) is observed. Re-heat gently to clarify the solution, then allow it to cool slowly. A similar hydrochloride salt has been successfully recrystallized from isopropanol, making it a strong candidate solvent or anti-solvent.[7]

  • Solution 2: Seeding: Introduce a tiny crystal of pure material into the cooled, supersaturated solution to induce crystallization. If no seed crystal is available, gently scratching the inside surface of the flask with a glass rod at the solution's meniscus can sometimes initiate nucleation.

Problem: My compound appears as an oil or a gum after the solvent is removed.
  • Causality: "Oiling out" occurs when the solubility of the compound in the solvent is so high that it separates as a liquid phase instead of forming a crystalline solid upon cooling. This is common for impure samples or when the cooling rate is too fast.

  • Solution 1: Re-dissolve and Cool Slowly: Re-heat the solution to re-dissolve the oil. Allow the flask to cool to room temperature very slowly, potentially by insulating it with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature overnight.

  • Solution 2: Trituration: If an oil persists, remove the bulk of the solvent under reduced pressure. Add a small amount of an anti-solvent and vigorously stir or sonicate the mixture. This can often induce the oil to solidify.

Problem: My compound streaks badly on a silica gel column (TLC or Flash Chromatography).
  • Causality: The free amine form of your compound is basic, while standard silica gel is weakly acidic. This leads to strong, often irreversible, binding of the amine to the silica, causing severe tailing and poor recovery.[1] The dihydrochloride salt is also too polar to move in most standard solvent systems.

  • Solution (for the free amine): Neutralize the Silica: While chromatography of the dihydrochloride salt is not recommended, if you need to purify the free amine form, you must deactivate the silica gel. This is done by adding a small amount of a competing base to the mobile phase.

    • Recommended Mobile Phase Modifier: Add 0.5-2% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your eluent (e.g., dichloromethane/methanol or ethyl acetate/hexane).[1][8]

    • Important: Always equilibrate the column with the base-modified eluent before loading your sample.

Detailed Purification Protocols

Protocol 1: Recrystallization from a Solvent/Anti-Solvent System

This is the most effective and recommended method for purifying Isopropyl-pyridin-3-YL-amine dihydrochloride.

Methodology:

  • Solvent Selection: Begin by selecting a suitable solvent pair. A good starting point is Methanol (solvent) and Isopropanol or Ethyl Acetate (anti-solvent).

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot methanol required to fully dissolve the solid.

  • Addition of Anti-Solvent: While stirring the hot solution, add the anti-solvent dropwise until the solution becomes persistently turbid.

  • Clarification: Add a few more drops of hot methanol to just re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process.

  • Crystallization: For further crystal growth, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of the ice-cold anti-solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

G cluster_0 start Start: Crude Dihydrochloride Salt dissolve 1. Dissolve in minimum hot solvent (e.g., MeOH) start->dissolve add_anti 2. Add anti-solvent (e.g., IPA, EtOAc) until turbid dissolve->add_anti clarify 3. Re-clarify with a few drops of hot solvent add_anti->clarify cool 4. Slow cooling to room temperature clarify->cool ice_bath 5. Further cooling in ice bath cool->ice_bath filtrate 6. Collect crystals via vacuum filtration ice_bath->filtrate wash 7. Wash crystals with cold anti-solvent filtrate->wash dry 8. Dry under vacuum wash->dry end_node End: Pure Crystalline Product dry->end_node

Caption: Recrystallization workflow for Isopropyl-pyridin-3-YL-amine dihydrochloride.

Protocol 2: Purification via Acid-Base Extraction

This protocol is useful for removing non-basic organic impurities. It involves converting the salt to the free amine, extracting, and then reforming the salt.

Methodology:

  • Dissolution: Dissolve the crude dihydrochloride salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >10. This converts the salt to the free amine, which may precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Perform this extraction three times.

  • Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water and inorganic bases.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Salt Formation: Cool the dried organic solution in an ice bath. Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or gaseous HCl bubbled through the solution) with vigorous stirring. The dihydrochloride salt should precipitate out.[9][10]

  • Isolation & Drying: Collect the precipitated salt by vacuum filtration, wash with a small amount of the organic solvent (e.g., diethyl ether), and dry under high vacuum.

G cluster_1 start Start: Crude Dihydrochloride Salt in Water basify 1. Basify with NaOH to pH > 10 to form free amine start->basify extract 2. Extract free amine into organic solvent (e.g., DCM) basify->extract wash_dry 3. Wash combined organic layers with brine and dry extract->wash_dry precipitate 4. Add ethereal HCl to precipitate the pure dihydrochloride salt wash_dry->precipitate filtrate 5. Isolate salt via filtration precipitate->filtrate dry 6. Dry under vacuum filtrate->dry end_node End: Pure Dihydrochloride Salt dry->end_node

Caption: Acid-base extraction workflow for purification.

Data Summary Tables

Table 1: Recommended Solvent Systems for Recrystallization

Solvent (Good)Anti-Solvent (Poor)Polarity Index (Solvent)Polarity Index (Anti-Solvent)Notes
MethanolIsopropanol5.13.9Good for inducing crystallization of polar compounds.
EthanolEthyl Acetate4.34.4Classic pair, but ensure compound is less soluble in EtOAc.
WaterAcetone9.05.1Use if compound is highly water-soluble and insoluble in acetone.
EthanolDiethyl Ether4.32.8Effective but requires care due to ether's volatility.

Table 2: Typical Starting Conditions for RP-HPLC Purity Analysis

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% TFA in WaterAcidifier to ensure the amine is fully protonated (R-NH₃⁺).[5]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic eluent.
Gradient 5% to 95% B over 20 minBroad gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 280 nmPyridine ring absorbs UV light.
Column Temp. 30 °CFor reproducible retention times.
References
  • Amine Product Testing: Ensuring Quality and Purity in Amines.
  • Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Thermo Fisher Scientific.
  • Purifying amines on silica. Org Prep Daily.
  • Technical Support Center: Purification of Polar Arom
  • Recovery of amines from by-product chloride salts.
  • HSAS Method. Scribd.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • AMINES METHOD 1. Lovibond.
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Chemical analysis in amine system oper
  • Recrystallization. University of California, Los Angeles.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • How to purify Amine? YouTube.
  • Impurities: Guideline for Residual Solvents. European Medicines Agency (EMA).
  • Isopropyl amine derivatives, processes for their preparation and medicaments containing them.

Sources

Technical Support Center: Isopropyl-pyridin-3-YL-amine dihydrochloride - Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Isopropyl-pyridin-3-YL-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to support your experimental work.

Section 1: Understanding the Stability of Isopropyl-pyridin-3-YL-amine dihydrochloride

This section provides an overview of the known stability profile of Isopropyl-pyridin-3-YL-amine dihydrochloride and the fundamental principles governing its degradation.

FAQ: What are the general stability characteristics of Isopropyl-pyridin-3-YL-amine dihydrochloride?

Isopropyl-pyridin-3-YL-amine dihydrochloride is generally stable under standard ambient conditions (room temperature) when stored properly.[1] Key to maintaining its integrity is to keep it in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][4] The dihydrochloride salt form contributes to its stability, particularly in the solid state. However, like many amine-containing heterocyclic compounds, it is susceptible to degradation under certain environmental stresses.

FAQ: What are the primary factors that can cause degradation of this compound?

Several factors can initiate or accelerate the degradation of Isopropyl-pyridin-3-YL-amine dihydrochloride. These include:

  • Exposure to strong oxidizing agents and acids: These are listed as incompatible materials in safety data sheets.[2][3]

  • Elevated temperatures: Thermal stress can provide the energy needed to overcome activation barriers for degradation reactions.

  • Humidity/Moisture: The presence of water can facilitate hydrolytic degradation pathways.

  • Light (Photodegradation): Exposure to UV or visible light can lead to photolytic cleavage or rearrangement.

  • pH extremes: Both highly acidic and highly alkaline conditions can catalyze degradation.

Understanding these vulnerabilities is the first step in designing robust experiments and ensuring the reliability of your results.

Section 2: Troubleshooting Common Stability-Related Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent analytical results or appearance of unknown peaks in chromatograms.

Possible Cause: Degradation of the compound in solution.

Troubleshooting Steps:

  • Solvent and Buffer Selection:

    • Expert Insight: The choice of solvent is critical. While Isopropyl-pyridin-3-YL-amine dihydrochloride is a salt and thus has good aqueous solubility, the pH of the resulting solution can influence stability. Ensure the pH of your analytical mobile phase or formulation buffer is in a range where the compound is stable. For many amine-containing compounds, a slightly acidic pH can improve stability by keeping the amine protonated.

    • Actionable Advice: Screen a range of pH values for your solutions. Prepare samples and analyze them at time zero and after several hours to check for the appearance of new peaks.

  • Sample Preparation and Handling:

    • Expert Insight: Degradation can occur during sample preparation. For instance, prolonged exposure to certain conditions before analysis can lead to misleading results.

    • Actionable Advice: Prepare solutions fresh whenever possible. If solutions need to be stored, keep them at low temperatures (2-8 °C) and protected from light.

Issue 2: Changes in the physical appearance of the solid material (e.g., color change, clumping).

Possible Cause: Degradation in the solid state, likely due to improper storage.

Troubleshooting Steps:

  • Storage Conditions Verification:

    • Expert Insight: The physical appearance of a compound is a primary indicator of its integrity. Any change should be investigated.

    • Actionable Advice: Immediately verify that the compound is stored in a tightly sealed container, in a cool, dry, and dark place.[1][2][3][4] If you suspect moisture absorption, consider storing the compound in a desiccator.

  • Characterization of the altered material:

    • Expert Insight: If a change in appearance is observed, it is crucial to determine if it is due to chemical degradation or a physical change (e.g., hydration).

    • Actionable Advice: Use analytical techniques such as HPLC or LC-MS to check for the presence of impurities in the discolored material compared to a reference standard.

Section 3: Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[5][6][7] This information is critical for developing stability-indicating analytical methods and for formulation development.

FAQ: How do I design a forced degradation study for Isopropyl-pyridin-3-YL-amine dihydrochloride?

A well-designed forced degradation study should expose the compound to a variety of stress conditions to induce degradation, typically aiming for 5-20% degradation.[8]

Experimental Workflow for Forced Degradation:

Caption: Workflow for a typical forced degradation study.

Detailed Protocols for Stress Conditions:

Stress ConditionProtocolRationale
Acid Hydrolysis Dissolve the compound in 0.1 M HCl to a concentration of 1 mg/mL. Heat at 60°C for 24-48 hours.[8]To assess susceptibility to degradation in acidic environments, which can be encountered in formulation or during co-administration with other drugs.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH to a concentration of 1 mg/mL. Heat at 60°C for 24-48 hours.[8]To evaluate stability in alkaline conditions. Amine compounds can undergo specific degradation pathways at high pH.
Oxidative Degradation Dissolve the compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL. Store at room temperature for 24-48 hours.[7]To mimic potential oxidation that can occur in the presence of atmospheric oxygen or oxidative excipients.
Thermal Degradation Expose the solid compound and a solution (e.g., in water or a relevant solvent) to 80°C for 48-72 hours.To determine the intrinsic thermal stability and identify thermally induced degradation products.
Photostability Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[6]To assess the impact of light exposure during manufacturing, storage, and administration.
FAQ: What are the likely degradation pathways for Isopropyl-pyridin-3-YL-amine dihydrochloride?

While specific degradation products for this molecule are not extensively documented in publicly available literature, we can hypothesize potential pathways based on its structure (a secondary amine attached to a pyridine ring).

Hypothetical Degradation Pathways:

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Extreme pH/Heat) cluster_photolysis Photolytic Degradation Parent Isopropyl-pyridin-3-YL-amine N_Oxide Pyridine N-Oxide Parent->N_Oxide Oxidation (e.g., H2O2) Dealkylation 3-Aminopyridine Parent->Dealkylation Hydrolysis Ring_Opening Ring-Opened Products Parent->Ring_Opening UV/Vis Light

Caption: Plausible degradation pathways for Isopropyl-pyridin-3-YL-amine.

  • Oxidation: The pyridine nitrogen is susceptible to oxidation, forming a pyridine N-oxide derivative. This is a common pathway for pyridine-containing compounds.

  • Hydrolysis/Dealkylation: Under harsh hydrolytic conditions (extreme pH and heat), the bond between the isopropyl group and the amine nitrogen could potentially cleave, leading to the formation of 3-aminopyridine.

  • Photodegradation: High-energy UV light can induce more complex reactions, including the potential for pyridine ring opening or other rearrangements.

Expert Insight: The identification of these potential degradants is crucial. Once a degradation product is observed in a forced degradation study, its structure should be elucidated using techniques like LC-MS/MS and NMR.[9] This information is invaluable for risk assessment and for setting appropriate specifications for the drug substance and product.[10]

Section 4: Development of a Stability-Indicating Analytical Method

A key outcome of forced degradation studies is the development of a stability-indicating analytical method, which is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time.

FAQ: What are the key characteristics of a stability-indicating HPLC method?

A stability-indicating HPLC method must be able to separate the parent compound from all its potential degradation products and any process impurities.

Key Method Development Considerations:

ParameterObjectiveTypical Approach
Column Chemistry Achieve good peak shape and resolution.C18 columns are a good starting point. For polar compounds, consider a polar-embedded or phenyl-hexyl phase.
Mobile Phase Optimize selectivity and retention.A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is common. Gradient elution is often necessary to resolve all peaks.[11]
pH of Mobile Phase Control the ionization state of the analyte and degradants to improve peak shape and retention.For an amine-containing compound, a slightly acidic pH (e.g., 3-5) is often beneficial.
Detection Wavelength Ensure adequate sensitivity for the parent compound and all degradants.A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength.[9]

Method Validation: Once the method is developed, it must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.[6][11]

References

  • Vertex AI Search, SAFETY D
  • Aldrich - 655503 - • SAFETY D
  • Thermo Fisher Scientific, SAFETY D
  • 14 - • SAFETY D
  • TCI Chemicals, SAFETY D
  • Forced degrad
  • Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estim
  • Forced degrad
  • Development of forced degradation and stability indic
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline,
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH,
  • Impurity Profiling And Degrad

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Technical Support Center: Isopropyl-pyridin-3-YL-amine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Isopropyl-pyridin-3-YL-amine dihydrochloride. The primary and most efficient synthetic route discussed is the reductive amination of 3-aminopyridine with acetone, followed by conversion to the dihydrochloride salt. This document is intended for researchers, scientists, and drug development professionals to help manage and control impurities, optimize reaction conditions, and ensure the synthesis of a high-purity final product.

The narrative explains the causality behind experimental choices, providing a framework for logical problem-solving during the synthesis process. Every protocol and recommendation is designed to be a self-validating system, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Section 1: General Synthesis & Mechanism

Question 1: What is the recommended synthetic route for Isopropyl-pyridin-3-YL-amine, and why?

The most robust and scalable method for synthesizing Isopropyl-pyridin-3-YL-amine is the reductive amination of 3-aminopyridine with acetone. This pathway is favored for several reasons:

  • High Selectivity: Modern reducing agents, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), are mild enough to selectively reduce the intermediate iminium ion without affecting the carbonyl group of acetone or the pyridine ring.

  • Favorable Reaction Conditions: The reaction can typically be run under mild conditions (room temperature to moderate heat), minimizing the formation of degradation products.

  • Operational Simplicity: It is often a one-pot reaction, which is efficient for laboratory-scale and industrial production.[1]

The overall reaction proceeds in two main steps:

  • Iminium Ion Formation: The amino group of 3-aminopyridine nucleophilically attacks the carbonyl carbon of acetone, followed by dehydration to form a protonated imine (iminium ion).

  • Hydride Reduction: A hydride reagent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the secondary amine product.

G Reactants 3-Aminopyridine + Acetone H_plus + H⁺ Iminium Iminium Ion Intermediate Reactants->Iminium - H₂O Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Iminium Product Isopropyl-pyridin-3-YL-amine Iminium->Product + Hydride (H⁻)

Caption: Reductive Amination Pathway.

Section 2: Impurity Profile & Identification

Question 2: What are the most common impurities I should expect, and where do they come from?

Understanding the potential impurity profile is critical for developing a robust process. The primary impurities arise from side reactions or incomplete conversion.

Impurity NameStructureCommon Source / MechanismRecommended Analytical Method
3-Aminopyridine Pyridin-3-amineUnreacted starting material due to incomplete reaction.HPLC, GC-MS, TLC
N,N-Diisopropyl-pyridin-3-amine Di(propan-2-yl)(pyridin-3-yl)amineOver-alkylation of the desired product. The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a second reaction with the iminium intermediate.[2]HPLC, GC-MS, ¹H NMR
Acetone Adducts / Aldol Impurities VariesSelf-condensation of acetone under acidic or basic conditions, or formation of other adducts.GC-MS, LC-MS
Residual Solvents VariesIncomplete removal of reaction or extraction solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate).GC-HS (Headspace)

Question 3: How can I set up an HPLC method to monitor the reaction and quantify impurities?

A well-developed HPLC method is essential for in-process control and final product release. Here is a reliable starting point for method development.

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile.

Expected Elution Order: 3-Aminopyridine (most polar) -> Isopropyl-pyridin-3-YL-amine -> N,N-Diisopropyl-pyridin-3-amine (most non-polar).

Section 3: Troubleshooting Common Issues

Question 4: My reaction has stalled, or the conversion is very low. What are the likely causes?

Low conversion is a common issue that can typically be traced back to reagent quality or reaction conditions.

  • Cause 1: Inactive Reducing Agent: Borohydride reagents, especially STAB, can be sensitive to moisture. If the reagent has been improperly stored, its activity will be diminished.

    • Solution: Use a freshly opened bottle of the reducing agent or test the activity of your current stock. Always store it in a desiccator.

  • Cause 2: Incorrect pH: Iminium ion formation is pH-dependent. The reaction is typically fastest in a weakly acidic medium (pH 4-6). If the medium is too acidic, the starting amine will be fully protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated for nucleophilic attack.

    • Solution: Add a mild acid like acetic acid to catalyze iminium formation. Monitor the pH of the reaction mixture.

  • Cause 3: Insufficient Dehydration: The formation of the imine/iminium ion is a reversible equilibrium that produces water. If this water is not effectively removed or sequestered, the equilibrium will not favor the product.

    • Solution: While some reducing agents like STAB are tolerant of water, adding a dehydrating agent like anhydrous MgSO₄ or using a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the reaction to completion.

Question 5: I am seeing a high level (>5%) of the N,N-diisopropyl impurity. How can I suppress this side reaction?

The formation of the di-alkylated product is a classic challenge in amine alkylation because the secondary amine product is often a stronger nucleophile than the primary amine starting material.[2]

  • Cause: Stoichiometry and Reaction Kinetics: The secondary amine product competes with the starting 3-aminopyridine for reaction with the iminium intermediate.

    • Solution 1 (Stoichiometry Control): Use a slight excess of the 3-aminopyridine relative to acetone (e.g., 1.1 to 1 equivalents). This ensures the iminium ion is more likely to encounter the starting material than the product.

    • Solution 2 (Slow Addition): Add the reducing agent slowly to the mixture of the amine and acetone. This keeps the concentration of the product low for a longer duration, minimizing its chance to react further.

    • Solution 3 (Temperature Control): Run the reaction at a lower temperature (e.g., 0 °C to room temperature). This can sometimes increase the selectivity by slowing down the rate of the second alkylation more than the first.

G Start Low Conversion or High Impurities Detected CheckReagents Verify Quality of Reducing Agent & Amine Start->CheckReagents CheckConditions Analyze Reaction Conditions (pH, Temp, Stoichiometry) Start->CheckConditions LowConversion Issue: Low Conversion CheckReagents->LowConversion CheckConditions->LowConversion HighDiIsopropyl Issue: High Di-isopropyl Impurity CheckConditions->HighDiIsopropyl OptimizepH Action: Adjust pH to 4-6 with Acetic Acid LowConversion->OptimizepH SlowAddition Action: Use Stoichiometry Control & Slow Addition of Reductant HighDiIsopropyl->SlowAddition Purify Proceed to Purification (Recrystallization) OptimizepH->Purify SlowAddition->Purify

Caption: Troubleshooting Workflow.

Section 4: Purification & Dihydrochloride Salt Formation

Question 6: My crude product (free base) is an oil and difficult to handle. How can I effectively purify it before salt formation?

The free base, Isopropyl-pyridin-3-YL-amine, can indeed be an oil. Purification is best achieved via column chromatography or by converting it directly to the salt and then recrystallizing.

Protocol: Flash Column Chromatography (for Free Base)

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50%). Dichloromethane/Methanol (e.g., 98:2 to 95:5) with 0.5% triethylamine can also be effective. The triethylamine is crucial to prevent the basic amine product from streaking on the acidic silica gel.

  • Monitoring: Use TLC to track the separation (stain with potassium permanganate or view under UV light).

Question 7: What is the best procedure for forming the dihydrochloride salt and ensuring high purity?

Formation of the dihydrochloride salt is an excellent final purification step, as the crystalline salt will often reject impurities into the mother liquor.

Protocol: Dihydrochloride Salt Formation & Recrystallization

  • Dissolution: Dissolve the purified free base (or crude oil if purity is reasonably high) in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl if using an alcohol solvent). Add at least 2.2 equivalents of HCl to ensure complete formation of the dihydrochloride salt. The product should precipitate.

  • Isolation: Stir the resulting slurry in the cold for 1-2 hours to maximize precipitation. Filter the solid, wash with a small amount of cold solvent (e.g., cold IPA or diethyl ether), and dry under vacuum.

  • Recrystallization: For final purification, dissolve the isolated salt in a minimal amount of a hot solvent system, such as Methanol/Isopropanol or Ethanol/Water. Allow the solution to cool slowly to form high-purity crystals. Filter and dry the final product. The choice of recrystallization solvent is critical and may require some screening.[3]

References

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Available at: [Link]

  • ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available at: [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Google Patents. (n.d.). WO2021097207A1 - Improved synthesis of kras g12c inhibitor compound.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available at: [Link]

Sources

"improving selectivity in reactions with Isopropyl-pyridin-3-YL-amine dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Isopropyl-pyridin-3-YL-amine dihydrochloride. As researchers and drug development professionals, achieving high selectivity in your synthetic transformations is paramount. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your reaction outcomes. We will move beyond simple procedural steps to explore the underlying chemical principles that govern selectivity, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

Understanding the inherent properties of your starting material is the first step toward controlling its reactivity. Isopropyl-pyridin-3-YL-amine is a versatile building block, but its structure presents distinct challenges and opportunities for selectivity.

Q1: What are the primary reactive sites on Isopropyl-pyridin-3-YL-amine and how do they influence selectivity?

A1: The molecule possesses three primary regions of reactivity, each with unique electronic and steric properties. The key to selectivity is to enhance the reactivity of the desired site while suppressing side reactions at others.

  • Pyridine Ring Nitrogen (N1): This nitrogen is basic and a potent metal-coordinating site. In many transition-metal-catalyzed reactions, it acts as a directing group, guiding the catalyst to specific C-H bonds on the pyridine ring.[1][2]

  • Exocyclic Secondary Amine (N-isopropyl): This amine is nucleophilic and can readily participate in reactions like acylation, alkylation, and arylation. Its reactivity is highly dependent on the reaction conditions, particularly the base used.

  • Pyridine Ring Carbons (C2, C4, C6): The C3-amino group is an activating, ortho, para-director for electrophilic aromatic substitution. This makes the C2, C4, and C6 positions susceptible to electrophilic attack. Regioselectivity between these sites is a common challenge, governed by a subtle interplay of sterics (from the isopropyl group) and electronics.

Caption: Reactivity map of Isopropyl-pyridin-3-YL-amine.

Q2: My reagent is a dihydrochloride salt. How does this impact my reaction setup?

A2: The dihydrochloride salt form means both the pyridine nitrogen and the exocyclic secondary amine are protonated. This has two major consequences:

  • Solubility: The salt is generally soluble in polar, protic solvents like water or alcohols but has poor solubility in many aprotic organic solvents (e.g., THF, toluene, DCM).

  • Reactivity: In its protonated form, the molecule is not nucleophilic and will not participate in most desired reactions.

Therefore, you must use a base to deprotonate the molecule to its neutral, reactive "free-base" form. A minimum of two equivalents of base is required to neutralize both hydrochloride salts. It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents) to ensure complete deprotonation. The choice of base is critical and is discussed in the troubleshooting section.

Q3: What are some common side reactions I should be aware of?

A3: Lack of selectivity can manifest in several ways:

  • N- vs. C-Functionalization: Competition between reaction at the exocyclic amine versus a C-H position on the pyridine ring.

  • Poor Regioselectivity: In C-H functionalization, a mixture of C2, C4, and/or C6 substituted products can form.

  • Di-substitution: Reaction at two different sites on the same molecule, for instance, at both the exocyclic nitrogen and a ring carbon.

  • Polymerization: Under certain conditions, particularly with strong acids or catalysts, aminopyridines can be prone to polymerization.[3]

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific problems encountered during common synthetic transformations.

Scenario 1: Palladium-Catalyzed C-H Arylation/Alkenylation

The pyridine nitrogen is an excellent directing group for activating C-H bonds at the C2 and C6 positions. However, achieving high regioselectivity can be challenging.

Q: I am observing a mixture of C2 and C4 arylation. How can I improve regioselectivity for the C2 position?

A: This is a classic challenge of balancing electronic directing effects with steric hindrance. The C3-amino group electronically activates C2 and C4. To favor the C2 position, you can modulate the steric environment of the catalyst.

StrategyRationaleRecommended Action
Ligand Modification Bulky ligands on the palladium center can sterically clash with the C3-substituents, favoring reaction at the less hindered C2 position.Switch from simple phosphine ligands (e.g., PPh₃) to bulkier, more complex ligands like Xantphos or custom-designed monoanionic bidentate auxiliaries.[1] The 2-(pyridin-2-yl)isopropyl (PIP) amine directing group has shown excellent performance in promoting selective C-H functionalization.[4][5]
Solvent Choice The solvent can influence the conformation of the catalytic intermediate.Screen less polar, coordinating solvents like dioxane or toluene, which can favor the formation of a specific, more selective palladacycle intermediate.[5]
Temperature Control Lowering the reaction temperature can often increase the energy difference between the transition states leading to the C2 and C4 products, thereby enhancing selectivity.Run a temperature screen from your standard condition down to room temperature in 10-20°C increments, monitoring by LC-MS.[6]

Q: My C-H activation reaction has stalled or shows no conversion. What should I check?

A: This often points to issues with the base, catalyst, or reaction setup.

G cluster_solutions Potential Solutions start Problem: Low/No Conversion in C-H Activation check_base Is the base strong enough and used in sufficient excess (>2 eq.)? start->check_base check_catalyst Is the Pd catalyst active? (e.g., Pd(OAc)₂ vs. PdCl₂) Is it fresh? check_base->check_catalyst Yes solution_base Use a stronger base (e.g., K₂CO₃, Cs₂CO₃). Ensure >2 equivalents. check_base->solution_base No check_solvent Is the solvent anhydrous and deoxygenated? check_catalyst->check_solvent Yes solution_catalyst Use a fresh source of catalyst. Consider a pre-catalyst. check_catalyst->solution_catalyst No check_temp Is the temperature high enough for C-H cleavage? check_solvent->check_temp Yes solution_solvent Use freshly distilled/dried solvent. Sparg with Argon/N₂. check_solvent->solution_solvent No solution_temp Increase temperature incrementally. check_temp->solution_temp No

Caption: Troubleshooting workflow for stalled C-H activation reactions.

Scenario 2: N-Acylation or N-Sulfonylation of the Secondary Amine

Q: I am getting low yields of my N-acylated product and recovering starting material, even with excess acylating agent.

A: This issue almost always relates to incomplete deprotonation or an inappropriate choice of base.

ParameterExplanationRecommended Action
Base Strength The secondary amine is moderately basic. A weak base (e.g., NaHCO₃) may not be sufficient to fully deprotonate it, especially in the presence of the more basic pyridine nitrogen.Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in slight excess (2.5 eq.). For less reactive acylating agents, a stronger base like DBU may be required.
Base/Reagent Compatibility Some strong bases (e.g., hydroxides) can hydrolyze the acylating agent (e.g., acyl chloride), consuming it before it can react with the amine.Always use an anhydrous organic base with moisture-sensitive reagents.
Reaction Temperature Acylations are typically fast but may require gentle heating if the amine or acylating agent is sterically hindered.Start the reaction at 0°C to control the initial exotherm, then allow it to warm to room temperature. If progress stalls, gently heat to 40-50°C.

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Free-Basing Isopropyl-pyridin-3-YL-amine Dihydrochloride

This protocol describes the conversion of the dihydrochloride salt to its neutral form for use in anhydrous, non-aqueous reactions.

Materials:

  • Isopropyl-pyridin-3-YL-amine dihydrochloride (1.0 eq.)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 2M sodium carbonate (Na₂CO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve the dihydrochloride salt in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of DCM or EtOAc.

  • Slowly add the aqueous base solution in portions while gently swirling. Continue until effervescence ceases and the aqueous layer is basic (test with pH paper, pH > 8).

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. Drain the organic layer.

  • Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine all organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • The resulting oil or solid is the free-base form. It should be used immediately or stored under an inert atmosphere as aminopyridines can be sensitive to air and light.[7]

Protocol 2: Workflow for Optimizing Reaction Selectivity

A systematic approach is crucial for optimizing selectivity. This workflow provides a logical progression from initial screening to a refined procedure.

G cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Fine-Tuning start Define Goal: Improve Selectivity (e.g., C2 vs. C4) screen_solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) at constant Temp/Catalyst start->screen_solvent analyze Analyze Each Run (LC-MS, GC-MS, NMR) Quantify Isomer Ratio screen_solvent->analyze screen_catalyst Screen Catalysts/Ligands (e.g., Bulky vs. Lean Ligands) in best solvent screen_catalyst->analyze screen_base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) with best Catalyst/Solvent screen_base->analyze optimize_temp Optimize Temperature (e.g., RT to 120°C) optimize_temp->analyze optimize_conc Optimize Concentration optimize_conc->analyze analyze->screen_catalyst analyze->screen_base analyze->optimize_temp analyze->optimize_conc

Caption: Systematic workflow for reaction optimization.

Section 4: Analytical and Computational Tools

Q4: What are the best methods to monitor my reaction and quantify selectivity?

A4: A combination of techniques is recommended for robust analysis.

  • Thin-Layer Chromatography (TLC): Excellent for qualitative, real-time monitoring of starting material consumption and product formation. It may not be able to resolve close-running isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for quantitative analysis. It can separate isomers and provide their relative ratios based on peak area. It is also essential for identifying side-products by their mass.[8]

  • Gas Chromatography (GC) and GC-MS: Suitable for volatile and thermally stable compounds. HPLC is often preferred for pyridine derivatives as derivatization may not be needed.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the desired product and identifying the regiochemistry of substitution. Integration of distinct peaks corresponding to different isomers can provide a quantitative measure of selectivity.

Q5: Can computational methods help predict selectivity?

A5: Yes, computational chemistry is a powerful predictive tool. Density Functional Theory (DFT) calculations can model the reaction mechanism and determine the energies of different transition states.[5] The pathway with the lower activation energy is the kinetically favored one. Additionally, analyzing the calculated HOMO orbitals or predicted ¹³C NMR chemical shifts of the starting material can often correlate with the regiochemical outcome of electrophilic substitution reactions, with accuracies reported to be over 95% when these methods are combined.[10][11]

References

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. Available at: [Link]

  • 3-AMINOPYRIDINE MSDS. Loba Chemie. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. Available at: [Link]

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. ACS Publications. Available at: [Link]

  • Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides. ACS Publications. Available at: [Link]

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. PubMed. Available at: [Link]

  • C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. PubMed Central. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Available at: [Link]

  • 14 questions with answers in AMINOPYRIDINES. ResearchGate. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Available at: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Computational Tools for the Prediction of Site- and Regioselectivity of Organic Reactions. Royal Society of Chemistry. Available at: [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Available at: [Link]

  • 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated. ACS Publications. Available at: [Link]

  • Optimization of reaction conditions a. ResearchGate. Available at: [Link]

  • Multitask Prediction of Site Selectivity in Aromatic C-H Functionalization Reactions. ResearchGate. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PubMed Central. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. Available at: [Link]

  • 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds. ResearchGate. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online. Available at: [Link]

  • 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds. PubMed. Available at: [Link]

Sources

"scale-up challenges for Isopropyl-pyridin-3-YL-amine dihydrochloride production"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and scale-up of Isopropyl-pyridin-3-YL-amine Dihydrochloride. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to navigate the complexities of its production. This document is structured to anticipate and resolve challenges you may encounter, ensuring a smoother path from lab-scale experimentation to pilot-plant production.

Introduction to Synthesis and Scale-Up

Isopropyl-pyridin-3-YL-amine is a key building block in pharmaceutical synthesis. Its reliable, scalable production is critical for advancing drug development programs. The primary challenges in its manufacturing lie in achieving high purity and yield during the N-alkylation step and in the consistent, controlled crystallization of the final dihydrochloride salt.

Two predominant synthetic routes are typically considered for the N-isopropyl moiety addition:

  • Reductive Amination: A robust and cost-effective method involving the reaction of 3-aminopyridine with acetone in the presence of a reducing agent.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 3-halopyridine and isopropylamine, often used when specific regioselectivity is required or when starting materials dictate its use.[1][2]

This guide will focus primarily on the more common reductive amination pathway and the subsequent salt formation, as these are the areas where most scale-up challenges arise.

PART 1: Troubleshooting the Synthesis of Isopropyl-pyridin-3-YL-amine (Free Base)

This section addresses common issues encountered during the synthesis of the free amine before its conversion to the dihydrochloride salt.

Frequently Asked Questions (FAQs): Synthesis

Q1: Which synthetic route, Reductive Amination or Buchwald-Hartwig, is better for scale-up?

A: For this specific target molecule, Reductive Amination is generally the superior choice for scale-up. The starting materials (3-aminopyridine and acetone) are inexpensive and readily available. The reaction conditions are typically milder and do not require expensive and sensitive palladium catalysts and ligands, which also simplifies product purification by avoiding residual heavy metals.[3][4] The Buchwald-Hartwig amination, while powerful, adds cost and complexity due to the catalyst system and stricter requirements for inert atmospheres.[1][2][5][6]

Q2: What are the most common byproducts in the reductive amination of 3-aminopyridine with acetone?

A: The primary byproduct of concern is the N,N-diisopropylaniline, formed from over-alkylation. Another potential issue is the reduction of the pyridine ring itself if harsh reducing agents or conditions are used.[7] Incomplete reaction will, of course, leave unreacted 3-aminopyridine. Careful monitoring of reaction stoichiometry and conditions is crucial for minimizing these impurities.

Reductive Amination Workflow & Troubleshooting

The following diagram outlines the decision-making process and key checkpoints for a successful reductive amination synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting Start Start: Define Batch Scale Reagents Select Reagents: - 3-Aminopyridine - Acetone (reactant/solvent) - Reducing Agent (e.g., NaBH(OAc)3) - Acid catalyst (e.g., Acetic Acid) Start->Reagents Imine Step 1: Imine Formation (3-aminopyridine + acetone) Reagents->Imine Reduction Step 2: Reduction to Amine Imine->Reduction Monitor In-Process Control (IPC) (e.g., HPLC, TLC) Reduction->Monitor Check1 Reaction Complete? Monitor->Check1 Check2 Purity Acceptable? Check1->Check2 Yes Action1 Issue: Incomplete Reaction - Check reducing agent activity - Verify pH (mildly acidic) - Increase reaction time/temp Check1->Action1 No Action2 Issue: High Byproducts - Check stoichiometry - Slow reagent addition - Lower temperature Check2->Action2 No Workup Proceed to Workup & Isolation Check2->Workup Yes Action1->Monitor Action2->Monitor

Caption: Reductive Amination Troubleshooting Workflow.

Troubleshooting Guide: Reductive Amination
Problem Encountered Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Ineffective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) may have degraded due to moisture. 2. Suboptimal pH: The reaction requires a mildly acidic pH (~5-6) for efficient imine formation without deactivating the amine.[8] 3. Low Temperature: Reaction may be too slow at ambient temperature.1. Use a fresh, verified lot of the reducing agent. NaBH(OAc)₃ is generally preferred as it is less toxic than NaBH₃CN.[9] 2. Add a catalytic amount of acetic acid. Monitor and adjust the pH of the reaction mixture. 3. Gently warm the reaction mixture to 40-50°C and monitor progress by HPLC or TLC.
Formation of Dialkylated Impurity 1. Excess Acetone/Reducing Agent: Using a large excess of reagents can drive the reaction towards the undesired tertiary amine. 2. High Reaction Temperature: Can increase the rate of the second alkylation.1. Use a controlled stoichiometry, typically 1.0-1.2 equivalents of acetone and 1.2-1.5 equivalents of the reducing agent. 2. Maintain a lower reaction temperature (e.g., 20-30°C) and add the reducing agent portion-wise to control the reaction rate.[7]
Difficult Product Isolation / Emulsions during Workup 1. Amine-Boron Complexes: Residual borohydride reagents can form stable complexes with the product amine.[10] 2. pH of Aqueous Phase: Incorrect pH during extraction can lead to poor phase separation.1. During workup, quench the reaction with a base (e.g., NaOH solution) and stir for a sufficient time to break down complexes before extraction. 2. Ensure the aqueous phase is sufficiently basic (pH > 10) to keep the product in its free amine form, which is more soluble in organic solvents like dichloromethane or ethyl acetate.

PART 2: Dihydrochloride Salt Formation & Purification

The formation of the dihydrochloride salt is a critical step that dictates the purity, stability, and handling properties of the final product.

Frequently Asked Questions (FAQs): Salt Formation

Q1: Why a dihydrochloride salt? Why not a mono-hydrochloride?

A: Isopropyl-pyridin-3-YL-amine has two basic nitrogen atoms: the pyridine ring nitrogen and the secondary amine nitrogen. Both can be protonated by a strong acid like HCl.[11] Forming the dihydrochloride salt often results in a more stable, crystalline, and less hygroscopic solid compared to the mono-hydrochloride, which can be crucial for pharmaceutical applications. The choice of salt form significantly impacts the physicochemical properties of an active pharmaceutical ingredient.

Q2: My product "oils out" instead of crystallizing during salt formation. What should I do?

A: "Oiling out" is a common problem when the product precipitates from a solution in which it has high solubility or when the rate of precipitation is too fast. The key is to control the rate of crystallization. This can be achieved by:

  • Slowing the addition of HCl.

  • Maintaining a higher temperature during HCl addition and then slowly cooling.

  • Using a less polar solvent or an anti-solvent to gently decrease solubility.

  • Seeding the solution with a small amount of crystalline product.

Q3: How do I remove inorganic salts (like NaCl) from my final product?

A: This issue often arises if aqueous HCl is used for salt formation.[12] The most effective method is to perform an acid-base workup before the final crystallization. The procedure involves:

  • Dissolving the crude hydrochloride salt in water.

  • Basifying the solution with NaOH to a high pH (>11) to liberate the free amine.

  • Extracting the free amine into an organic solvent (e.g., dichloromethane).

  • Washing the organic layer with brine to remove water-soluble inorganic salts.

  • Drying the organic layer and then proceeding with the final salt formation using anhydrous HCl.[13]

Salt Formation and Purification Workflow

This diagram illustrates the purification and salt formation process, including key decision points for achieving a high-purity final product.

G cluster_prep Input cluster_process Process cluster_qc Quality Control & Troubleshooting Start Crude Isopropyl-pyridin-3-YL-amine (Free Base) Dissolve Dissolve in appropriate solvent (e.g., Isopropanol, Ethanol) Start->Dissolve AddHCl Add HCl Source (e.g., HCl in IPA, Gaseous HCl) Dissolve->AddHCl Precipitate Induce Precipitation / Crystallization (Cooling, Anti-solvent) AddHCl->Precipitate Isolate Isolate Solids (Filtration) Precipitate->Isolate ActionOilingOut Issue: Oiled Out - Re-dissolve with heat. - Cool slowly / Add anti-solvent. - Seed the solution. Precipitate->ActionOilingOut If Oiling Occurs Dry Dry under Vacuum Isolate->Dry CheckPurity Final Product Meets Purity Spec? Dry->CheckPurity ActionRecrystallize Issue: Low Purity - Recrystallize from a suitable  solvent system. - Perform slurry wash. CheckPurity->ActionRecrystallize No FinalProduct Final, Pure Dihydrochloride Salt CheckPurity->FinalProduct Yes ActionRecrystallize->Dissolve ActionOilingOut->Precipitate

Caption: Purification and Salt Formation Workflow.

Protocol: Dihydrochloride Salt Formation (Lab Scale)

This protocol provides a robust method for converting the free amine to its dihydrochloride salt, designed to yield a crystalline solid.

Materials:

  • Crude Isopropyl-pyridin-3-YL-amine (1.0 eq)

  • Isopropanol (IPA), anhydrous (10-15 volumes)

  • 20% HCl solution in Isopropanol (2.2 eq)

  • Heptane (as anti-solvent, optional)

Procedure:

  • Dissolution: Charge the crude free amine into a clean, dry reactor equipped with an overhead stirrer and a nitrogen inlet. Add 10 volumes of anhydrous isopropanol. Stir at room temperature until all solids are dissolved.

  • HCl Addition: Slowly add the 20% HCl/IPA solution dropwise to the stirred solution. Monitor the internal temperature; the reaction is exothermic. Maintain the temperature below 30°C.

  • Precipitation: Solids should begin to precipitate during the addition. After the addition is complete, a thick slurry should be present.

  • Maturation: Stir the slurry at room temperature for 2-4 hours to allow for complete crystallization and particle size stabilization. This "aging" step is critical for obtaining an easily filterable solid.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake with a small amount of cold isopropanol (1-2 volumes) to remove any soluble impurities.

  • Drying: Dry the solid in a vacuum oven at 40-50°C until a constant weight is achieved.

Troubleshooting Note: If the product oils out during step 2, stop the HCl addition, warm the mixture to 40-50°C to redissolve the oil, and then restart the addition at a much slower rate. Alternatively, cool the solution slowly after full addition.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-isopropylpyridine.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25357-25364.
  • PrepChem.com. (n.d.). Synthesis of 2-[N-(3-aminopropyl)-N-(4-methoxybenzyl)-amino]pyridine.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses.
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Eureka.
  • Reddit. (2018). Ways of crashing out amines. r/chemistry.
  • ResearchGate. (n.d.). A Facile N-Monoalkylation of Aminopyridines.
  • Enamine. (2024). Scale-Up Synthesis of MedChem Relevant Cores.
  • YouTube. (2022). Amine and HCl - salt formation reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • ChemicalBook. (n.d.). 3-Aminopyridine synthesis.
  • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
  • YouTube. (2025). Reductive Amination | Synthesis of Amines.
  • ChemSpider. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?.
  • ResearchGate. (n.d.). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • Wikipedia. (n.d.). 3-Aminopyridine.
  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • PubMed. (n.d.). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine.
  • National Institutes of Health. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates.
  • MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • PubMed. (n.d.). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system.
  • ResearchGate. (n.d.). Synthesis of N-alkyl-4-aminopyridine.
  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40).
  • Science Forums. (2011). Amine purification.
  • YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry.
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • IJPSR. (2009). A simple and sensitive spectrophotometric method for the determination of trace level mono isopropylamine.
  • BLD Pharm. (n.d.). 2199982-52-8|N-Isopropyl-N-methylpyrrolidin-3-amine dihydrochloride.
  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
  • BLD Pharm. (n.d.). 32405-76-8|N-Isopropylpyridin-3-amine dihydrochloride.
  • Sigma-Aldrich. (n.d.). Pyridin-2-yl isopropyl amine.
  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • PubChem. (n.d.). N-isopropyl-3-nitropyridin-2-amine.

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"troubleshooting guide for C-H activation reactions using pyridine-based directing groups"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C-H activation reactions utilizing pyridine-based directing groups. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot common challenges encountered during these powerful synthetic transformations. As Senior Application Scientists, we provide not just solutions, but the underlying rationale to empower your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My C-H activation reaction shows low to no conversion. What are the primary factors to investigate?

Low or no product formation is a common starting problem. The issue can typically be traced back to the catalyst's activity, the reaction conditions, or the substrate's inherent reactivity.

Troubleshooting Steps:

  • Catalyst and Ligand Integrity:

    • Cause: Palladium catalysts, especially Pd(OAc)₂, can be sensitive to air and moisture over time, leading to decomposition. Ligands, if used, can also degrade.

    • Solution: Use freshly purchased or properly stored catalyst and ligands. If catalyst decomposition is suspected, consider using a more stable precursor or performing a pre-activation step.

  • Solvent and Reagent Purity:

    • Cause: Trace impurities, particularly water or coordinating solvents, can poison the catalyst or interfere with the reaction mechanism.

    • Solution: Ensure all solvents are anhydrous and reagents are of high purity. Degassing the solvent via a freeze-pump-thaw cycle or sparging with an inert gas (Argon or Nitrogen) is highly recommended to remove dissolved oxygen.

  • Oxidant and Additive Role:

    • Cause: The choice and stoichiometry of the oxidant and additives are critical.[1] For instance, in many Pd(II)-catalyzed reactions, an oxidant is required to regenerate the active catalyst. Additives like silver salts can act as both an oxidant and a halide scavenger.[1][2]

    • Solution: Screen a panel of oxidants (e.g., Ag₂CO₃, PhI(OAc)₂, benzoquinone) and additives (e.g., K₂CO₃, AgF). The stoichiometry should be carefully optimized; an excess may lead to side reactions.

  • Temperature and Reaction Time:

    • Cause: C-H activation often has a significant activation energy barrier. Insufficient temperature or reaction time will result in low conversion.

    • Solution: Incrementally increase the reaction temperature. Monitor the reaction progress over a time course (e.g., 6, 12, 24 hours) using TLC or LC-MS to determine the optimal reaction time.

FAQ 2: I'm observing significant side products, particularly homo-coupling of my starting material or arylation from an aryl halide coupling partner. How can I improve selectivity?

The formation of side products indicates that undesired reaction pathways are competing with your desired C-H activation event.

Troubleshooting Steps:

  • Adjusting Stoichiometry:

    • Cause: An excess of the coupling partner can sometimes favor homo-coupling.

    • Solution: Carefully control the stoichiometry of your reactants. Sometimes, using a slight excess of the limiting reagent (if your substrate is precious) can be beneficial.

  • Role of Additives:

    • Cause: Certain additives can suppress side reactions. For example, in arylation reactions, additives can facilitate the desired cross-coupling over homo-coupling.

    • Solution: The addition of salts like AgF or carbonates can be crucial.[1][2] For instance, AgF can serve as both a fluoride source and a co-oxidant with benzoquinone to regenerate the Pd(II) species.[2]

  • Solvent Effects:

    • Cause: The solvent can influence the solubility of intermediates and the overall reaction pathway.

    • Solution: Screen different solvents. A switch from a polar aprotic solvent like DMF to a less coordinating one like dioxane or toluene can sometimes minimize side reactions.

FAQ 3: My reaction is not regioselective. How can I ensure the C-H activation occurs at the desired ortho-position to the pyridine directing group?

Pyridine is generally a reliable directing group for ortho-C-H activation due to the formation of a stable 5-membered palladacycle intermediate.[2] However, issues can arise with certain substitution patterns.

Troubleshooting Steps:

  • Steric Hindrance:

    • Cause: If the substrate has two non-equivalent ortho-positions, the C-H activation will preferentially occur at the less sterically hindered site.[2]

    • Solution: If the desired position is sterically hindered, consider using a smaller coupling partner or a catalyst with a less bulky ligand. In some cases, achieving selectivity for the more hindered position may require a complete redesign of the substrate or directing group.

  • Electronic Effects:

    • Cause: The electronic nature of substituents on the pyridine or the aryl ring can influence the acidity of the C-H bond and the stability of the palladacycle intermediate. Electron-donating groups on the substrate can lead to higher yields.[2]

    • Solution: Be mindful of the electronic properties of your substrate. While electron-withdrawing groups can sometimes increase reactivity, they might also alter selectivity.[2]

FAQ 4: The directing group is difficult to remove after the C-H activation. What are some effective strategies for its cleavage?

The inertness of the pyridine group can be a challenge for subsequent synthetic steps.[3] The use of removable pyridine-based directing groups is a common strategy to overcome this.

Troubleshooting Steps:

  • For Pyridine Groups Attached via a C-Si Bond:

    • Cause: These are designed to be removable under specific conditions.

    • Solution: Cleavage can often be achieved using basic hydrolysis or zinc-mediated reduction.[3] It's important to ensure these conditions are compatible with other functional groups in your molecule.

  • For N-Oxide Directing Groups:

    • Cause: Pyridine N-oxides can act as effective directing groups and can be deoxygenated back to the parent pyridine.

    • Solution: Reduction of the N-oxide can be accomplished using various reagents, such as PCl₃ or by catalytic hydrogenation.

Experimental Protocols & Data

Table 1: General Starting Conditions for a Palladium-Catalyzed ortho-Arylation
ComponentLoadingNotes
Substrate1.0 equiv
Aryl Halide1.2 - 2.0 equivIodides and bromides are commonly used.
Pd(OAc)₂5 - 10 mol%Palladium acetate is a common catalyst precursor.
Additive1.5 - 2.5 equive.g., K₂CO₃, Ag₂CO₃, KHCO₃.[2]
Solvent0.1 - 0.2 MAnhydrous and degassed (e.g., Dioxane, Toluene, DMF).
Temperature80 - 120 °CReaction should be monitored for optimal temperature.
AtmosphereInert (Ar or N₂)
Protocol 1: General Procedure for a Palladium-Catalyzed ortho-Arylation of a 2-Phenylpyridine Derivative
  • To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-phenylpyridine substrate (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous, degassed dioxane via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Process: Diagrams and Workflows

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

low_yield_troubleshooting start Low/No Conversion check_reagents Verify Reagent Purity & Catalyst Activity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Optimize Reaction Conditions conditions_ok Conversion Improved? check_conditions->conditions_ok reagents_ok->check_conditions Yes optimize_reagents Use Fresh Catalyst/Solvent, Degas reagents_ok->optimize_reagents No optimize_conditions Screen Temperature, Additives, & Solvents conditions_ok->optimize_conditions No success Successful Reaction conditions_ok->success Yes optimize_reagents->check_reagents optimize_conditions->check_conditions reassess Re-evaluate Substrate/Reaction Scope optimize_conditions->reassess If no improvement

Caption: A decision-making workflow for troubleshooting low-yielding C-H activation reactions.

Diagram 2: Generalized Catalytic Cycle for Pd-Catalyzed ortho-C-H Functionalization

catalytic_cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products A Pd(II) Precursor B Cyclometalated Intermediate (Palladacycle) A->B C-H Activation C Pd(IV) Intermediate B->C Oxidative Addition D Product Formation C->D Reductive Elimination D->A Regeneration of Pd(II) Product Functionalized Product D->Product Substrate Pyridine-Substituted Arene Substrate->B CouplingPartner Coupling Partner (e.g., R-X) CouplingPartner->C

Caption: A simplified representation of the catalytic cycle for a palladium-catalyzed C-H functionalization reaction.

References

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
  • Removable and modifiable directing groups in C-H activ
  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. (2008). Journal of the American Chemical Society.
  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2015).
  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. (2011). Journal of the American Chemical Society.
  • Pyridine/pyrimidine groups in C−H activation.
  • Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.

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Validation & Comparative

A Comparative Analysis of Isopropyl-pyridin-3-YL-amine Dihydrochloride with Other Directing Groups in C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

A Theoretical and Mechanistic Guide for Researchers in Synthetic Chemistry

In the ever-evolving landscape of synthetic organic chemistry, the quest for efficient and selective methods to functionalize carbon-hydrogen (C-H) bonds remains a paramount objective. Transition-metal-catalyzed C-H activation, guided by directing groups, has emerged as a powerful strategy to transform otherwise inert C-H bonds into valuable chemical functionalities.[1] This guide provides a comprehensive comparative analysis of the potential of Isopropyl-pyridin-3-YL-amine dihydrochloride as a directing group, in the context of well-established alternatives.

While direct experimental data on the application of Isopropyl-pyridin-3-YL-amine dihydrochloride as a directing group in published literature is scarce, a thorough analysis of its structural features, when compared against its well-documented isomers and other prominent pyridine-based directing groups, allows for a robust theoretical evaluation of its potential performance. This guide will delve into the mechanistic underpinnings of directing group-assisted C-H activation and provide a comparative framework against established directing groups such as 2-(Pyridin-2-yl)isopropyl (PIP) amine, Picolinamide, and 8-Aminoquinoline.

The Principle of Chelation-Assisted C-H Activation

At the heart of directing group-assisted C-H functionalization lies the principle of chelation. A directing group contains a heteroatom that can coordinate to a transition metal catalyst, bringing the catalytic center in close proximity to a specific C-H bond. This intramolecular delivery of the catalyst dramatically enhances the rate and selectivity of C-H bond cleavage, which is often the rate-determining step in the catalytic cycle. The formation of a stable metallacyclic intermediate is a key feature of this approach.[2]

Caption: Generalized workflow of directing group-assisted C-H activation.

Isopropyl-pyridin-3-YL-amine: A Theoretical Profile as a Directing Group

Isopropyl-pyridin-3-YL-amine possesses the key structural motifs necessary for a bidentate directing group: a pyridine nitrogen and an amine nitrogen. When attached to a substrate, these two nitrogen atoms can potentially chelate to a metal center.

Proposed Chelation Model:

The geometry of the resulting metallacycle is a critical determinant of the directing group's efficacy. For Isopropyl-pyridin-3-YL-amine, the meta position of the amine relative to the pyridine nitrogen would likely lead to the formation of a six-membered metallacycle upon chelation.

Caption: Comparison of metallacycle size.

Picolinamide: The N,N-Bidentate Workhorse

Picolinamide, introduced by Daugulis, is another widely used N,N-bidentate directing group. [3][4]It is particularly effective for a broad range of C-H functionalization reactions, including alkylation, arylation, and amination. [4]

Feature Isopropyl-pyridin-3-YL-amine (Theoretical) Picolinamide (Experimental)
Attachment to Substrate Amine linkage Amide linkage
Chelating Atoms Pyridine N, Amine N Pyridine N, Amide N
Resulting Metallacycle Six-membered Five-membered
Scope of Reactions Unknown Broad, with numerous examples of high-yielding transformations [3]

| Removability | Likely requires reductive or oxidative conditions | Can be removed under basic or acidic hydrolysis, or reductive conditions [5]|

Similar to the PIP amine, picolinamide forms a five-membered metallacycle, contributing to its broad utility and high efficiency. The amide linkage in picolinamide also influences the electronic properties of the system.

8-Aminoquinoline: The Gold Standard

8-Aminoquinoline is arguably one of the most powerful and versatile bidentate directing groups for C-H activation. [6][7][8][9]It has been successfully employed in a vast array of transformations on both C(sp²) and C(sp³) centers. [7][9]

Feature Isopropyl-pyridin-3-YL-amine (Theoretical) 8-Aminoquinoline (Experimental)
Core Structure Pyridine Quinoline
Chelating Atoms Pyridine N, Amine N Quinoline N, Amine N
Resulting Metallacycle Six-membered Five-membered
Performance Unknown High yields and broad scope across various metal catalysts [6][7]

| Removability | Likely requires specific conditions | Can be challenging, but methods for its removal have been developed [8]|

The rigid quinoline scaffold and the formation of a stable five-membered metallacycle are key to the exceptional directing ability of 8-aminoquinoline.

Experimental Protocols for Established Directing Groups

To provide a practical context for this comparative analysis, the following are representative experimental protocols for the installation and removal of the discussed directing groups.

Protocol 1: Installation of the Picolinamide Directing Group

Objective: To attach the picolinamide directing group to a primary or secondary amine.

Materials:

  • Amine substrate

  • 2-Picolinic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of the amine substrate (1.0 equiv) in anhydrous DMF, add 2-picolinic acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (2.5 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Removal of the Picolinamide Directing Group

Objective: To cleave the picolinamide directing group to reveal the free amine.

Method A: Basic Hydrolysis 1. Dissolve the picolinamide-functionalized substrate in a mixture of ethanol and water. 2. Add an excess of a strong base, such as NaOH or KOH. 3. Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. 4. After completion, neutralize the reaction with aqueous HCl and extract the product with a suitable organic solvent. 5. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine.

Method B: Nickel-Catalyzed Cleavage [3][4]1. Activate the picolinamide by reacting with Boc₂O to form the N-Boc-picolinamide. 2. To a solution of the N-Boc-picolinamide in toluene, add Ni(cod)₂ (10 mol %) and ethanol (2.0 equiv). 3. Heat the reaction mixture at 80 °C for 15 hours. 4. Cool the reaction to room temperature and purify by column chromatography to isolate the N-Boc protected amine.

Conclusion and Future Outlook

Based on a theoretical analysis grounded in the established principles of chelation-assisted C-H activation, Isopropyl-pyridin-3-YL-amine dihydrochloride is likely to be a less effective directing group compared to its 2-substituted isomer (PIP amine), picolinamide, and 8-aminoquinoline. The predicted formation of a less stable six-membered metallacycle is the primary reason for this anticipated lower performance.

However, this theoretical evaluation does not preclude its potential utility in specific applications where a different reactivity or selectivity profile is desired. The electronic and steric properties of the 3-substituted pyridine ring could offer unique advantages in certain catalytic systems.

For researchers and drug development professionals, the key takeaways are:

  • Prioritize Established Directing Groups: For general and high-yielding C-H functionalization, established directing groups like 8-aminoquinoline, picolinamide, and PIP amine are the preferred choice due to their well-documented efficacy and broad scope.

  • Consider Metallacycle Stability: The formation of a stable five-membered metallacycle is a strong predictor of a directing group's success.

  • Opportunity for Novelty: The exploration of less common directing group geometries, such as that offered by Isopropyl-pyridin-3-YL-amine, represents an opportunity for discovering new reactivity and expanding the synthetic toolkit.

Further experimental investigation is warranted to definitively determine the catalytic performance of Isopropyl-pyridin-3-YL-amine as a directing group and to either validate or refute the theoretical predictions outlined in this guide.

References

  • Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 2019.

  • Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. Arkivoc, 2020.

  • Pyridine as removable directing group. Effect of the substitution. ResearchGate, 2018.

  • Temporary or removable directing groups enable activation of unstrained C–C bonds. National Institutes of Health, 2021.

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 2018.

  • Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization. ResearchGate, 2013.

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews, 2018.

  • Electronic Directing Group Modification for Improved Ni(II)-Mediated C(sp3)–H Activation: A Hammett Investigation of 8-Aminoquinoline. Organometallics, 2023.

  • Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. ResearchGate, 2019.

  • C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. ChemRxiv, 2024.

  • N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. MDPI, 2021.

  • 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition, 2013.

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. ACS Publications, 2019.

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 2025.

  • Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines obtained via directed Ru-catalyzed sp3 C-H functionalization. The Journal of Organic Chemistry, 2013.

  • Removal of the 2‐pyridyl directing group and further derivation. ResearchGate, 2019.

  • Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry, 2016.

  • Regio- and Stereoselective Functionalization Enabled by Bidentate Directing Groups. The Chemical Record, 2021.

  • Bidentate Directing Groups: An Efficient Tool in C–H Bond Functionalization Chemistry for the Expedient Construction of C–C Bonds. ResearchGate, 2020.

  • Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. IntechOpen, 2022.

  • C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics, 2014.

  • 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds. Accounts of Chemical Research, 2021.

  • 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Semantic Scholar, 2013.

  • Recent Advances on the C-H Bond Functionalization on C(5) Position of 8-Aminoquinolines. Molecules, 2025.

  • The Reductive Cleavage Of Picolinic Amides. ResearchGate, 2014.

  • 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated. ACS Publications, 2021.

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. National Institutes of Health, 2011.

  • 2-(Pyridin-2-yl)isopropyl amine 95% (GC). Thomas Scientific, 2023.

  • From Reactivity and Regioselectivity to Stereoselectivity: An Odyssey of Designing PIP Amine and Related Directing Groups for C—H Activation. ResearchGate, 2020.

  • 2-(Pyridin-2-yl)isopropyl amine 95 GC 52568-28-2. Sigma-Aldrich, 2023.

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Efficacy of Pyridin-3-YL-Amine Derivatives as Histone Demethylase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, the pyridine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a variety of enzyme families.[1][2] This guide provides a comparative analysis of the efficacy of compounds featuring the pyridin-3-yl-amine moiety, with a particular focus on their activity as inhibitors of histone lysine demethylases (KDMs). While specific experimental data for Isopropyl-pyridin-3-YL-amine dihydrochloride is not extensively available in the public domain, we can infer its potential therapeutic applications and compare its core structure to functionally similar, well-characterized compounds.

The dynamic regulation of histone methylation is crucial for maintaining genomic integrity and cellular identity, and its dysregulation is a hallmark of many cancers.[3][4] This has positioned histone demethylases, such as the Jumonji C (JmjC) domain-containing and Lysine-Specific Demethylase 1 (LSD1) families, as promising therapeutic targets.[3][5] The pyridin-3-yl-amine scaffold has been successfully utilized in the design of potent and selective inhibitors for these enzymes.[5][6]

Comparative Efficacy of Pyridin-3-YL-Amine Derivatives

To provide a meaningful comparison, we will evaluate derivatives of the pyridin-3-yl-amine scaffold against key histone demethylases. The following table summarizes the in vitro efficacy of representative compounds from the literature, highlighting the impact of substitutions on the pyridine ring.

Compound IDScaffoldTarget EnzymeIC50 (µM)Selectivity ProfileReference
Compound A 3-substituted pyridine 2,4-dicarboxylateJMJD2EVaries with substitutionSelective over PHD2[6]
Compound B 3-(piperidin-4-ylmethoxy)pyridineLSD10.029 (Kᵢ)>160-fold vs. MAO-A/B[5]
2,4-PDCA Pyridine-2,4-dicarboxylic acidJmjC demethylasesBroadNon-selective vs. other 2-OG oxygenases[3]

Table 1: Comparative in vitro efficacy of selected pyridine-based histone demethylase inhibitors. IC50 represents the half-maximal inhibitory concentration, and Kᵢ represents the inhibition constant.

Mechanistic Insights and Structure-Activity Relationships

The inhibitory activity of these pyridine derivatives against 2-oxoglutarate (2OG)-dependent demethylases like JMJD2E often stems from their ability to chelate the active site Fe(II) ion and mimic the 2OG cofactor.[3][7] For instance, the pyridine-2,4-dicarboxylic acid (2,4-PDCA) scaffold occupies the 2-OG binding site, thereby preventing catalysis.[3]

Structure-activity relationship (SAR) studies have demonstrated that substitutions on the pyridine ring are critical for both potency and selectivity.[6] For example, in the case of 3-substituted pyridine 2,4-dicarboxylates, the nature of the substituent at the C-3 position dictates the selectivity for JMJD2E over other 2-OG oxygenases like prolyl-hydroxylase domain isoform 2 (PHD2).[6] This highlights the tunability of the pyridin-3-yl-amine scaffold for achieving desired pharmacological profiles.

For LSD1 inhibitors, a different mechanism is at play. Compounds based on the 3-(piperidin-4-ylmethoxy)pyridine scaffold act as competitive inhibitors with respect to the dimethylated H3K4 substrate.[5] Docking studies suggest a binding mode within the enzyme's active site that confers high potency and selectivity against related monoamine oxidases (MAOs).[5]

Visualizing the Inhibition of Histone Demethylation

The following diagram illustrates the general mechanism of action for 2-OG dependent histone demethylase inhibitors based on the pyridine scaffold.

Inhibition_Mechanism cluster_Enzyme JMJD2E Active Site Fe(II) Fe(II) 2-OG_Site 2-OG Binding Site Catalysis_Blocked Demethylation Blocked 2-OG_Site->Catalysis_Blocked Substrate_Site Histone Substrate Site Inhibitor Pyridin-3-YL-Amine Derivative (e.g., 2,4-PDCA scaffold) Inhibitor->Fe(II) Chelates Inhibitor->2-OG_Site Occupies

Caption: Mechanism of JMJD2E inhibition by pyridine-based 2-OG mimetics.

Experimental Protocols

The determination of inhibitory activity for these compounds relies on robust in vitro assays. Below are representative protocols for assessing the efficacy of histone demethylase inhibitors.

Protocol 1: In Vitro JMJD2E Inhibition Assay

This assay quantifies the enzymatic activity of JMJD2E by measuring the formaldehyde produced during the demethylation of a histone H3 peptide substrate.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human JMJD2E, a biotinylated H3K9me3 peptide substrate, Fe(II), 2-oxoglutarate, and ascorbate in assay buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., a 3-substituted pyridine 2,4-dicarboxylate derivative) to the reaction mixture. A DMSO control is run in parallel.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection: The reaction is quenched, and the amount of formaldehyde produced is quantified using a coupled enzymatic reaction with formaldehyde dehydrogenase, which stoichiometrically generates NADH. The NADH fluorescence is measured to determine the rate of reaction.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

JMJD2E_Assay_Workflow Start Prepare Reaction Mix (JMJD2E, Substrate, Cofactors) Add_Inhibitor Add Test Compound Start->Add_Inhibitor Incubate Incubate at RT Add_Inhibitor->Incubate Detect_Formaldehyde Quantify Formaldehyde Production (Coupled Enzyme Assay) Incubate->Detect_Formaldehyde Analyze Calculate IC50 Detect_Formaldehyde->Analyze

Caption: Workflow for the in vitro JMJD2E inhibition assay.

Protocol 2: In Vitro LSD1 Inhibition Assay

This protocol measures the activity of LSD1 by detecting the hydrogen peroxide generated during the demethylation process.

Methodology:

  • Reaction Components: Combine recombinant human LSD1 enzyme with a dimethylated H3K4 peptide substrate in an appropriate assay buffer.

  • Compound Incubation: Introduce the test inhibitor (e.g., a 3-(piperidin-4-ylmethoxy)pyridine derivative) at various concentrations.

  • Enzymatic Reaction: Initiate the demethylation reaction and incubate at 37°C.

  • Detection: The production of hydrogen peroxide is monitored using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic substrate (e.g., Amplex Red). The resulting fluorescence is proportional to LSD1 activity.

  • Data Interpretation: IC50 or Kᵢ values are determined from the dose-response curves.

Conclusion

The pyridin-3-yl-amine scaffold is a versatile and valuable starting point for the development of potent and selective inhibitors of histone demethylases. While direct efficacy data for Isopropyl-pyridin-3-YL-amine dihydrochloride remains to be published, the extensive research on structurally similar compounds provides a strong rationale for its potential activity in this domain. The comparative analysis of related compounds reveals that strategic modifications to the pyridine core can yield highly effective inhibitors with distinct selectivity profiles. Further investigation into the biological activity of Isopropyl-pyridin-3-YL-amine dihydrochloride is warranted to fully elucidate its therapeutic potential.

References

  • Thalhammer, A., et al. (2011). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Bioorganic & Medicinal Chemistry Letters, 21(5), 1478-1481. [Link]

  • Ma, L., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(3), 1175-1189. [Link]

  • Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 895003. [Link]

  • Zacconi, F. C., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(15), 4992. [Link]

  • Alam, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4191. [Link]

  • Rotili, D., & Mai, A. (2011). Histone Lysine Demethylase Inhibitors. Current Opinion in Drug Discovery & Development, 14(5), 629-640. [Link]

  • Lohse, B., et al. (2011). Inhibitor Scaffolds for 2-Oxoglutarate-Dependent Histone Lysine Demethylases. Journal of Medicinal Chemistry, 54(16), 5840-5849. [Link]

  • Park, S., & Kim, K. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. International Journal of Molecular Sciences, 24(6), 5403. [Link]

  • Sroor, F. M., et al. (2025). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]

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Sources

A Guide to the Spectroscopic Characterization of Isopropyl-pyridin-3-YL-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the spectroscopic characterization of Isopropyl-pyridin-3-YL-amine dihydrochloride, a key intermediate in pharmaceutical synthesis. In the absence of publicly available spectral data, this document serves as a predictive and methodological resource. It outlines the foundational principles and detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By comparing the predicted spectral features of the target molecule with data from structurally analogous compounds, this guide offers a robust strategy for structural elucidation and purity assessment, critical for regulatory compliance and drug development milestones.

Introduction: The Imperative for Rigorous Spectroscopic Analysis

Isopropyl-pyridin-3-YL-amine dihydrochloride (C₈H₁₄Cl₂N₂) is a heterocyclic amine of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of novel therapeutic agents.[1] Its precise molecular structure and purity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques are the cornerstone of molecular characterization, providing an empirical "fingerprint" that confirms identity, structure, and purity.

This guide is designed to empower researchers to confidently approach the de novo spectroscopic analysis of this compound. We will delve into the theoretical underpinnings of each major spectroscopic method, provide actionable experimental protocols, and present a detailed predictive analysis of the expected spectral data. This predictive analysis is grounded in the established spectral characteristics of structurally related molecules, thereby offering a validated starting point for experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the unambiguous assembly of the molecular framework.

Theoretical Framework: The Principle of Nuclear Magnetic Resonance

NMR spectroscopy relies on the intrinsic magnetic properties of atomic nuclei with a non-zero spin, such as ¹H and ¹³C. When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these spin states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what allows us to differentiate between chemically distinct atoms within a molecule.[2]

The key parameters in an NMR spectrum are:

  • Chemical Shift (δ): The position of a signal on the x-axis, indicative of the electronic environment of the nucleus.[2][3]

  • Integration: The area under a signal, which is proportional to the number of nuclei giving rise to that signal.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to the influence of neighboring nuclei.[3]

  • Coupling Constant (J): The distance between the peaks in a split signal, which provides information about the connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra.

Materials:

  • Isopropyl-pyridin-3-YL-amine dihydrochloride sample

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the Isopropyl-pyridin-3-YL-amine dihydrochloride sample. Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; for a dihydrochloride salt, D₂O or Methanol-d₄ are good starting points.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and adjust the depth using a gauge. Place the sample into the NMR magnet.[4][5]

  • Spectrometer Calibration: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used. For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each unique carbon.

Caption: Workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum and Comparative Analysis

Table 1: Predicted ¹H NMR Data for Isopropyl-pyridin-3-YL-amine dihydrochloride

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparison
~8.5-8.7Doublet1HH-2 (Pyridine)Protons adjacent to the nitrogen in a pyridinium ring are highly deshielded.
~8.3-8.5Doublet1HH-6 (Pyridine)Similar to H-2, deshielded due to the adjacent nitrogen.
~7.8-8.0Multiplet1HH-4 (Pyridine)Less deshielded than H-2 and H-6.
~7.5-7.7Multiplet1HH-5 (Pyridine)Least deshielded of the aromatic protons.
~4.0-4.2Septet1HCH (Isopropyl)The methine proton is coupled to the six methyl protons. Its proximity to the electron-withdrawing pyridinium ring will shift it downfield.
~1.3-1.5Doublet6HCH₃ (Isopropyl)The six methyl protons are equivalent and are coupled to the methine proton.
VariableBroad Singlet2HNH₂⁺The chemical shift of amine protons is highly variable and depends on concentration and solvent. As a dihydrochloride salt, protonation of the amine nitrogen is expected.
Predicted ¹³C NMR Spectrum and Comparative Analysis

Table 2: Predicted ¹³C NMR Data for Isopropyl-pyridin-3-YL-amine dihydrochloride

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparison
~145-150C-3 (Pyridine)The carbon directly attached to the nitrogen will be significantly deshielded.
~140-145C-2, C-6 (Pyridine)Carbons adjacent to the ring nitrogen are deshielded.
~125-130C-4, C-5 (Pyridine)Other aromatic carbons.
~50-55CH (Isopropyl)The methine carbon is attached to a nitrogen, causing a downfield shift.
~20-25CH₃ (Isopropyl)Typical chemical shift for methyl carbons in an isopropyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Theoretical Framework: Molecular Vibrations

When a molecule absorbs infrared radiation, the energy is used to excite specific vibrational modes, such as stretching and bending of chemical bonds. The frequency of the absorbed radiation is characteristic of the bond type and the atoms involved. An FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where absorption bands indicate the presence of specific functional groups.[6]

Experimental Protocol: FTIR

Materials:

  • Isopropyl-pyridin-3-YL-amine dihydrochloride sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Perform a background scan to account for atmospheric and instrumental contributions.[7]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure with the anvil and collect the sample spectrum.

  • Data Processing: The resulting spectrum can be processed (e.g., baseline correction) using the instrument's software.

Caption: Workflow for FTIR spectroscopic analysis.

Predicted FTIR Spectrum and Comparative Analysis

Table 3: Predicted FTIR Data for Isopropyl-pyridin-3-YL-amine dihydrochloride

Predicted Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale and Comparison
3200-3400 (broad)N-H StretchPrimary Amine SaltThe N-H stretching in amine salts typically appears as a broad band in this region.[8][9]
3000-3100C-H StretchAromaticCharacteristic of C-H stretching in the pyridine ring.
2850-2980C-H StretchAliphaticC-H stretching of the isopropyl group.
1600-1650N-H BendPrimary Amine SaltThe bending vibration of the N-H bond in the primary amine salt.[10]
1450-1600C=C and C=N StretchAromatic RingSkeletal vibrations of the pyridine ring.[11]
1370-1390C-H BendIsopropylCharacteristic bending vibration of the isopropyl group.
1250-1340C-N StretchAryl AmineThe stretching vibration of the bond between the pyridine ring and the amine nitrogen.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and can offer structural information through the analysis of fragmentation patterns.[12]

Theoretical Framework: Ionization and Fragmentation

In a mass spectrometer, molecules are first ionized, typically by losing an electron to form a molecular ion (M⁺•).[13] This molecular ion can then undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecule and can be used to deduce its structure.[13][14]

Experimental Protocol: Mass Spectrometry

Materials:

  • Isopropyl-pyridin-3-YL-amine dihydrochloride sample

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard.

  • Sample Infusion: Introduce the sample into the ion source, typically via direct infusion or coupled with a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Caption: Workflow for Mass Spectrometry analysis.

Predicted Mass Spectrum and Comparative Analysis

For Isopropyl-pyridin-3-YL-amine dihydrochloride (C₈H₁₂N₂·2HCl), the molecular weight of the free base is 136.20 g/mol . In ESI-MS, we would expect to see the protonated molecule [M+H]⁺.

Table 4: Predicted Mass Spectrometry Data for Isopropyl-pyridin-3-YL-amine

Predicted m/zIonRationale and Comparison
137.11[M+H]⁺The protonated molecular ion of the free base (C₈H₁₃N₂⁺). This is often the base peak in ESI-MS.
122.09[M-CH₃]⁺Loss of a methyl group from the isopropyl moiety is a common fragmentation pathway.
94.06[C₅H₆N₂]⁺Cleavage of the isopropyl group, leaving the aminopyridine fragment.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of Isopropyl-pyridin-3-YL-amine dihydrochloride, as outlined in this guide, provides a robust methodology for its unambiguous characterization. By employing a combination of NMR, FTIR, and Mass Spectrometry, researchers can confidently verify the identity, structure, and purity of this important pharmaceutical intermediate. The predictive data and comparative analyses presented herein serve as a valuable reference for interpreting experimentally acquired spectra, ensuring the integrity of the molecule throughout the drug development process.

References

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A Comparative Analysis of the Predicted Biological Activity of Isopropyl-pyridin-3-YL-amine Dihydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its ability to participate in hydrogen bonding and its bioisosteric relationship with other functional groups make it a privileged structure in drug design.[3] Within this broad class, pyridin-3-yl-amine derivatives have garnered significant attention due to their diverse pharmacological profiles, which include anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[1][2][3] This guide provides a comparative analysis of the predicted biological activity of Isopropyl-pyridin-3-YL-amine dihydrochloride and its analogs, drawing upon existing experimental data for structurally related compounds to forecast its potential therapeutic applications and guide future research.

Predicted Biological Activities Based on Analog Analysis

The biological activity of pyridin-3-yl-amine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring and the amine nitrogen. The isopropyl group on the amine of our target compound is a key feature that will be considered in this comparative analysis.

Anticancer Activity

Pyridin-3-yl-amine analogs have demonstrated significant potential as anticancer agents through various mechanisms, including kinase inhibition and induction of apoptosis.[4][5]

Mechanism of Action: Kinase Inhibition Many pyridin-3-yl-amine derivatives act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][6] For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogs have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle progression.[4][6] The pyridine moiety often forms critical hydrogen bond interactions within the ATP-binding pocket of the kinase.

Analog Comparison: A study on N-(pyridin-3-yl)pyrimidin-4-amine derivatives revealed that substitutions on the pyrimidine ring significantly impact their antiproliferative efficacy against various cancer cell lines.[4] For example, compound 7l from one study exhibited potent CDK2 inhibitory activity with an IC50 of 64.42 nM and showed broad antiproliferative effects against cancer cell lines such as MV4-11, HT-29, and MCF-7 with IC50 values of 0.83, 2.12, and 3.12 µM, respectively.[4]

Predicted Activity of Isopropyl-pyridin-3-YL-amine dihydrochloride: The presence of the isopropyl group, a small lipophilic moiety, on the amine of our target compound could influence its binding affinity to the hydrophobic regions of kinase active sites. It is plausible that Isopropyl-pyridin-3-YL-amine dihydrochloride could exhibit inhibitory activity against kinases that have a suitable hydrophobic pocket.

Table 1: Comparative Anticancer Activity of Selected Pyridin-3-yl-amine Analogs

Compound/AnalogTargetCell LineIC50 (µM)Reference
Analog A (e.g., Compound 7l) CDK2MV4-110.83[4]
HT-292.12[4]
MCF-73.12[4]
Analog B (Pyridine-quinoline hybrid) PIM-1 KinasePC-3Potent Inhibition[5]
Analog C (Imidazo[1,2-a]pyridine derivative) c-Met KinaseEBC-1, AsPc-1IC50 as low as 3.0[7]
Antimicrobial Activity

The pyridine scaffold is also a common feature in compounds with antimicrobial properties.[2][8] Pyridin-3-yl-amine derivatives have been investigated for their antibacterial and antifungal activities.

Mechanism of Action: The mechanisms of antimicrobial action for pyridine derivatives are diverse and can include inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase (DHFR), disruption of the cell membrane, or inhibition of ATP synthase.[1][9]

Analog Comparison: A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity.[8] Several of these compounds exhibited strong antibacterial activity against Gram-positive bacteria, comparable to the drug linezolid.[8] Another study on pyridine-based compounds demonstrated inhibition of ATP synthase in Acinetobacter baumannii, with some analogs showing potent IC50 values between 190 and 270 ng/mL.[9]

Predicted Activity of Isopropyl-pyridin-3-YL-amine dihydrochloride: The overall lipophilicity and electronic properties of the molecule, influenced by the isopropyl group, would play a crucial role in its ability to penetrate bacterial cell walls and interact with intracellular targets. It is hypothesized that Isopropyl-pyridin-3-YL-amine dihydrochloride may exhibit moderate antibacterial activity, particularly if it can effectively target key bacterial enzymes.

Table 2: Comparative Antimicrobial Activity of Selected Pyridin-3-yl-amine Analogs

Compound/AnalogTarget OrganismActivity (MIC/IC50)Reference
Analog D (3-(pyridine-3-yl)-2-oxazolidinone deriv.) S. aureusMIC = 32–64 µg/ml (moderate)[8]
Analog E (Pyridine-based ATP synthase inhibitor) A. baumanniiIC50 = 190–270 ng/mL[9]
Analog F (Mannich pyrol-pyridine base) E. coli, S. typhi, B. subtilisModerate antimicrobial activity[2]

Experimental Protocols for Biological Activity Screening

To empirically determine the biological activity of Isopropyl-pyridin-3-YL-amine dihydrochloride, a series of well-established in vitro assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the potential anticancer activity of a compound by measuring its effect on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Isopropyl-pyridin-3-YL-amine dihydrochloride and its analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality Behind Experimental Choices: The choice of cell lines should represent different cancer types to assess the breadth of activity. The incubation time allows for the compound to exert its cytotoxic effects. The use of controls is essential for validating the assay results.

dot

Kinase_Inhibition_Pathway cluster_0 Normal Kinase Activity cluster_1 Inhibition by Compound Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cell_Signaling Cell_Signaling PhosphoSubstrate->Cell_Signaling Downstream Effects ADP ADP Inhibitor Isopropyl-pyridin-3-YL-amine (Inhibitor) Inactive_Kinase Inactive Kinase Inhibitor->Inactive_Kinase Binds to Active Site No_Phosphorylation No Phosphorylation Inactive_Kinase->No_Phosphorylation Kinase_Inhibition Kinase Kinase_Inhibition->Inactive_Kinase

Caption: Simplified signaling pathway of kinase inhibition.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed after incubation.

Step-by-Step Methodology:

  • Bacterial Culture: Grow the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth to the mid-logarithmic phase.

  • Compound Dilution: Prepare a two-fold serial dilution of Isopropyl-pyridin-3-YL-amine dihydrochloride in a 96-well plate containing broth.

  • Inoculation: Add a standardized inoculum of the bacteria to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Causality Behind Experimental Choices: The use of a standardized inoculum is critical for reproducibility. The inclusion of both Gram-positive and Gram-negative bacteria provides a broader spectrum of activity.

Conclusion and Future Directions

Based on the extensive body of research on pyridin-3-yl-amine analogs, Isopropyl-pyridin-3-YL-amine dihydrochloride is predicted to possess a range of biological activities, with the most promising being in the areas of anticancer and antimicrobial applications. The isopropyl substituent is likely to modulate its potency and selectivity through steric and electronic effects, influencing its interaction with biological targets.

The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these predictions. A systematic evaluation of its cytotoxicity against a panel of cancer cell lines, its inhibitory effects on relevant kinases, and its antimicrobial spectrum will be crucial next steps. Further lead optimization, guided by the structure-activity relationships established for this class of compounds, could potentially lead to the development of novel therapeutic agents.

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The Unambiguous Arbiter: Confirming the Structure of Isopropyl-pyridin-3-YL-amine Dihydrochloride via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. For novel active pharmaceutical ingredients (APIs) like Isopropyl-pyridin-3-YL-amine dihydrochloride, an unambiguous structural confirmation is not merely a regulatory formality but a critical step that influences everything from intellectual property to drug efficacy and safety. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the definitive structural elucidation of this small molecule, grounded in the principles of scientific integrity and practical application.

The Imperative of Structural Certainty

The journey of a drug candidate from discovery to clinical application is fraught with challenges. A key early milestone is the unequivocal confirmation of its chemical structure. For Isopropyl-pyridin-3-YL-amine dihydrochloride, a molecule with multiple rotatable bonds and the potential for salt formation, assuming a structure based on synthetic route alone is a precarious approach. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and potentially catastrophic safety issues. This is where the atomic-level precision of single-crystal X-ray diffraction becomes an invaluable tool, providing irrefutable evidence of connectivity, stereochemistry, and solid-state packing.[1][2][3]

X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography stands as the preeminent technique for determining the atomic and molecular structure of a crystalline solid.[4][5][6] The method relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal.[1] By analyzing the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the precise positions of individual atoms can be determined.[1]

The power of this technique lies in its ability to provide a complete and unambiguous picture of the molecular structure, including bond lengths, bond angles, and torsional angles. For a dihydrochloride salt like Isopropyl-pyridin-3-YL-amine dihydrochloride, X-ray crystallography can definitively locate the positions of the chloride counter-ions relative to the protonated amine and pyridine nitrogen atoms, providing crucial insights into the ionic interactions that stabilize the crystal lattice.[7][8]

Experimental Workflow: A Step-by-Step Approach

The successful application of X-ray crystallography hinges on the ability to grow high-quality single crystals. This is often the most challenging and time-consuming step in the process.

X-ray Crystallography Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis & Purification Synthesis & Purification Crystal Growth Crystal Growth Synthesis & Purification->Crystal Growth High Purity Sample Crystal Selection Crystal Selection Crystal Growth->Crystal Selection Suitable Single Crystal X-ray Diffraction X-ray Diffraction Crystal Selection->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation Final Structure Final Structure Validation->Final Structure

Figure 1: Generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single Crystal Growth of Isopropyl-pyridin-3-YL-amine Dihydrochloride

  • Material Preparation: Start with highly purified Isopropyl-pyridin-3-YL-amine dihydrochloride (>99% purity). The presence of impurities can significantly hinder crystallization.

  • Solvent Screening: A crucial step is to identify a suitable solvent or solvent system. For hydrochloride salts, polar solvents are generally a good starting point.[7] A systematic screening of solvents such as methanol, ethanol, isopropanol, water, and mixtures thereof should be performed. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a less polar "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

  • Crystal Harvesting: Once suitable single crystals (typically 0.1-0.3 mm in size) have formed, carefully extract them from the mother liquor using a mounted loop and immediately cryo-cool them in a stream of cold nitrogen gas to prevent solvent loss and crystal degradation.[9]

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques play a complementary and often essential role in the characterization of a new chemical entity.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, solid-state packing, and intermolecular interactions.Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be difficult to obtain. Provides information on the solid state, not necessarily the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C). Provides connectivity information through scalar couplings and spatial proximity through nuclear Overhauser effects (NOEs).[10][11]Excellent for determining the solution-state structure and dynamics. Does not require crystallization.Can be complex to interpret for molecules with many overlapping signals. Stereochemistry can sometimes be ambiguous without supporting data.
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule, allowing for the determination of the molecular weight and elemental composition. Fragmentation patterns can offer clues about the molecular structure.High sensitivity and accuracy in determining molecular weight.Does not provide information on stereochemistry or the 3D arrangement of atoms. Isomer differentiation can be challenging.
Elemental Analysis Determines the percentage composition of elements (C, H, N, etc.) in a compound.Confirms the empirical formula of the compound.Does not provide information on the arrangement of atoms within the molecule. Cannot distinguish between isomers.
Infrared (IR) Spectroscopy Provides information about the functional groups present in a molecule based on the absorption of infrared radiation.Quick and simple method to identify the presence of specific functional groups (e.g., N-H, C-N).Provides limited information on the overall molecular structure.

The Synergy of Techniques for Self-Validating Structural Confirmation

For a comprehensive and self-validating structural confirmation of Isopropyl-pyridin-3-YL-amine dihydrochloride, a multi-technique approach is paramount.

Structural Confirmation Logic Hypothesized Structure Hypothesized Structure NMR Spectroscopy NMR Spectroscopy Hypothesized Structure->NMR Spectroscopy Connectivity Mass Spectrometry Mass Spectrometry Hypothesized Structure->Mass Spectrometry Molecular Weight Elemental Analysis Elemental Analysis Hypothesized Structure->Elemental Analysis Empirical Formula Confirmed Structure Confirmed Structure NMR Spectroscopy->Confirmed Structure Mass Spectrometry->Confirmed Structure Elemental Analysis->Confirmed Structure X-ray Crystallography X-ray Crystallography X-ray Crystallography->Confirmed Structure Definitive 3D Structure

Figure 2: A multi-technique approach to structural confirmation.

Initially, techniques like NMR, MS, and elemental analysis provide strong evidence for the proposed structure. NMR spectroscopy would confirm the presence and connectivity of the isopropyl and pyridinyl moieties, and the chemical shifts would be indicative of the protonation state.[11] Mass spectrometry would verify the molecular weight of the cation and provide the elemental formula. Elemental analysis would corroborate the overall elemental composition, including the presence of chlorine.

However, it is the single-crystal X-ray structure that provides the final, unequivocal proof. It resolves any ambiguities regarding tautomeric forms, protonation sites, and the precise conformation adopted in the solid state. This level of detail is crucial for understanding the physicochemical properties of the drug substance, such as solubility and stability, which are intimately linked to the crystal packing and intermolecular interactions.[8][12]

Conclusion

In the rigorous and demanding field of drug development, ambiguity is a liability. For a molecule such as Isopropyl-pyridin-3-YL-amine dihydrochloride, while a suite of analytical techniques provides a compelling body of evidence, single-crystal X-ray crystallography serves as the ultimate arbiter of its three-dimensional structure. Its ability to deliver an unambiguous atomic-level picture provides the solid foundation upon which all subsequent development activities can be confidently built. By integrating the definitive data from X-ray crystallography with the complementary information from other spectroscopic and analytical methods, researchers can achieve a truly self-validating and robust structural characterization, paving the way for successful and efficient drug development.

References

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A Comparative Guide to the Reaction Kinetics of Pyridine Isomers in Quaternization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridine Isomer Reactivity

Pyridine and its derivatives are fundamental heterocyclic scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] The reactivity of a substituted pyridine is profoundly influenced by the position of the substituent on the ring. Understanding the kinetic differences between 2-, 3-, and 4-substituted pyridine isomers is crucial for reaction design, optimization, and the development of novel molecular entities.

This guide will use the quaternization reaction of picolines (methylpyridines) with an alkyl halide (methyl iodide) as a model system to explore these differences. The picolines offer a simple yet illustrative example of how steric and electronic effects, dictated by the position of the methyl group, lead to distinct reaction rates and activation energies.

Theoretical Background: Electronic and Steric Effects in Pyridine Isomers

The reactivity of the pyridine ring is governed by the electronegative nitrogen atom, which makes the ring electron-deficient compared to benzene.[2][3] This inherent property renders pyridine and its derivatives particularly susceptible to nucleophilic attack at the nitrogen atom, as seen in the Menshutkin reaction. The position of a substituent, such as a methyl group in picoline, modulates this reactivity through a combination of electronic and steric effects.

  • 4-Picoline (4-Methylpyridine): The methyl group at the 4-position is para to the nitrogen atom. Through hyperconjugation, it donates electron density to the ring, thereby increasing the electron density on the nitrogen atom. This enhanced nucleophilicity leads to a faster reaction rate compared to unsubstituted pyridine.

  • 3-Picoline (3-Methylpyridine): With the methyl group at the 3-position (meta to the nitrogen), its electron-donating inductive effect is less pronounced at the nitrogen atom. Consequently, its reactivity is expected to be only slightly greater than that of pyridine.

  • 2-Picoline (2-Methylpyridine): The methyl group at the 2-position (ortho to the nitrogen) introduces significant steric hindrance. While it does have an electron-donating inductive effect, the bulky methyl group physically obstructs the approach of the electrophile (the alkyl halide) to the nitrogen's lone pair of electrons. This steric hindrance is the dominant factor, leading to a significantly slower reaction rate compared to the other isomers.

Comparative Kinetic Analysis: The Menshutkin Reaction of Picoline Isomers

The Menshutkin reaction, the quaternization of a tertiary amine with an alkyl halide, is an ideal model for studying the nucleophilicity of pyridine isomers. The reaction of 2-, 3-, and 4-picoline with methyl iodide in a solvent like nitrobenzene provides a clear demonstration of the interplay between electronic and steric effects.

Experimental Data

The following table summarizes illustrative kinetic data for the reaction of picoline isomers with methyl iodide. This data is based on trends reported in the scientific literature, particularly the work of Brown and Cahn, which established the relative reactivity of these isomers.[4]

Pyridine IsomerSubstituent PositionRelative Rate Constant (k₂)Activation Energy (Ea) (kcal/mol)Causality for Observed Kinetics
4-Picoline paraHighestLowestThe electron-donating methyl group at the para position enhances the nucleophilicity of the nitrogen atom, leading to the fastest reaction rate and lowest activation energy.
3-Picoline metaIntermediateIntermediateThe methyl group at the meta position has a weaker electron-donating effect on the nitrogen, resulting in a reaction rate slightly faster than pyridine but significantly slower than 4-picoline.
2-Picoline orthoLowestHighestSteric hindrance from the ortho-methyl group impedes the approach of the methyl iodide to the nitrogen atom, dramatically slowing the reaction rate and increasing the activation energy, despite the group's electron-donating nature.

Note: The relative rate constants are presented to illustrate the trend. Absolute values can be found in the cited literature.

Experimental Protocol: Kinetic Monitoring by UV-Vis Spectroscopy

The kinetics of the Menshutkin reaction can be conveniently monitored using UV-Visible spectroscopy. The formation of the pyridinium salt product can be followed by observing the change in absorbance at a specific wavelength over time.

Materials:

  • 2-Picoline, 3-Picoline, 4-Picoline (high purity)

  • Methyl Iodide (high purity)

  • Nitrobenzene (spectroscopic grade)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare stock solutions of each picoline isomer and methyl iodide in nitrobenzene at known concentrations (e.g., 0.1 M).

    • Equilibrate the stock solutions and the spectrophotometer to the desired reaction temperature (e.g., 60 °C).

  • Kinetic Run:

    • Pipette a known volume of the picoline solution into a quartz cuvette.

    • Place the cuvette in the thermostatted cell holder of the spectrophotometer.

    • To initiate the reaction, rapidly add a known volume of the methyl iodide solution to the cuvette, quickly mix, and start recording the absorbance at a predetermined wavelength (where the product absorbs and the reactants have minimal absorbance) as a function of time.

  • Data Analysis:

    • The reaction follows second-order kinetics. The rate constant (k₂) can be determined by plotting 1/(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of the resulting line is proportional to the rate constant.

    • Alternatively, initial rates can be determined from the initial slope of the absorbance versus time plot.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k₂) vs. 1/T).

Visualization of the Experimental Workflow

G cluster_prep Solution Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis prep_pico Prepare Picoline Solutions (2-, 3-, and 4-) in Nitrobenzene thermostat Thermostat Solutions and Spectrophotometer prep_pico->thermostat prep_meI Prepare Methyl Iodide Solution in Nitrobenzene prep_meI->thermostat mix Mix Picoline and Methyl Iodide Solutions in Cuvette thermostat->mix measure Record Absorbance vs. Time in UV-Vis Spectrophotometer mix->measure plot Plot Kinetic Data (e.g., 1/(A∞ - At) vs. time) measure->plot calculate Calculate Rate Constant (k₂) plot->calculate arrhenius Repeat at Different Temperatures for Arrhenius Plot calculate->arrhenius activation Determine Activation Energy (Ea) arrhenius->activation G cluster_4 4-Picoline (para) cluster_3 3-Picoline (meta) cluster_2 2-Picoline (ortho) 4-Pico 4-Picoline TS_4 Transition State (Low Energy) 4-Pico->TS_4 Fast Prod_4 Product TS_4->Prod_4 3-Pico 3-Picoline TS_3 Transition State (Intermediate Energy) 3-Pico->TS_3 Moderate Prod_3 Product TS_3->Prod_3 2-Pico 2-Picoline TS_2 Transition State (High Energy - Steric Hindrance) 2-Pico->TS_2 Slow Prod_2 Product TS_2->Prod_2 MeI Methyl Iodide

Caption: Relative reaction rates and transition state energies for picoline isomers.

Conclusion

This comparative guide demonstrates that the reaction kinetics of pyridine isomers are a direct and predictable consequence of the interplay between electronic and steric effects. For researchers in drug development and chemical synthesis, a thorough understanding of these principles is paramount for designing efficient synthetic routes and for predicting the reactivity of complex, pyridine-containing molecules. The Menshutkin reaction serves as a powerful and experimentally accessible model for elucidating these fundamental concepts in physical organic chemistry.

References

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  • Bulat, F. A., & Toro-Labbé, A. (2013). The mechanism of Menshutkin reaction in gas and solvent phases from the perspective of reaction electronic flux. Theoretical Chemistry Accounts, 132(6), 1-8. [Link]

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  • Locus, T., De Canck, E., Van Der Mynsbrugge, J., De Buysser, K., & Van Driessche, I. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Catalysis Science & Technology, 8(16), 4078-4088. [Link]

  • Brown, H. C., & Cahn, A. (1955). Steric Effects in Displacement Reactions. I. The Rates of Reaction of Alkyl Iodides with Pyridine and 2-, 3-, and 4-Alkylpyridines. Journal of the American Chemical Society, 77(7), 1715–1719. [Link]

  • Lister, A. (1961). Reactions of some 6-mercapto-8-(3-pyridyl)purines with methyl iodide. Journal of the Chemical Society (Resumed), 2228-2232. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Isopropyl-pyridin-3-YL-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. Isopropyl-pyridin-3-YL-amine dihydrochloride, a substituted pyridine derivative, requires meticulous handling not only during its application but, just as critically, during its disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles for pyridine and amine hydrochlorides.

The causality behind these rigorous disposal protocols is rooted in the inherent hazards of pyridine and its derivatives. These compounds can be toxic, harmful upon inhalation, ingestion, or skin contact, and pose a significant environmental risk if not managed correctly.[1][2][3][4] The dihydrochloride salt form may influence its physical properties, such as solubility, but the core hazards of the pyridine moiety remain. Therefore, this disposal procedure is designed as a self-validating system to ensure the safety of laboratory personnel and the protection of the environment.

I. Hazard Assessment and Classification

Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on data from analogous compounds, Isopropyl-pyridin-3-YL-amine dihydrochloride should be treated as a hazardous substance.

Key Hazard Considerations:

  • Toxicity: Pyridine and its derivatives are known to be toxic.[3][4] Routes of exposure include inhalation, ingestion, and skin absorption.[3][5]

  • Irritation: This compound is likely to be an irritant to the skin, eyes, and respiratory system.[2][4]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.[1][6]

Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), waste pyridine is classified as a hazardous waste.[1][7] Consequently, Isopropyl-pyridin-3-YL-amine dihydrochloride waste must be managed as hazardous waste in compliance with federal, state, and local regulations.[1][8]

II. Personal Protective Equipment (PPE)

A fundamental aspect of safe chemical handling is the consistent and correct use of Personal Protective Equipment.[5][6]

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves may not offer sufficient protection.[9]To prevent skin contact and absorption. Pyridine and its derivatives can be absorbed through the skin.[3]
Eye Protection Chemical safety goggles or a face shield.To protect the eyes from splashes of the solid compound or solutions, which can cause serious eye irritation.[2][4]
Lab Coat A fully-buttoned lab coat made of a suitable chemical-resistant material.To protect the skin and clothing from contamination.
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary if there is a risk of generating dust or aerosols.[6][10]To prevent inhalation of the compound, especially if handling powders outside of a fume hood. Amines can cause respiratory irritation.[2][4]

III. Disposal Workflow

The following workflow provides a systematic approach to the disposal of Isopropyl-pyridin-3-YL-amine dihydrochloride, from the laboratory bench to the final waste collection point.

Caption: Disposal workflow for Isopropyl-pyridin-3-YL-amine dihydrochloride.

IV. Step-by-Step Disposal Protocol

1. Segregation of Waste

  • Pure Compound and Concentrated Solutions: Collect any unused pure Isopropyl-pyridin-3-YL-amine dihydrochloride and its concentrated solutions in a dedicated, sealable, and airtight hazardous waste container.[9] Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Aqueous Solutions: Dilute aqueous solutions containing Isopropyl-pyridin-3-YL-amine dihydrochloride should also be collected as hazardous waste. Do not dispose of them down the drain.[4]

2. Waste Container Selection and Labeling

  • Container Material: Use a container made of a material compatible with amines and acidic salts, such as high-density polyethylene (HDPE). Ensure the container is in good condition with a secure, leak-proof lid.

  • Labeling: The waste container must be labeled clearly and accurately as soon as the first waste is added.[9] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Isopropyl-pyridin-3-YL-amine dihydrochloride"

    • The approximate concentration and quantity

    • The date of accumulation

    • The associated hazards (e.g., Toxic, Irritant)

3. Temporary Storage

  • Store the sealed waste container in a designated and secure hazardous waste accumulation area.[9]

  • This area should be cool, dry, and well-ventilated.

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and strong bases.[9] Although it is a salt, the amine functionality can still react.

4. Spill Management In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material using a dry clean-up procedure to avoid generating dust. For liquid spills, absorb with an inert, dry material like vermiculite or sand.[9][11]

  • Collection: Place the contained spill material into a labeled hazardous waste container.[9]

  • Decontamination: Decontaminate the spill area according to your institution's standard operating procedures.

5. Final Disposal

  • Professional Disposal: The ultimate disposal of Isopropyl-pyridin-3-YL-amine dihydrochloride must be conducted by a licensed hazardous waste disposal company.[6]

  • Incineration: The recommended method for the disposal of pyridine-containing waste is incineration at a permitted hazardous waste facility.[1] This high-temperature process ensures the complete destruction of the compound.

V. Incompatible Materials

To prevent hazardous reactions, it is crucial to avoid storing or mixing Isopropyl-pyridin-3-YL-amine dihydrochloride waste with the following:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[9]

  • Strong Bases: Can deprotonate the dihydrochloride salt, liberating the free amine which may have different reactivity and volatility.

  • Strong Acids: While it is a dihydrochloride salt, mixing with strong acids should still be approached with caution.[9]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.